Benserazide Hydrochloride

Catalog No.
S606008
CAS No.
14919-77-8
M.F
C10H16ClN3O5
M. Wt
293.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benserazide Hydrochloride

CAS Number

14919-77-8

Product Name

Benserazide Hydrochloride

IUPAC Name

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride

Molecular Formula

C10H16ClN3O5

Molecular Weight

293.70 g/mol

InChI

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H

InChI Key

ULFCBIUXQQYDEI-UHFFFAOYSA-N

SMILES

Array

solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

BENSERAZIDE HYDROCHLORIDE; Benserazide HCl; 14919-77-8; Benzerazide hydrochloride; 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl

The exact mass of the compound Benserazide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755907. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Quantitative Activity Data of Benserazide and Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles key biological activity data from recent research, highlighting the progression from the parent compound to more potent derivatives.

Compound Name / Type Target / Activity Key Structural Features IC₅₀ / Potency Citation
Benserazide (Parent) PilB ATPase Inhibitor Baseline structure 3.68 µM [1]
Benserazide (Parent) Anti-lung cancer (A549 cells) Baseline structure 29.82 µg/mL [2]
Derivative 11c PilB ATPase Inhibitor Bis-hydroxyl groups (aryl ring ortho), rigid imine, serine-to-thiol exchange 580 nM [1]
Oxazole Derivative 4g Anti-lung cancer (A549 cells) Oxazole core with fluoro and hydroxyl substituents on phenyl ring 15.52 µg/mL [2]
Oxazole Derivative 4b Anti-cervical cancer (HeLa cells) Oxazole core with specific fluoro/hydroxyl substitution pattern Most potent of series against HeLa [2]

Experimental Protocols for Key Assays

To guide your research, here are the methodologies used in the cited studies to generate the above data.

Protocol for PilB ATPase Inhibition Assay [1]

This protocol is used to determine the IC₅₀ values for PilB inhibitors like Benserazide and derivative 11c.

  • Objective: To measure the inhibition of PilB ATPase activity by test compounds.
  • Materials:
    • Purified PilB enzyme.
    • Test compounds (e.g., Benserazide, derivative 11c).
    • ATP solution.
    • Reaction buffer.
    • Malachite Green reagent for phosphate detection.
  • Procedure:
    • Prepare a reaction mixture containing PilB enzyme and the test compound at various concentrations in a suitable buffer.
    • Initiate the enzymatic reaction by adding ATP.
    • Incubate the reaction at an appropriate temperature (e.g., 37°C) for a set time to allow ATP hydrolysis.
    • Stop the reaction by adding Malachite Green reagent, which forms a complex with free inorganic phosphate (Pi) released from ATP.
    • Measure the absorbance of the solution at 620-650 nm.
    • Calculate the percentage of ATPase activity inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol for Cytotoxicity Assessment (MTT Assay) [2]

This protocol was used to evaluate the anti-cancer activity of Benserazide-derived oxazole compounds on lung and cervical cancer cell lines.

  • Objective: To determine the IC₅₀ of compounds against cancer cell lines.
  • Materials:
    • Cell lines: A549 (human lung cancer) and HeLa (human cervical cancer).
    • Test compounds (e.g., oxazole derivatives 4a-j).
    • Culture medium (e.g., DMEM with fetal bovine serum).
    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
    • DMSO (Dimethyl Sulfoxide).
    • 96-well cell culture plates.
    • Microplate reader.
  • Procedure:
    • Seed cells in 96-well plates at a standardized density and incubate for 24 hours to allow cell attachment.
    • Treat the cells with a range of concentrations of the test compounds.
    • Incubate the plates for a specified period (e.g., 24-72 hours).
    • Add MTT reagent to each well and incubate further. Metabolically active cells will reduce MTT to purple formazan crystals.
    • Carefully remove the medium and solubilize the formazan crystals with DMSO.
    • Measure the absorbance of the solution at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Molecular Mechanisms and Signaling Pathways

Benserazide's primary known mechanism is inhibiting peripheral aromatic L-amino acid decarboxylase (AADC) [3] [4]. Recent studies reveal it also directly binds to and inhibits Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell glycolysis [5]. The diagram below illustrates how structural features relate to these mechanisms.

G Benserazide Benserazide AADC_Inhibition Inhibition of Peripheral AADC Benserazide->AADC_Inhibition PKM2_Inhibition Inhibition of PKM2 Benserazide->PKM2_Inhibition BrainDopamine Increased Brain Dopamine AADC_Inhibition->BrainDopamine Glycolysis Inhibition of Aerobic Glycolysis PKM2_Inhibition->Glycolysis OXPHOS Up-regulation of OXPHOS PKM2_Inhibition->OXPHOS Levodopa Levodopa Levodopa->AADC_Inhibition Co-administered PD_Treatment Parkinson's Disease Therapy BrainDopamine->PD_Treatment Cancer_Research Anti-Cancer Research Application Glycolysis->Cancer_Research OXPHOS->Cancer_Research Trihydroxy Trihydroxybenzyl Group Trihydroxy->Benserazide Key SAR Feature Hydrazide Hydrazide Moiety Hydrazide->Benserazide Key SAR Feature

Future Research Directions

The evolving understanding of Benserazide's SAR opens several promising research avenues:

  • Optimizing New Inhibitors: The marked improvement in PilB inhibition potency with derivative 11c provides a strong foundation for further optimization, particularly in enhancing metabolic stability and in vivo efficacy [1].
  • Repurposing for Oncology: The anti-cancer activity of oxazole-derived mimics suggests Benserazide's core structure is a valuable starting point for developing new oncology therapeutics, especially by exploring diverse substituents on the aryl ring [2].
  • Exploring Polypharmacology: Investigating whether the structural features required for AADC inhibition are distinct from those for PKM2 or PilB inhibition could lead to highly selective or multi-targeting drugs with unique therapeutic profiles [1] [5].

References

Fundamental Properties of Benserazide Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
Systematic Name 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propanehydrazide hydrochloride [1]
Molecular Formula C₁₀H₁₆ClN₃O₅ [1]
Average Mass 293.704 g/mol [1]
Chemical Structure Unable to render chemical structure
Mode of Action Peripheral inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase) [2] [3]
Primary Use Management of Parkinson's disease in combination with levodopa (e.g., under brand names Madopar, Prolopa) [2] [3]
Water Solubility Easily soluble [4]
Stability Highly unstable; sensitive to pH, light, temperature, and humidity [4]

Pharmacology and Pharmacokinetics

Aspect Details
Mechanism of Action Inhibits peripheral conversion of levodopa to dopamine, increasing levodopa availability for crossing the blood-brain barrier. Its active metabolite, trihydroxybenzylhydrazine, is a potent AADC inhibitor [2].
Protein Binding 0% [2]
Metabolism Hydrolyzed to trihydroxybenzylhydrazine in the intestinal mucosa and liver [2].
Route of Elimination Rapidly excreted in urine, primarily as metabolites; 85% of urinary excretion occurs within 12 hours [2].
Half-life 1.5 hours [2]
Absorption 66-74% of an oral dose is absorbed; peak plasma concentrations of radioactivity are reached about one hour post-administration [2].

Experimental Protocols for Key Studies

Recent research has investigated benserazide's neuroprotective and anti-inflammatory effects. Below is a workflow summarizing the key in vitro and in vivo experiments from one such study [5].

workflow Benserazide Study Workflow Start Study Start InVitro In Vitro Models Start->InVitro InVivo In Vivo Mouse Model of Ischemic Stroke Start->InVivo PMA PMA-stimulated Human Neutrophils InVitro->PMA NETosis NETosis Assay (SYTOX green staining) InVitro->NETosis CoCulture Co-culture with SH-SY5Y Neuronal Cells InVitro->CoCulture M2Polar Macrophage M2- Phenotype Polarization InVitro->M2Polar Outcome Outcome Measures InVivo->Outcome Func Functional Improvement Outcome->Func Neuro Neuroprotection & Infiltration Outcome->Neuro

Experimental workflow for neuroprotective studies [5].

In Vitro NETosis Assay on Human Neutrophils [5]
  • Objective: To assess the effect of benserazide on the formation of Neutrophil Extracellular Traps (NETs).
  • Neutrophil Isolation: Isolate human neutrophils from fresh blood using a density gradient medium (e.g., Lympholyte-Poly). Centrifuge at 450 rcf for 35 minutes without brakes. Collect the neutrophil layer, lyse red blood cells, wash, and resuspend in HBSS without Ca²⁺ and Mg²⁺.
  • Plating and Stimulation: Plate isolated neutrophils on a poly-L-lysine-coated 96-well plate at 1–2 × 10⁴ cells/well.
  • Treatment: Treat cells with PMA (400 nM) in the presence or absence of benserazide (e.g., 2.5 or 5 µM). Simultaneously incubate with SYTOX green nucleic acid stain (30 nM).
  • Imaging & Quantification: Acquire fluorescence images every 15–30 minutes for ~6 hours using a live-cell imaging system (e.g., IncuCyte S3). Quantify SYTOX reactivity at a relevant time point (e.g., 300 min) by measuring the area of fluorescence divided by its intensity.
In Vitro Co-culture Neuroprotection Assay [5]
  • Objective: To evaluate if benserazide protects human neuronal cells from neutrophil-mediated damage.
  • Cell Culture: Culture SH-SY5Y neuronal cells in DMEM/F12 medium supplemented with 10% FBS and Pen/Strep. Plate on a 96-well plate at a density of 2 × 10⁴ cells/well.
  • Neutrophil Treatment: Isolate human neutrophils and treat immediately with PMA (0.5 µg/ml) and benserazide (0, 25, or 50 µM) in HBSS.
  • Co-culture: Add the treated neutrophil mixture directly to the SH-SY5Y cells.
  • Viability Assessment: After overnight incubation, assess cell survival using a resazurin assay. Incubate with 10 µM resazurin for 2 hours and measure fluorescence at 530 nm/590 nm (excitation/emission).
In Vivo Model of Focal Cerebral Ischemia [5]
  • Objective: To determine the neuroprotective efficacy of benserazide in a live animal model of stroke.
  • Model: Use a mouse model of permanent or transient cerebral ischemia.
  • Treatment: Administer benserazide peripherally.
  • Outcome Measures:
    • Behavioral Testing: Assess functional recovery post-stroke.
    • Histological Analysis: Measure neutrophil infiltration into the brain parenchyma.
    • Immunophenotyping: Evaluate the polarization state of microglia/macrophages (e.g., toward M2 anti-inflammatory phenotypes).

Synthetic Methodologies

Two patent applications highlight improved synthetic routes, with one emphasizing a novel fixed-bed hydrogenation technique.

General Synthesis Route (CN110511159A) [6]

This method involves a multi-step synthesis starting from DL-serine:

  • Esterification: DL-serine undergoes esterification with thionyl chloride in methanol to generate methyl serine hydrochloride (Compound 1).
  • Amino Protection: The primary amino group of Compound 1 is protected using a suitable protecting agent (e.g., di-tert-butyl dicarbonate) at 20-30°C to yield Compound 2.
  • Hydrazide Formation: Compound 2 reacts with hydrazine hydrate. The pH is adjusted with HCl, and the mixture is concentrated to remove excess hydrazine hydrate, yielding the serine hydrazide derivative (Compound 3).
  • Condensation: Compound 3 is condensed with 2,3,4-trihydroxybenzaldehyde in an ethanol-water system to form the hydrazone (Compound A).
  • Reduction: The hydrazone (Compound A) is reduced to the final hydrazide, benserazide (Compound 5). This step can be performed using a chemical reducing agent or catalytic hydrogenation.
  • Salt Formation: Compound 5 undergoes a salt-forming reaction with hydrochloric acid to produce benserazide hydrochloride (Compound 6).
Fixed-Bed Hydrogenation Method (CN112876379A) [4]

This patent describes a continuous process to improve safety and product quality:

  • Key Innovation: Replaces traditional batch hydrogenation with a fixed-bed reactor.
  • Process: The reaction solution containing the intermediate (Compound 4, the hydrazone) is passed through a fixed-bed reactor packed with a solid catalyst (e.g., Pd/C or Raney Nickel).
  • Advantages:
    • Safety: Avoids high-pressure batch reactions, reducing safety hazards.
    • Quality: Prevents product deterioration caused by prolonged contact with the catalyst.
    • Efficiency: Enables continuous production, reduces catalyst usage, and lowers costs.
  • Workflow: The process involves esterification, amino protection, transesterification with hydrazine, condensation, fixed-bed hydrogenation, and final salt formation.

Emerging Research and Development Insights

Beyond its established use in Parkinson's disease, this compound has been conferred orphan designation by the European Medicines Agency for the treatment of beta thalassaemia [2]. Preclinical research suggests it may maintain fetal hemoglobin expression.

Recent studies highlight its potential neuroprotective and anti-inflammatory effects in ischemic stroke models, significantly attenuating neutrophil infiltration and improving functional recovery [5]. Its ability to inhibit NETosis and polarize macrophages toward an M2 phenotype points to a novel mechanism of action beyond AADC inhibition.

References

benserazide hydrochloride PCSK9 inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Established PCSK9 Inhibition Mechanisms

PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) is a protein that degrades Low-Density Lipoprotein (LDL) receptors on liver cells, reducing the liver's ability to clear "bad" cholesterol (LDL-C) from the blood [1]. Inhibiting PCSK9 increases the number of LDL receptors, enhancing LDL cholesterol clearance and lowering its plasma levels [1].

The table below summarizes the primary therapeutic approaches for PCSK9 inhibition:

Inhibitor Type Mechanism of Action Example Drugs
Monoclonal Antibodies [1] [2] [3] Bind directly to circulating PCSK9, blocking its interaction with the LDL receptor [1]. Alirocumab, Evolocumab [2] [3]
Small Interfering RNA (siRNA) [2] [3] Silences PCSK9 synthesis in the liver, reducing the amount of PCSK9 protein produced [2]. Inclisiran [2] [3]
Small Molecules & Aptamers (Under Investigation) [4] [2] Target allosteric sites of PCSK9 or bind to it with high affinity, preventing its function [4] [2]. Various in preclinical research (e.g., Amikacin, Bestatin identified via virtual screening) [4]

The following diagram illustrates the core mechanism of PCSK9 and how major inhibitor classes work.

G PCSK9 PCSK9 Complex PCSK9-LDLR Complex PCSK9->Complex Binds to LDLR LDL Receptor (LDLR) LDLR->Complex Degradation Lysosomal Degradation Complex->Degradation Recycling LDLR Recycling Blocked Degradation->Recycling mAbs Monoclonal Antibodies (e.g., Alirocumab) mAbs->PCSK9  Neutralizes siRNA siRNA (e.g., Inclisiran) PCSK9_Synthesis PCSK9 Synthesis siRNA->PCSK9_Synthesis  Suppresses PCSK9_Synthesis->PCSK9

PCSK9 Inhibition Pathways

Established Role of Benserazide

Benserazide has a well-characterized and completely different pharmacological role:

  • Primary Function: It is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor [5].
  • Clinical Use: Used in combination with levodopa (e.g., as co-beneldopa) to treat Parkinson's disease [5] [6].
  • Mechanism: By inhibiting the decarboxylase enzyme outside the brain, benserazide prevents the conversion of levodopa to dopamine in the periphery. This allows more levodopa to reach the brain, where it is converted to dopamine to alleviate motor symptoms [5].

A clinical study assessed its pharmacodynamics by measuring effects on endogenous and exogenous levodopa, 3-O-methyldopa, and DOPAC levels, confirming its action as a decarboxylase inhibitor without mentioning PCSK9 or cholesterol metabolism [5].

Exploring the Potential Link

The idea of benserazide affecting PCSK9 appears to originate from a single source.

  • Patent Claim: A Chinese patent (CN104940180A) specifically claims a "novel application of benserazide hydrochloride" for preventing and treating atherosclerosis [6]. This patent suggests a new therapeutic use for the drug but does not provide publicly accessible experimental data to establish or detail a PCSK9 inhibition mechanism.

For a professional researcher, validating this claim would require:

  • Accessing the Full Patent: Reviewing the detailed experimental evidence within the patent document.
  • Consulting Primary Literature: Searching for peer-reviewed publications that cite this patent and attempt to replicate or explore its findings.
  • Experimental Validation: Designing studies to directly test benserazide's effect on PCSK9 protein levels, its interaction with the LDL receptor, and LDL uptake in hepatocyte models.

Key Takeaways for Researchers

  • Established Facts: Benserazide's mechanism and clinical application are well-defined as a peripheral decarboxylase inhibitor, with no recognized role in PCSK9 biology or cholesterol metabolism in current scientific literature [5].
  • Hypothetical Link: The potential connection to PCSK9 inhibition and atherosclerosis treatment currently rests on an undisclosed patent claim without publicly available supporting data [6].
  • Research Pathway: To investigate this further, focus on obtaining and validating the primary experimental evidence from the patent and subsequent related studies.

References

Established Application & New Insights in Parkinson's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Benserazide hydrochloride is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Its primary and long-established role is to be co-administered with Levodopa (L-DOPA) for the treatment of Parkinson's disease (PD) [1] [2]. By inhibiting the conversion of L-DOPA to dopamine in the periphery, it increases the bioavailability of L-DOPA in the central nervous system, thereby enhancing its therapeutic efficacy while reducing peripheral side effects like nausea and cardiac arrhythmias [1].

Recent clinical studies have focused on optimizing its use within combination therapies for PD, yielding new insights:

  • Combination with Rasagiline: A 2023 study investigated the effects of adding Rasagiline (a monoamine oxidase-B inhibitor) to a regimen of levodopa and this compound in elderly patients with mid- to late-stage PD [3] [4]. The results demonstrated that the triple therapy was more effective than levodopa/benserazide alone.
  • Impact on Biomarkers: This combination therapy significantly lowered serum homocysteine (Hcy) levels and increased insulin-like growth factor-1 (IGF-1) levels, suggesting potential benefits beyond symptomatic relief [3]. Elevated Hcy is a known concern in long-term levodopa therapy [5].

The established mechanism of benserazide in PD therapy can be summarized as follows:

Diagram 1: Mechanism of this compound in enhancing Levodopa therapy for Parkinson's disease. It inhibits peripheral dopa decarboxylase (DDC) without crossing the blood-brain barrier, thereby increasing central Levodopa bioavailability and reducing peripheral side effects.

Novel Antifungal Application

A 2021 study revealed a promising new application for this compound as an antifungal agent, both alone and in combination with fluconazole (FLC), against Candida albicans (C. albicans) [6].

The table below summarizes key quantitative findings from this preclinical study:

Aspect Experimental Model/Method Key Findings
Anti-Candida Activity (Alone) Broth microdilution assay (CLSI M27-A3) [6] Exhibited intrinsic antifungal activity against C. albicans planktonic cells [6].
Synergy with Fluconazole Chequerboard microdilution assay & XTT assay [6] FICI* ≤ 0.5 against planktonic cells and preformed biofilms (within 8h), indicating synergy [6].
In Vivo Efficacy Infected Galleria mellonella larvae model [6] BEH + FLC combination significantly increased larval survival compared to FLC alone (P < 0.05) [6].
Proposed Mechanisms Fluo-3/AM, FITC-VAD-FMK, Rhodamine 6G probes [6] Increased intracellular Ca²⁺; activated metacaspase (induces apoptosis); effects not related to drug efflux inhibition [6].

FICI: Fractional Inhibitory Concentration Index (FICI ≤ 0.5 = synergy).

The proposed antifungal mechanisms involve internal pathways affecting virulence and survival, distinct from typical azole mechanisms. Benserazide is also investigated for beta thalassaemia (orphan designation by EMA, 2015) and studied for motor complication risks compared to carbidopa [1] [7].

Diagram 2: Proposed antifungal mechanisms of this compound against Candida albicans. It acts via increasing calcium and activating metacaspase, reducing virulence and promoting cell death, synergizing with fluconazole.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.

1. Clinical Trial: Rasagiline Combination in PD [3]

  • Design: Randomized, controlled. 64 patients >60 years old with mid-late stage PD (Hoehn-Yahr grade 3-4).
  • Groups: Control (Levodopa + Benserazide HCL); Observation (Control regimen + Rasagiline 1 mg/day).
  • Duration: 1 year.
  • Primary Outcomes: UPDRS motor scores, serum Hcy, and IGF-1 levels.
  • Analysis: Compare total effective rate and metric changes between groups post-treatment.

2. In Vitro Antifungal & Synergy Assays [6]

  • Broth Microdilution (CLSI M27-A3): Determine Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI).
  • XTT Reduction Assay: Assess effect on preformed biofilms (sessile MIC).
  • Mechanism Probes:
    • Intracellular Ca²⁺: Use Fluo-3/AM probe, measure fluorescence.
    • Metacaspase Activation: Use FITC-VAD-FMK probe, measure fluorescence.
    • Drug Efflux: Use Rhodamine 6G, measure fluorescence with/without efflux blockers.

3. In Vivo Antifungal Model (G. mellonella) [6]

  • Infection: Inject larvae with C. albicans suspension.
  • Treatment: Administer drugs (PBS, FLC, BEH, or FLC+BEH) 2 hours post-infection.
  • Incubation: Culture at 35°C for 4 days.
  • Endpoint: Monitor and record larval survival daily; count fungal burden and assess tissue damage.

Conclusion and Future Directions

The repurposing of this compound as an antifungal agent represents a significant and promising novel therapeutic application. Its synergistic effect with fluconazole could offer a new strategy to combat resistant C. albicans infections. Furthermore, new clinical data on its use in combination with rasagiline provides an optimized approach for managing advanced Parkinson's disease.

Key considerations for future research include validating the antifungal efficacy in mammalian models, conducting clinical trials for this new indication, and further elucidating the precise molecular targets of benserazide in fungi. For Parkinson's disease, long-term studies on the impact of modifying biomarkers like Hcy and IGF-1 on disease progression would be valuable.

References

benserazide hydrochloride orphan designation beta thalassaemia

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Orphan Designation & Rationale

The European Medicines Agency (EMA) granted benserazide hydrochloride orphan designation (EU/3/14/1402) for the treatment of beta thalassaemia intermedia and major in December 2014 [1]. This designation is based on the following rationale:

  • Unmet Medical Need: Beta-thalassemia is a debilitating and life-threatening genetic disorder characterized by a reduced or absent production of beta-globin chains of hemoglobin [2]. Standard treatments involve regular blood transfusions and iron chelation therapy, with bone marrow transplantation being the only curative option available to a minority of patients [1].
  • Prevalence: The disease affects fewer than 5 in 10,000 people in the EU, meeting the prevalence criteria for orphan designation [1].
  • Significant Benefit: The sponsor demonstrated that benserazide might be of significant benefit by promoting the production of fetal hemoglobin (HbF), potentially reducing the need for blood transfusions. This claim required further validation through clinical trials [1].

Proposed Mechanism of Action

The therapeutic potential of benserazide for beta-thalassemia lies in its ability to reactivate the production of fetal hemoglobin, a developmental form of hemoglobin that is naturally silenced after infancy.

  • Fetal Hemoglobin Reactivation: Fetal hemoglobin does not require beta-globin chains. Increasing HbF can functionally compensate for the missing or defective adult hemoglobin in beta-thalassemia patients, improving red blood cell survival and reducing anemia [1] [3].
  • Transcriptional Activation: Benserazide is believed to activate transcription of the fetal globin genes (HBG1 and HBG2). Studies in erythroid progenitors from patients suggest it works by displacing or suppressing key transcriptional repressors from the γ-globin gene promoter, including BCL11A, LSD1, KLF1, and HDAC3 [3] [4].

The following diagram illustrates this proposed mechanism and the subsequent preclinical and clinical development workflow.

G cluster_0 Transcriptional Repressors Benserazide Benserazide Mechanism Mechanism Benserazide->Mechanism Oral Administration HbF_Induction HbF_Induction Mechanism->HbF_Induction Repressors Repressors Repressors->Mechanism Suppresses Preclinical Preclinical HbF_Induction->Preclinical Validated in Clinical Clinical Preclinical->Clinical Leads to BCL11A BCL11A BCL11A->Repressors LSD1 LSD1 LSD1->Repressors KLF1 KLF1 KLF1->Repressors HDAC3 HDAC3 HDAC3->Repressors

Benserazide's mechanism and development path.

Preclinical Efficacy and Dosing

Substantial preclinical evidence supports benserazide's potential as an HbF inducer. The following table summarizes key quantitative findings from animal models.

Model System Dosing Regimen Key Efficacy Findings Reference
β-YAC Transgenic Mice 20 mg/kg, IP, 3x/week for 4 weeks Significantly increased F-cells (RBCs with HbF) and HbF protein per cell; no cytopenia [3].
Anemic Baboon (P. anubis) 2-3 mg/kg, oral, 2-3x/week Induced γ-globin mRNA up to 13-fold over baseline [3].
Anemic Baboon (P. anubis) Escalating oral doses Induced F-reticulocytes and γ-globin mRNA; established intermittent dosing for clinical studies [3] [4].

A comparative study of the racemic mixture (R,S)-benserazide and its individual (R)- and (S)- enantiomers in β-YAC mice found that all forms significantly induced HbF with similar pharmacokinetic profiles. This provided a regulatory justification for developing the existing, clinically available racemic form rather than investing in the separation and development of a single enantiomer [3] [4].

Clinical Development Status

The transition to clinical testing for beta-thalassemia is underway, guided by the preclinical data.

  • Orphan Designation: The orphan designation by the EMA in 2014 provides regulatory incentives for its development [1].
  • Current Clinical Trial: A Phase 1b sequential, open-label, dose-ranging study (the BENeFiTS trial, NCT04432623) is ongoing [5].
    • Objective: To evaluate the safety, pharmacokinetics, and preliminary activity of benserazide in non-transfused patients with beta-thalassemia intermedia and sickle cell disease.
    • Dosing: The trial evaluates three oral dose levels, taken once daily every other day for 12 weeks. This intermittent regimen is based directly on the active and well-tolerated schedules tested in the anemic baboon model [5].

Future Directions and Considerations

The repurposing of benserazide presents a promising therapeutic strategy, though several aspects remain under investigation.

  • Clinical Efficacy Data: The key outstanding question is whether the robust HbF induction observed in preclinical models will translate to a clinically meaningful reduction in transfusion burden and anemia in patients. Results from the BENeFiTS trial are highly anticipated.
  • Combination Therapy: Given that benserazide has a mechanism distinct from other HbF inducers like hydroxyurea, there is potential for additive or synergistic effects. Research in erythroid progenitors from sickle cell patients has shown additive effects with hydroxyurea in vitro [5].
  • Safety Profile: The well-established safety profile of benserazide from decades of use in Parkinson's disease de-risks its initial clinical development for thalassemia. However, its safety and efficacy specific to a chronic hematologic condition require confirmation [3].

References

benserazide hydrochloride antifungal mechanisms calcium metacaspase

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Activity of Benserazide

The tables below summarize the key quantitative findings on the antifungal effects of BEH, both alone and in combination with fluconazole (FLC).

Table 1: In Vitro Synergistic Effects against Planktonic Cells of FLC-Resistant *C. albicans* [1]

Isolate MIC FLC Alone (μg/mL) MIC BEH Alone (μg/mL) MIC FLC Combined (μg/mL) MIC BEH Combined (μg/mL) FICI Interpretation
CA10 (R) >512 32 0.125 8 0.25 Synergism
CA16 (R) >512 32 0.25 8 0.25 Synergism
CA103 (R) >512 16 0.25 4 0.25 Synergism
CA137 (R) >512 32 0.5 4 0.125 Synergism
CA632 (R) >512 32 0.5 8 0.25 Synergism
CA20003 (R) >512 16 0.125 8 0.5 Synergism

Note: MIC (Minimum Inhibitory Concentration) is the median from three independent experiments. FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergism. The combination showed no interaction (NI) against FLC-susceptible strains [1].

Table 2: Key Experimental Parameters from Mechanistic Studies [1]

Parameter Method / Probe Key Finding with BEH (alone or with FLC)
Intracellular Calcium Fluo-3/AM fluorescence probe Significant increase in intracellular Ca²⁺ concentration
Metacaspase Activity FITC-VAD-FMK fluorescence probe Activation of metacaspase activity
Drug Efflux Rhodamine 6G efflux assay No impact on drug efflux pumps
In Vivo Efficacy Galleria mellonella larvae model Enhanced survival and reduced fungal burden in infected larvae

Proposed Antifungal Mechanism of Benserazide

The antifungal effect of BEH, particularly in combination with FLC, is linked to specific cellular pathways, as illustrated below.

beh_mechanism BEH BEH Ca_Increase Increased Intracellular Ca²⁺ BEH->Ca_Increase Induces FLC FLC FLC->Ca_Increase Potentiates MC_Activation Metacaspase Activation Ca_Increase->MC_Activation Activates Reduced_Virulence Reduced Virulence & Biofilm Formation MC_Activation->Reduced_Virulence Cell_Death Impaired Cell Viability / Death MC_Activation->Cell_Death Reduced_Virulence->Cell_Death Contributes to

Proposed signaling pathway for benserazide hydrochloride (BEH) and fluconazole (FLC) against C. albicans [1]

  • Calcium Influx: BEH alone, and more potently in combination with FLC, induces a significant rise in intracellular calcium concentration [1]. In many biological systems, calcium acts as a key second messenger that can activate various downstream signaling pathways, including those involving proteases like metacaspases [2].
  • Metacaspase Activation: The increased calcium levels are associated with the activation of metacaspases [1]. Metacaspases are cysteine proteases found in plants, fungi, and protists that are structurally related to mammalian caspases and can regulate programmed cell death [3] [4] [5]. This activation is a central part of the proposed antifungal mechanism.
  • Downstream Effects: The activation of metacaspase activity leads to reduced virulence and anti-biofilm effects, ultimately contributing to cell death [1]. The mechanism is distinct from traditional azole action, as it does not involve inhibition of drug efflux pumps [1].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

1. In Vitro Antifungal Susceptibility Testing (Planktonic Cells) [1]

  • Method: Broth microdilution assay, performed according to the CLSI M27-A3 guideline with modifications.
  • Procedure:
    • Prepare stock solutions of BEH (1024 μg/mL) and FLC (2560 μg/mL) in sterile distilled water.
    • Add 100 μL of C. albicans suspension (2 × 10³ CFU/mL) to 96-well plates.
    • Add 50 μL of serially diluted BEH (4–64 μg/mL) and FLC (0.125–64 μg/mL).
    • Incubate plates at 35°C for 24 hours.
    • Determine the MIC endpoint as the lowest drug concentration that inhibits 80% of fungal growth compared to the drug-free control, measured visually and by optical density with a microplate reader.
    • Calculate the FICI to determine drug interactions (synergism: FICI ≤ 0.5).

2. Biofilm Susceptibility Testing [1]

  • Method: XTT reduction assay on preformed biofilms.
  • Procedure:
    • Form C. albicans biofilms in 96-well plates by adding yeast suspensions and incubating for different periods (4, 8, 12, 24 hours).
    • At each time point, wash wells to remove non-adherent planktonic cells.
    • Add 100 μL of BEH (16–1024 μg/mL) and FLC (2–1024 μg/mL) dilutions to the biofilms.
    • Use the XTT assay to measure metabolic activity of the biofilms after drug exposure.
    • Measure colorimetric change at 492 nm with a microplate reader.
    • The sessile MIC (sMIC) is the lowest concentration that results in an 80% reduction in biofilm metabolic activity.

3. In Vivo Efficacy Testing [1]

  • Model: Galleria mellonella (wax moth) larvae infection model.
  • Procedure:
    • Select healthy larvae of uniform size and weight.
    • Infect larvae with a standardized inoculum of C. albicans.
    • Administer BEH, FLC, or the combination to infected larvae.
    • Monitor and record larval survival over time.
    • Assess fungal burden and tissue damage in larval bodies as additional endpoints.

4. Mechanistic Probe Assays [1]

  • Intracellular Calcium: Use the fluorescent probe Fluo-3/AM to measure fluctuations in intracellular Ca²⁺ levels.
  • Metacaspase Activity: Use the fluorescent probe FITC-VAD-FMK, which binds to active metacaspases, to measure their activation.
  • Drug Efflux: Use the fluorescent substrate Rhodamine 6G to assess the activity of drug efflux pumps.

Future Research & Development

This research reveals a repurposing potential for benserazide. Future work should focus on:

  • Target Identification: Precisely identifying the molecular target of BEH in fungal cells that triggers the initial calcium influx [1].
  • Spectrum of Activity: Evaluating BEH's efficacy against other clinically relevant fungal pathogens [1].
  • Therapeutic Optimization: Further investigating the pharmacokinetics and optimal dosing regimens of the BEH-FLC combination for potential clinical translation [6] [7].

References

Benserazide as a Hexokinase 2 Inhibitor: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HK2 and Its Role in Cancer

Hexokinase 2 (HK2) is a rate-limiting enzyme that catalyzes the first committed step of glycolysis, phosphorylating glucose to glucose-6-phosphate [1]. Unlike most normal tissues, many cancer cells overexpress HK2 and rely on aerobic glycolysis (the Warburg effect) for energy and biosynthetic precursors, making HK2 a promising therapeutic target [2] [1]. Inhibiting HK2 can disrupt cancer cell energy production, induce apoptosis, and overcome drug resistance.

Benserazide hydrochloride (BEH), a peripheral aromatic L-amino acid decarboxylase inhibitor used in combination with L-DOPA for Parkinson's disease, has been repurposed as a selective HK2 inhibitor with antitumor and antifungal activities [2] [3].

Mechanism of HK2 Inhibition by Benserazide

Benserazide exerts its inhibitory effect through direct binding to HK2, competitively occupying the enzyme's glucose-binding pocket and disrupting its catalytic function.

G Benserazide Benserazide HK2 HK2 Benserazide->HK2 Binds Active Site Glucose Glucose Glucose->HK2 Substrate Competition G6P G6P HK2->G6P Catalysis ATP ATP ATP->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Apoptosis Apoptosis Glycolysis->Apoptosis Inhibition Leads to

Mechanism of Benserazide-mediated HK2 inhibition, highlighting competitive binding and metabolic consequences.

The downstream biological effects of this primary mechanism include:

  • Reduced glycolytic flux: Decreased glucose uptake and lactate production, cutting off the cancer cell's primary energy source [2].
  • Energy depletion: Lowered intracellular ATP levels, disrupting essential cellular processes [2] [4].
  • Mitochondrial dysfunction: Increased loss of mitochondrial membrane potential (ΔΨm) [2].
  • Induction of apoptosis: Activation of metacaspase activity and reduction in anti-apoptotic Bcl-2 expression [2] [3] [4].
  • Sensitization to chemotherapy: Enhanced efficacy of cisplatin in non-small cell lung cancer (NSCLC) models by reducing ATP-dependent cisplatin efflux and suppressing NF-κB activation [4].

Quantitative Inhibition Data

The table below summarizes key quantitative data on benserazide's interaction with HK2 and its functional effects.

Parameter Value Experimental Context Citation
HK2 Enzymatic IC₅₀ 5.52 ± 0.17 µM Recombinant HK2 enzyme, coupled assay with G6P-DH [2]
Binding Affinity (Kd) 149 ± 4.95 µM Labelled HK2 protein, Microscale Thermophoresis (MST) [2]
ChEMBL IC₅₀ 5.52 µM (5520 nM) HK2 (unknown origin), G6P-DH coupled assay [5]
Cellular ATP Reduction Significant decrease SW480 colon cancer cells [2]
In Vivo Efficacy (ip) Tumor growth suppression SW480 xenograft mouse models, 300 & 600 mg/Kg [2]
In Vivo Efficacy (liposomal) Potent inhibitory effects SW480 xenograft mouse models, 100 & 200 mg/Kg [2]

Detailed Experimental Protocols

In Vitro HK2 Enzyme Inhibition Assay

This standard protocol measures the direct inhibition of HK2 enzymatic activity by tracking NADH production in a coupled reaction system [2].

Workflow:

G Step1 Incubate HK2 (1 µM) with Benserazide (37°C, 10 min) Step2 Add Assay Mix Containing: - Tris-HCl (pH 8.0) - MgCl₂ - Glucose - ATP - NAD+ - G6P-DH Step1->Step2 Step3 Monitor NADH Formation (Absorbance at 340 nm) Step2->Step3 Step4 Calculate IC₅₀ from dose-response curve Step3->Step4

Experimental workflow for in vitro HK2 enzyme inhibition assay using a coupled reaction system.

Key Reagents:

  • Recombinant HK2: Expressed in E. coli BL21(DE3) using pET-26b vector and purified via Ni-agarose affinity, anion exchange, and size exclusion chromatography [2].
  • Coupled enzyme: Glucose-6-phosphate dehydrogenase (G6P-DH) from Roche [2].
  • Assay buffer: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 200 mM Glucose, 0.8 mM ATP, 1 mM NAD⁺, 0.25 Units of G6P-DH [2].
  • Positive controls: 3-bromopyruvate (3-BrPA) or 2-deoxyglucose (2-DG) [2] [6].
Binding Affinity Measurement by Microscale Thermophoresis (MST)

MST quantitatively measures the binding affinity between benserazide and HK2 by detecting changes in molecular movement under a temperature gradient [2].

Procedure:

  • Protein Labeling: Purified HK2 is labeled using the Monolith NT Protein Labeling Kit RED [2].
  • Sample Preparation: Labeled HK2 is kept constant at 20 nM, with benserazide samples serially diluted in 20 mM HEPES (pH 7.4) with 0.05% Tween-20 [2].
  • Measurement: Samples are loaded into standard-treated capillaries after 10 min incubation, and thermophoresis is measured on a Monolith NT.115 instrument at 25°C [2].
  • Data Analysis: Dissociation constant (Kd) values are fitted using NTAnalysis software [2].

Important Note: Compounds with pyrogallol-like structures (including benserazide derivatives) may cause ligand aggregation at higher concentrations, potentially interfering with MST readings. Include denaturation controls (SDS-test) to verify binding specificity [6].

Cell-Based Assays for Glycolytic Function and Cytotoxicity

These assays evaluate the functional consequences of HK2 inhibition in living cells.

Key Methodologies:

  • Glucose Uptake and Lactate Production: Measure culture medium changes to assess glycolytic flux disruption [2].
  • Intracellular ATP Level: Use luminescence-based assays (e.g., CellTiter-Glo) to quantify energy depletion [2].
  • Cytotoxicity and Apoptosis:
    • XTT Reduction Assay: Evaluate metabolic activity and anti-biofilm effects [3].
    • Metacaspase Activation: Detect using FITC-VAD-FMK probe and flow cytometry [3].
    • Mitochondrial Membrane Potential (ΔΨm): Assess using JC-1 or similar potentiometric dyes [2].
  • Combination Studies: Use checkerboard microdilution method and calculate FICI (Fractional Inhibitory Concentration Index) to identify synergistic interactions [3].

Therapeutic Application Studies

Cancer Therapy

Benserazide has shown efficacy in multiple cancer models, both as a single agent and in combination therapy.

Key Findings:

  • Single Agent Activity: Suppressed tumor growth in SW480 colon cancer xenograft models with no observed toxicity at 300-600 mg/Kg (ip) [2].
  • Enhanced Efficacy with Liposomal Formulation: Liposomal benserazide at 100-200 mg/Kg showed potent tumor inhibition with reduced dose and better targeting [2].
  • Chemosensitization to Cisplatin:
    • Enhanced cytotoxicity in NSCLC cells, including cisplatin-resistant models [4].
    • Mechanism: Reduced ATP-dependent cisplatin efflux via transporters ATP7A/ATP7B and suppression of NF-κB activation [4].
    • Beneficial secondary effect: Alleviated cisplatin-induced nephrotoxicity in mouse models [4].
Antifungal Applications

Benserazide exhibits antifungal activity against Candida albicans, both alone and in combination with fluconazole.

Key Findings:

  • Single Agent Activity: MIC of 1.25 mg/mL against Staphylococcus aureus; direct antifungal effects against C. albicans [3].
  • Synergistic Combination: BEH + FLC showed synergistic effects (FICI ≤0.5) against planktonic cells and preformed biofilms within 8 hours [3].
  • In Vivo Efficacy: Improved survival in infected Galleria mellonella larvae model [3].
  • Mechanism: Increased intracellular calcium concentration, activation of metacaspase, reduced virulence, and anti-biofilm activity (not related to drug efflux) [3].

Structure-Activity Relationship (SAR) and Derivative Compounds

The 2,3,4-trihydroxybenzylidene (pyrogallol-like) moiety in benserazide is crucial for HK2 inhibitory activity [6] [7]. Key SAR findings include:

  • Hydroxyl Group Arrangement: Modifying the trihydroxy structure to dihydroxy derivatives significantly reduces binding affinity and inhibitory potency [6].
  • Analog Development: Benitrobenrazide (BNBZ), a benserazide-related compound, shows enhanced potency with IC₅₀ of 0.53 µM against HK2 [6].
  • Toxicophore Replacement: Replacing the nitro group in BNBZ with fluorine or amino groups maintains HK2 inhibition while potentially reducing genotoxicity [7].

Conclusion and Research Implications

This compound represents a promising repurposed HK2 inhibitor with demonstrated efficacy in oncology and infectious disease models. Its well-established human safety profile as an FDA-approved drug could accelerate clinical translation for new indications.

Key research applications include:

  • Chemical probe for studying HK2 function in cancer metabolism
  • Combination therapy partner to overcome chemoresistance
  • Lead compound for developing more potent HK2 inhibitors
  • Antifungal sensitizer to combat azole resistance

Future work should focus on optimizing formulations (e.g., liposomal delivery), validating efficacy in additional disease models, and advancing promising combination regimens toward clinical testing.

References

benserazide hydrochloride dopamine decarboxylase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Benserazide inhibits DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), preventing peripheral conversion of levodopa to dopamine [1] [2].

G cluster_peripheral Without Benserazide L_Dopa Levodopa (L-Dopa) Administered Orally PeripheralTissue Peripheral Tissues (e.g., Gut, Liver) L_Dopa->PeripheralTissue L_Dopa_CNS Levodopa Enzyme AADC Enzyme (Peripheral) PeripheralTissue->Enzyme CentralNervousSystem Central Nervous System (Brain) Dopamine_CNS Dopamine CentralNervousSystem->Dopamine_CNS Desired Conversion Dopamine_P Dopamine Benserazide Benserazide HCl Enzyme_Inhibited AADC Enzyme (Inhibited) Benserazide->Enzyme_Inhibited Inhibits Enzyme->Dopamine_P Decarboxylation Enzyme_Inhibited->L_Dopa_CNS Allows Transit L_Dopa_CNS->CentralNervousSystem

Diagram 1: Benserazide inhibits peripheral AADC, enabling central nervous system levodopa conversion.

Benserazide is a peripherally acting inhibitor because it cannot cross the blood-brain barrier [1] [2]. It is hydrolyzed in the intestinal mucosa and liver to trihydroxybenzylhydrazine, the potent metabolite that primarily inhibits AADC [1].

Quantitative Pharmacological & Biochemical Data

The table below summarizes key quantitative data for Benserazide Hydrochloride.

Parameter Value Context / Notes Source
Molecular Formula C₁₀H₁₅N₃O₅·HCl For the hydrochloride salt [3]
Molecular Weight 293.7 g/mol For the hydrochloride salt [3]
IC₅₀ for DDC/AADC Not precisely quantified The active metabolite is a "potent inhibitor"; clinical effect is well-established. [1]
IC₅₀ for Bacterial PilB 3.68 - 3.69 µM Identified as a promising antivirulence agent. [4]
IC₅₀ for Human Hexokinase 2 (HK2) ~5.7 µM Measured via an NADH-coupled enzyme activity assay; relevant for cancer research. [5]
Protein Binding 0% Highly unbound in circulation. [1]
Half-Life (t₁/₂) 1.5 hours Rapid elimination from plasma. [1]
Route of Elimination Urinary (primarily) 53-64% of oral dose recovered in urine, mostly as metabolites within 12 hours. [1]

Key Experimental Models & Protocols

In Vitro AADC and Target Enzyme Inhibition

The Malachite Green Phosphate Detection Assay is effective for measuring Benserazide's effect on ATPase enzymes like PilB [4].

  • Workflow: The assay detects inorganic phosphate (Pi) released from ATP hydrolysis. Active enzyme increases Pi, while an inhibitor reduces signal [4].
  • Key Steps [4]:
    • Reaction Mixture: Combine enzyme (e.g., 3.3 nM CtPilB), ATP (1 mM), and putative inhibitor in a buffer.
    • Incubation: Incubate at relevant temperature (e.g., 54°C for CtPilB) for set time (e.g., 30 minutes).
    • Quenching & Detection: Stop reaction with trichloroacetic acid (TCA), add malachite green reagent.
    • Measurement: Measure absorbance at 620 nm. Calculate inhibition percentage relative to vehicle control.

For HK2 inhibition, an NADH-Coupled Enzyme Activity Assay was used [5]:

  • Reaction System: Combine HK2 protein, glucose, ATP, and a coupling system with glucose-6-phosphate dehydrogenase (G6PDH).
  • Measurement: Monitor NADH formation (absorbance at 340 nm) in presence of Benserazide.
In Vivo Neuroprotection Model

A 2024 study demonstrated Benserazide's efficacy in a mouse model of ischemic stroke [6].

  • Animal Model: Mice with induced focal cerebral ischemia (permanent or transient).
  • Dosing: Benserazide administered peripherally.
  • Key Findings [6]:
    • Behavior: Significantly improved functional recovery post-stroke.
    • Immunomodulation: Reduced infiltration of pro-inflammatory neutrophils into the brain.
    • Microglial Polarization: Promoted a shift in microglia/macrophages toward anti-inflammatory M2-phenotype.

G cluster_neutrophil Effect on Neutrophils cluster_macrophage Effect on Microglia/Macrophages cluster_neurons Outcome on Neurons Benserazide_In_Vivo Benserazide HCl (Peripheral Administration) NETosis Inhibits NETosis Benserazide_In_Vivo->NETosis Infiltration Reduces Brain Infiltration Benserazide_In_Vivo->Infiltration M2_Polarize Promotes M2 Anti-inflammatory Phenotype Benserazide_In_Vivo->M2_Polarize Neuroprotection Neuroprotection NETosis->Neuroprotection Infiltration->Neuroprotection M2_Polarize->Neuroprotection Functional_Improve Improved Functional Recovery Neuroprotection->Functional_Improve

Diagram 2: Benserazide neuroprotective mechanisms in stroke, via immunomodulation.

Cancer Cell Sensitization Protocol

A 2025 study combined Benserazide with Cisplatin (DDP) in non-small cell lung cancer (NSCLC) models [5].

  • In Vitro Model: Use NSCLC cell lines (e.g., A549, H1975). Treat with Benserazide (e.g., 40 µM) and DDP. Assess cell viability (CCK-8 assay), apoptosis (flow cytometry), and G6P production (ELISA).
  • In Vivo Model: Establish xenograft models in mice. Treat with Benserazide (e.g., 100 mg/kg/day, i.p.) and DDP. Monitor tumor volume and weight.

Emerging Research & Repurposing Potential

  • Antivirulence Agent: Benserazide inhibits PilB, a bacterial enzyme for Type IV Pilus biogenesis, showing potential for combating drug-resistant pathogens [4].
  • Oncology Therapeutic: Benserazide inhibits Hexokinase 2 (HK2), a key glycolytic enzyme in cancer cells, and can overcome cisplatin resistance in NSCLC models [5].
  • Stroke Neuroprotection: Benserazide alone demonstrates neuroprotective effects in mouse stroke models by modulating immune cell responses [6].

Critical Research Considerations

  • Stability in Formulation: this compound in solid oral dosages can be unstable. Patent CN112741808B details methods like vacuum drying during wet granulation to improve stability [7].
  • Metabolite is Active Molecule: The trihydroxybenzylhydrazine metabolite is the primary inhibitor of AADC, which is crucial for mechanism interpretation [1].
  • Off-Target Effects: Be aware of other enzymatic interactions (HK2, PKM2, CBS) in experimental design and data interpretation [5].

References

Application Notes & Protocol: Simultaneous HPLC Estimation of Benserazide and Levodopa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Parkinson's disease is a progressive neurodegenerative disorder affecting millions globally. The combination of levodopa (LVDP), a dopamine precursor, with a peripheral decarboxylase inhibitor such as benserazide (BSRZ), remains a cornerstone of its treatment. This combination enhances the bioavailability of levodopa in the central nervous system by inhibiting its peripheral metabolism. Ensuring the quality, stability, and efficacy of fixed-dose combination products containing these drugs necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the simultaneous quantification of these active pharmaceutical ingredients (APIs) in both bulk drugs and formulated products. This document provides detailed application notes and a standardized protocol for the simultaneous estimation of benserazide and levodopa, supporting researchers in pharmaceutical development and quality control [1] [2].

Summary of Developed HPLC Methods

Multiple robust RP-HPLC methods have been developed and validated for the simultaneous analysis of benserazide and levodopa. The table below summarizes the chromatographic conditions from key studies:

Table 1: Summary of HPLC Conditions for Simultaneous Estimation of Benserazide and Levodopa

Parameter Method 1 (International Journal of PharmTech Research, 2020) [3] Method 2 (As per ICH Guidelines) [4] Method 3 (Robust Multi-Component Method) [1]
Column Cosmosil C18 (4.6 × 250 mm) Phenomenex Luna C18 (4.6 × 250 mm, 5µm) LiChrospher 100 RP-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer pH 2 : Acetonitrile (95:5) Acetonitrile : Phosphate Buffer (pH 4.6) (45:55 v/v) Gradient Elution (Specific details optimized for separation)
Flow Rate (mL/min) 1.0 1.0 1.50
Column Temperature (°C) 25 Ambient (typically 25-30) 35.0
Detection Wavelength (nm) 210 245 280 and 210
Injection Volume (µL) Not Specified (Typically 20) Not Specified (Typically 20) 30
Retention Time (min) BSRZ: 3.1; LVDP: 6.6 BSRZ: 3.537; LVDP: 2.102 Method separates LVDP, Carbidopa, BSRZ, & Entacapone
Runtime Not Specified Not Specified Fast and efficient

The following diagram illustrates the general workflow for the HPLC analysis, from sample preparation to data interpretation:

hplc_workflow start Start Analysis prep Sample Preparation (Dissolution & Filtration) start->prep inj HPLC System Setup & Injection prep->inj sep Chromatographic Separation on C18 Column inj->sep det UV Detection (210 nm - 280 nm) sep->det data Data Acquisition & Analysis det->data val Method Validation data->val

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: Benserazide Hydrochloride and Levodopa of known high purity (>98%).
  • Solvents: HPLC-grade Acetonitrile, Water, and Ortho-phosphoric acid.
  • Chemicals: For phosphate buffer preparation (e.g., Potassium Dihydrogen Phosphate or Sodium Phosphate).
  • Equipment: HPLC system with UV or DAD detector, analytical balance, pH meter, ultrasonic bath, vacuum filtration setup, and a suitable C18 column (e.g., Cosmosil, Phenomenex Luna, or equivalent).
Mobile Phase Preparation
  • Phosphate Buffer (approx. pH 2.5): Dissolve an appropriate amount (e.g., 1.36g) of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute Ortho-phosphoric acid.
  • Final Mobile Phase (Isocratic): Mix the prepared phosphate buffer and HPLC-grade Acetonitrile in the ratio of 95:5 (v/v) [3]. Alternatively, for different selectivity, a ratio of 45:55 (v/v) Acetonitrile to Phosphate Buffer (pH 4.6) can be used [4].
  • Filtration and Degassing: Filter the mobile phase through a 0.45 µm or 0.22 µm nylon membrane filter under vacuum. Degas the solution by sonication for 10-15 minutes to prevent bubble formation in the HPLC system.
Standard Solution Preparation
  • Primary Stock Solutions: Separately weigh about 10 mg each of Benserazide HCl and Levodopa reference standards. Transfer to individual 10 mL volumetric flasks, dissolve, and make up to the volume with the mobile phase or a suitable solvent like 0.1% Ortho-phosphoric acid. This yields stock solutions with a concentration of approximately 1000 µg/mL.
  • Working Standard Solution: Pipette appropriate volumes from the primary stock solutions (e.g., 0.5 mL of BSRZ and 1.0 mL of LVDP stock) into a single 10 mL volumetric flask. Dilute to volume with the mobile phase to obtain a mixture containing, for example, 5 µg/mL of Benserazide and 10 µg/mL of Levodopa. This simulates the typical ratio found in formulations.
Sample Solution Preparation (Tablet Formulation)
  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to about 50 mg of Levodopa and 12.5 mg of Benserazide HCl (common in a 4:1 ratio formulation).
  • Transfer this powder into a 50 mL volumetric flask. Add about 30 mL of the mobile phase or a suitable solvent.
  • Sonicate the flask for 20-30 minutes with intermittent shaking to ensure complete dissolution of the APIs.
  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
  • Filter a portion of this solution through a 0.45 µm or 0.22 µm syringe filter. Discard the first few mL of the filtrate.
HPLC Instrumentation and Conditions

The following conditions are based on a validated, stability-indicating method [3]. Adjustments can be made based on the specific column and system used.

  • Chromatograph: HPLC system with isocratic pump and UV/Vis or DAD detector.
  • Column: Cosmosil C18 (4.6 mm ID × 250 mm L, 5 µm particle size) or equivalent.
  • Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (95:5 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 20 µL.
  • Run Time: Approximately 10-15 minutes (or until both analytes have eluted).
System Suitability Test

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The method is considered suitable if:

  • The % Relative Standard Deviation (RSD) of peak areas and retention times for both analytes from consecutive injections is not more than 2.0%.
  • The theoretical plate count (N) for each peak is greater than 2000.
  • The tailing factor (T) for each peak is less than 2.0.

Method Validation

The described method has been extensively validated according to International Council for Harmonisation (ICH) guidelines. The key validation parameters and their outcomes are summarized below:

Table 2: Summary of Method Validation Parameters [3] [4]

Validation Parameter Results for Benserazide Results for Levodopa
Linearity & Range r² > 0.998 (e.g., 6-14 µg/mL) [4] r² > 0.998 (e.g., 18-42 µg/mL) [4]
Precision (% RSD) Intra-day and Inter-day RSD < 2% Intra-day and Inter-day RSD < 2%
Accuracy (% Recovery) 98 - 102% 98 - 102%
Specificity Well-separated peaks; no interference from excipients or degradation products. Well-separated peaks; no interference from excipients or degradation products.

| LOD & LOQ | LOD: ~0.6-0.8 µg/mL LOQ: ~1.8-2.4 µg/mL [4] | LOD: ~0.6-0.8 µg/mL LOQ: ~1.8-2.4 µg/mL [4] | | Robustness | The method is robust for deliberate, small changes in flow rate, mobile phase composition, and wavelength. | The method is robust for deliberate, small changes in flow rate, mobile phase composition, and wavelength. |

Forced Degradation Studies (Stability-Indicating Property)

Forced degradation studies confirm that the method can accurately measure the analytes even in the presence of their degradation products. The following diagram outlines a standard stress study workflow, with results indicating significant degradation of benserazide under alkaline conditions [3].

degradation_workflow start Prepare Drug Solution acid Acidic Hydrolysis (e.g., 0.1M HCl) start->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH) → 6% BSRZ Degradation start->base oxid Oxidative Stress (e.g., 3% H₂O₂) start->oxid neutral Neutral Hydrolysis (Water) start->neutral photo Photolytic Stress start->photo therm Thermal Stress start->therm analyze Analyze by HPLC acid->analyze base->analyze oxid->analyze neutral->analyze photo->analyze therm->analyze

Applications in Drug Development

The validated HPLC method is critical for several applications in pharmaceutical research and industry:

  • Quality Control and Assay of Marketed Formulations: Rapid and precise quantification of active ingredients in tablet dosage forms to ensure they meet label claim specifications before release [3] [4].
  • Stability Studies: Monitoring the chemical stability of benserazide and levodopa over time under various environmental conditions (e.g., temperature, humidity) to establish product shelf-life [5].
  • Dissolution Testing: Applicable for analyzing drug release profiles from immediate-release and sustained-release formulations under compendial and biorelevant media conditions [1].
  • Impurity Profiling: The method can be adapted to identify, monitor, and quantify organic impurities that may form during synthesis or upon degradation of the drug product, ensuring patient safety [5].

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase pH is correctly adjusted. Use high-purity buffers and reagents. A column with higher carbon load or end-capping may improve peak shape.
  • Retention Time Drift: Maintain a consistent column temperature. Ensure the mobile phase is prepared fresh and is properly degassed. Check for leaks in the system.
  • Low Recovery: Verify the sonication time and solvent used for sample extraction are sufficient. Ensure filters are compatible and not adsorbing the APIs.
  • High Backpressure: Filter all samples and mobile phases thoroughly. Check the column and in-line filter for clogging.

Conclusion

The detailed RP-HPLC method provided herein is simple, precise, accurate, robust, and stability-indicating. It is fully validated as per ICH guidelines and is readily applicable for the routine simultaneous estimation of this compound and Levodopa in bulk and pharmaceutical dosage forms. Its successful application in forced degradation studies makes it an invaluable tool for formulation development and quality control in the analysis of Parkinson's disease medications.

References

Comprehensive Application Notes and Protocols: RP-HPLC Method Development and Validation for Benserazide Hydrochloride and Levodopa in Pharmaceutical Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method

The analysis of pharmaceutical combinations used in Parkinson's disease therapy requires precise and reliable analytical methods to ensure product quality, safety, and efficacy. The combination of benserazide hydrochloride and levodopa represents one such important therapeutic formulation where accurate quantification and impurity profiling are critical. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the technique of choice for simultaneous estimation of these compounds and their degradation products due to its sensitivity, reproducibility, and separation efficiency. The development of a stability-indicating method is particularly valuable as it can adequately separate parent drugs from their degradation products, providing crucial information about the stability characteristics of the pharmaceutical formulation under various environmental conditions.

The importance of proper analytical methods for Parkinson's disease medications cannot be overstated, as the determination of impurities in combination products significantly impacts both quality and therapeutic efficacy. Recent research has focused on developing methods that are not only accurate and precise but also simple, rapid, and cost-effective for routine analysis in quality control laboratories. These methods must comply with regulatory requirements outlined in International Conference on Harmonization (ICH) guidelines, which establish standards for method validation parameters including specificity, accuracy, precision, linearity, and robustness. The following application notes and protocols provide detailed methodologies for the analysis of this compound and levodopa in pharmaceutical dosage forms, incorporating the most recent advancements in HPLC technique development and validation.

Method Development and Optimization

Chromatographic Parameters

The development of an effective RP-HPLC method for simultaneous analysis of this compound and levodopa requires careful optimization of various chromatographic parameters to achieve adequate separation, resolution, and peak symmetry. Based on comprehensive research findings, the following chromatographic conditions have been proven effective:

Table 1: Optimized Chromatographic Conditions for Benserazide HCl and Levodopa Analysis

Parameter Condition 1 (Impurity Method) Condition 2 (Assay Method)
Column Zorbax SB C18 (4.6 × 250 mm, 5 μm) C18 Cosmosil (4.6 × 250 mm)
Mobile Phase Ion pair agent in buffer Phosphate buffer pH 2:ACN (95:5)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 220 nm 210 nm
Column Temperature 25°C 25°C
Autosampler Temperature 5°C Not specified
Injection Volume Not specified Not specified
Analysis Mode Isocratic Isocratic
Retention Time (Benserazide) Not specified 3.1 minutes
Retention Time (Levodopa) Not specified 6.6 minutes

The method utilizing a Zorbax SB C18 column with an ion pair agent in the mobile phase has demonstrated enhanced peak resolution, effectively separating all impurities and confirming no interference for levodopa and benserazide through peak purity analysis [1]. The isocratic elution mode provides simplicity and reproducibility, making it suitable for routine quality control analyses. The ambient column temperature (25°C) and slightly cooled autosampler (5°C) contribute to retention time stability and sample integrity during analysis.

The selection of detection wavelength at 220 nm for the impurity method and 210 nm for the assay method represents a compromise between adequate sensitivity for both compounds and minimal interference from mobile phase components. The use of a phosphate buffer at pH 2 in the assay method helps to suppress ionization of acidic and basic functional groups on the target molecules, thereby improving peak shape and reproducibility [2]. The retention times of approximately 3.1 minutes for benserazide HCl and 6.6 minutes for levodopa indicate a rapid analysis time, enhancing laboratory efficiency without compromising separation quality.

Sample Preparation Protocol
  • Standard Solution Preparation: Accurately weigh reference standards of this compound (approximately 10 mg) and levodopa (approximately 25 mg) into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase solvent to obtain stock standard solutions. Transfer appropriate aliquots to prepare working standard solutions containing both analytes at the desired concentrations [2].

  • Tablet Sample Preparation: For the analysis of marketed formulations, weigh and powder not less than 10 tablets. Transfer an accurately weighed quantity of the powder equivalent to one tablet into a 100 mL volumetric flask. Add approximately 70 mL of diluent solution (mobile phase) and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the active ingredients. Cool the solution to room temperature, then dilute to volume with the same diluent. Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate [2].

  • Solution Stability: Evaluate the stability of prepared solutions by analyzing them at different time intervals (0, 12, 24 hours) under storage conditions (5°C). The acceptance criterion for solution stability is that the percentage difference of assay results should not exceed ±2.0% from the initial value [2].

Method Validation Summary

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The developed RP-HPLC methods for this compound and levodopa have been extensively validated according to ICH guidelines, with the following results:

Table 2: Method Validation Parameters and Results

Validation Parameter Benserazide HCl Levodopa Acceptance Criteria
Accuracy (% Recovery) 98-102% 98-102% 98-102%
Precision (% RSD) <2% <2% NMT 2%
Linearity (Correlation Coefficient) >0.995 >0.995 >0.995
Range 1.25-125% of target concentration 1.25-125% of target concentration As per ICH guidelines
Specificity No interference No interference No interference from blank, placebo
Robustness Within acceptable variation Within acceptable variation System suitability parameters within limits

The accuracy of the method, expressed as percentage recovery, was determined by spiking placebo with known amounts of the analytes at different concentration levels (80%, 100%, and 120% of the target concentration). The recovery values between 98% and 102% for both compounds indicate excellent accuracy and absence of significant matrix effects [2]. The precision of the method was evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day precision, different analyst, different instrument), with relative standard deviation (RSD) values less than 2% in all cases, demonstrating acceptable reproducibility [1] [2].

The linearity of the detector response was verified for both this compound and levodopa over a concentration range corresponding to 1.25% to 125% of the target concentration. The correlation coefficient (r²) values greater than 0.995 for both compounds confirm excellent linear relationship between concentration and detector response [1] [3]. The specificity of the method was demonstrated through forced degradation studies, which confirmed that the method can unequivocally assess the analytes in the presence of degradation products and excipients. The robustness of the method was evaluated by deliberate variations in chromatographic conditions such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and temperature (±2°C), with system suitability parameters remaining within acceptable limits under all conditions [1].

Forced Degradation and Stability Studies

Forced degradation studies provide valuable information about the inherent stability characteristics of drug substances and help validate the stability-indicating capability of the analytical method. These studies involve intentional degradation of the drug product under various stress conditions to ensure that the method can adequately separate degradation products from the main analytes.

  • Acidic Degradation: Prepare samples by adding 1 mL of 0.1N hydrochloric acid to tablet powder and leave exposed for 8 hours at room temperature. After the exposure period, neutralize the solution with 1 mL of 0.1N sodium hydroxide and prepare for analysis. Under these conditions, benserazide HCl shows approximately 6% degradation while levodopa shows minimal degradation (0.9%) [2].

  • Alkaline Degradation: Expose samples to 0.1N sodium hydroxide for 8 hours at room temperature, then neutralize with 0.1N hydrochloric acid. Alkaline conditions cause more significant degradation, with benserazide HCl showing approximately 6% degradation and levodopa showing only 0.9% degradation, indicating that benserazide is more susceptible to alkaline hydrolysis [2].

  • Oxidative Degradation: Treat samples with 3% hydrogen peroxide for 8 hours at room temperature. Oxidative stress results in moderate degradation of both compounds, with similar degradation patterns observed for both acidic and oxidative conditions [2].

  • Thermal Degradation: Expose solid tablet powder to dry heat at 60°C for 24 hours to evaluate thermal stability. Thermal stress typically produces less degradation compared to solution-state stress conditions [2].

  • Photolytic Degradation: Expose samples to UV light (ICH option 2 conditions) for 24 hours to assess photosensitivity. Photolytic degradation is generally minimal for these compounds, indicating reasonable photostability [1].

The forced degradation studies confirm that the method is stability-indicating as it effectively separates the active pharmaceutical ingredients from their degradation products under all stress conditions. Peak purity tests using photodiode array detection demonstrate that the analyte peaks remain pure and homogeneous without co-eluting degradation products, further confirming the specificity of the method [1].

Experimental Protocols

Complete Method Protocol for Assay and Impurities
  • Mobile Phase Preparation: Prepare phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust pH to 2.0 with orthophosphoric acid. For the assay method, mix phosphate buffer and acetonitrile in the ratio 95:5 (v/v). For the impurity method, add an appropriate ion pair reagent as specified. Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 5 minutes before use [2].

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and 25 mg of levodopa working standards into a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain standard stock solution. Transfer 5 mL of this solution to a 50 mL volumetric flask and dilute to volume with mobile phase to obtain working standard solution [2].

  • Sample Solution Preparation: Weigh and finely powder not less than 10 tablets. Transfer an accurately weighed quantity of the powder equivalent to one tablet to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 20 minutes with intermittent shaking, and allow to cool to room temperature. Dilute to volume with mobile phase and mix well. Filter through a 0.45 μm membrane filter, discarding the first 5 mL of filtrate [1].

  • Chromatographic System Operation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the specified flow rate. Inject the blank (mobile phase), standard solutions, and sample solutions. Record the chromatograms and measure the peak responses of this compound and levodopa. Calculate the content using the peak areas relative to the standard [1] [2].

  • System Suitability Testing: Before sample analysis, confirm that the system meets the suitability criteria. The relative standard deviation (RSD) of five replicate injections of standard solution should not be more than 2.0%. The tailing factor for both analyte peaks should not be more than 2.0, and the theoretical plates should be not less than 2000 [2].

Method Validation Protocol
  • Linearity and Range: Prepare standard solutions at five different concentration levels ranging from 1.25% to 125% of the target concentration. Inject each solution in triplicate and plot average peak area against concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line using least-squares method [1] [3].

  • Accuracy (Recovery) Evaluation: Spike placebo with known quantities of this compound and levodopa at three concentration levels (80%, 100%, and 120% of target concentration). Prepare three sets at each level and analyze using the proposed method. Calculate the percentage recovery and RSD for each concentration level [2].

  • Precision Assessment: Perform repeatability by analyzing six independent sample preparations at 100% concentration level by the same analyst on the same day. For intermediate precision, repeat the study on a different day with a different analyst and different instrument. Calculate the RSD of results for both repeatability and intermediate precision [1] [2].

  • Specificity Determination: Inject blank (mobile phase), placebo, standard solution, and forced degradation samples separately. Demonstrate that there is no interference from any component at the retention times of this compound and levodopa. Confirm peak purity using photodiode array detector [1].

  • Robustness Evaluation: Deliberately vary chromatographic parameters including flow rate (±0.1 mL/min), mobile phase composition (±2% organic component), column temperature (±2°C), and detection wavelength (±2 nm). Evaluate the effect of each variation on system suitability parameters [1].

Workflow and Signaling Pathway

The following workflow diagram illustrates the systematic approach for RP-HPLC method development and validation for this compound and levodopa:

G cluster_1 Method Development Phase cluster_2 Method Validation Phase cluster_3 Application Phase Start Method Development Objective MD1 Column Selection (C18, 250×4.6mm, 5µm) Start->MD1 MD2 Mobile Phase Optimization (Buffer pH 2 + Organic) MD1->MD2 MD3 Detection Wavelength Selection (210-220 nm) MD2->MD3 MD4 Temperature Optimization (25°C Column, 5°C Autosampler) MD3->MD4 MD5 Flow Rate Optimization (1.0 mL/min) MD4->MD5 MV1 Specificity Testing (Forced Degradation) MD5->MV1 MV2 Linearity Assessment (1.25-125% range) MV1->MV2 MV3 Accuracy Evaluation (98-102% recovery) MV2->MV3 MV4 Precision Testing (RSD < 2%) MV3->MV4 MV5 Robustness Assessment (Parameter variations) MV4->MV5 AP1 Sample Analysis MV5->AP1 AP2 Data Interpretation AP1->AP2 AP3 Report Generation AP2->AP3

HPLC Method Development and Validation Workflow

The method development phase begins with clear objective definition, followed by systematic optimization of critical chromatographic parameters including column selection, mobile phase composition, detection wavelength, temperature, and flow rate. The method validation phase comprehensively evaluates all validation parameters according to ICH guidelines, establishing the method's suitability for its intended purpose. The final application phase involves practical implementation of the validated method for routine sample analysis with proper data interpretation and reporting.

Discussion and Applications

The developed RP-HPLC methods for this compound and levodopa offer several significant advantages for pharmaceutical analysis. The methods provide excellent separation of both active ingredients from each other and from their degradation products, fulfilling requirements for stability-indicating methods. The isocratic elution mode simplifies the instrumentation requirements and method transfer between laboratories compared to gradient methods, while still providing adequate resolution for accurate quantification. The relatively short analysis time (less than 10 minutes) enhances laboratory efficiency, making these methods suitable for high-throughput quality control environments.

These methods have demonstrated practical utility in various applications including routine quality control testing, stability studies, and formulation development. The validated methods can accurately determine the drug content in marketed formulations, with recoveries between 98% and 102% confirming their reliability for assay determination. The methods have also been successfully applied to impurity profiling and mass balance studies, which are critical for understanding the stability characteristics of the drug products [1]. Furthermore, the forced degradation studies provide valuable information about the degradation pathways of both compounds, with this compound showing greater susceptibility to alkaline hydrolysis compared to levodopa [2].

The methods comply with current regulatory standards outlined in ICH guidelines, covering all required validation parameters. The robustness of the methods has been confirmed through deliberate variations in chromatographic conditions, demonstrating that the methods remain reliable even with minor, inevitable changes in normal laboratory operation [1]. This robustness is particularly valuable for method transfer between laboratories and for ensuring long-term method reproducibility. The applicability of these methods to dissolution testing and analysis of complex matrices further expands their utility in comprehensive pharmaceutical analysis of Parkinson's disease medications [3].

References

Comprehensive Application Notes and Protocols for Forced Degradation Studies of Benserazide Hydrochloride and Levodopa in Fixed-Dose Combination Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the detailed Application Notes and Protocols.

Introduction and Objective

Forced degradation studies, also known as stress testing, represent a critical component of pharmaceutical development that provides essential information about the inherent stability of drug substances and products. These studies are conducted to identify likely degradation products, establish the degradation pathways of drug molecules, and validate the stability-indicating power of analytical methods. For combination drugs such as levodopa and benserazide hydrochloride, used extensively in Parkinson's disease treatment, understanding their degradation behavior is particularly crucial due to the documented instability of benserazide under various environmental conditions [1] [2].

The primary objective of this protocol is to establish a standardized methodology for conducting forced degradation studies on the levodopa-benserazide hydrochloride fixed-dose combination. This comprehensive approach encompasses specific stress conditions, advanced analytical techniques, and systematic interpretation of degradation profiles to support robust formulation development and establish stability-indicating methods that can reliably separate and quantify both active pharmaceutical ingredients (APIs) and their degradation products. The implementation of this protocol ensures compliance with regulatory requirements set forth by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, providing crucial data for quality control and clinical medication safety [3] [2].

Forced Degradation Conditions

Forced degradation studies on the levodopa-benserazide hydrochloride combination should encompass a comprehensive range of stress conditions designed to challenge the molecule's stability across potential degradation pathways. The inherent instability of benserazide to light and moisture necessitates particular attention during study design, with separate granulation of levodopa and benserazide recommended in formulation development to prevent degradation associated with their direct interaction [1] [2]. The optimized stress conditions outlined below have been developed based on extensive stability studies and are structured to generate approximately 5-20% degradation, which is considered ideal for establishing the stability-indicating nature of analytical methods.

Table 1: Recommended Forced Degradation Conditions for Levodopa-Benserazide Hydrochloride Combination

Stress Condition Parameters Duration Expected Degradation
Acidic Hydrolysis 0.1N HCl at 60°C 24 hours 6.0% benserazide degradation [3]
Alkaline Hydrolysis 0.1N NaOH at 60°C 24 hours 6.0% benserazide, 0.9% levodopa degradation [3]
Oxidative Stress 3% H₂O₂ at room temperature 24 hours Significant degradation expected
Thermal Stress Solid state at 105°C 24 hours Degradation via hydrolysis
Photolytic Stress Exposure to UV light (320-400 nm) 7 days Formation of benserazide impurities A, B, C [2]

The degradation of this compound occurs primarily through hydrolytic pathways under acidic and alkaline conditions, with research demonstrating approximately 6% degradation of benserazide under both acidic and alkaline environments, while levodopa shows greater susceptibility to alkaline conditions with approximately 0.9% degradation [3]. Under photolytic stress conditions, benserazide is particularly susceptible to degradation, generating three main degradation impurities identified as benserazide impurity A [(2RS)-2-amino-3-hydroxypropionyl hydrazide], benserazide impurity B [(2RS)-2-amino-3-hydroxy-N,N-bis(2,3,4-trihydroxybenzyl) propane hydrazide], and benserazide impurity C [(2RS)-2-amino-3-hydroxy-N'-[(EZ)-(2,3,4-trihydroxyphenyl) methylene] propionylhydrazine] [2]. These impurities show a growing trend under inappropriate storage conditions, necessitating rigorous monitoring and control strategies.

Experimental Protocol

Sample Preparation

For forced degradation studies, prepare a stock solution containing both levodopa and this compound at a concentration of 1 mg/mL of benserazide using an appropriate diluent. Based on research findings, a mixture of methanol and water has been demonstrated as an effective diluent for this combination [2]. For stress studies, transfer 10 mL of this stock solution into separate 20 mL volumetric flasks and subject them to various stress conditions as detailed in Table 1. For thermal degradation in the solid state, expose the powdered sample of the fixed-dose combination to the specified conditions. After exposure to stress conditions, immediately quench the reactions by cooling to room temperature for thermal stress, neutralizing for acid and base hydrolysis, or diluting for oxidative stress. Prepare the final test solution to contain approximately 2.5 mg/mL of benserazide in the injection volume [2].

Stress Studies Methodology

Acidic and Alkaline Hydrolysis: Add 10 mL of the stock solution to 10 mL of 0.1N HCl and 0.1N NaOH separately. Heat these solutions at 60°C for 24 hours in sealed containers to prevent evaporation. After the exposure period, cool the solutions to room temperature and neutralize with equivalent amounts of base or acid respectively. Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 3% hydrogen peroxide solution and maintain at room temperature for 24 hours protected from light. Thermal Degradation: Expose the solid drug product to dry heat at 105°C for 24 hours in a hot air oven. After exposure, prepare a solution of the stressed solid sample in the diluent to obtain the required concentration. Photolytic Degradation: Expose the solid sample to a calibrated light source providing both UV (320-400 nm) and visible light, following the option 2 conditions of ICH Q1B guideline. Ensure the samples are appropriately positioned in the light cabinet and protected from heat generated during exposure [3] [2].

Chromatographic Analysis

The analysis of forced degradation samples requires a stability-indicating high-performance liquid chromatography (HPLC) method that effectively separates both APIs and their degradation products. Based on developed and validated methods in recent research, the following chromatographic conditions are recommended:

Table 2: Optimized Chromatographic Conditions for Forced Degradation Studies

Parameter Specification
Chromatographic System RP-HPLC with UV detection
Column C18 Cosmosil (4.6 × 250 mm) or equivalent
Mobile Phase Phosphate buffer pH 2:Acetonitrile (95:5)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 μL
Retention Times Benserazide HCl: ~3.1 min; Levodopa: ~6.6 min

For enhanced detection and quantification of specific impurities, particularly benserazide impurity A, alternative chromatographic conditions using a hydrophilic group chromatographic column with a mobile phase consisting of aqueous solution containing sodium heptanesulfonate and monopotassium phosphate (pH 2.0-7.0) as mobile phase A and methanol as mobile phase B with gradient elution has demonstrated excellent separation capabilities [2]. The selection of 210 nm as detection wavelength provides optimal sensitivity for both the APIs and their degradation products based on method validation data showing recoveries between 98-102% for both levodopa and this compound in marketed formulations [3].

G Start Start Forced Degradation Study Prep Prepare Stock Solution (1 mg/mL benserazide in methanol:water) Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acidic Hydrolysis 0.1N HCl, 60°C, 24h Stress->Acid Base Alkaline Hydrolysis 0.1N NaOH, 60°C, 24h Stress->Base Oxid Oxidative Stress 3% H₂O₂, RT, 24h Stress->Oxid Thermal Thermal Stress Solid state, 105°C, 24h Stress->Thermal Photo Photolytic Stress UV light, 7 days Stress->Photo Quench Quench Reactions (Cool, Neutralize, Dilute) Acid->Quench Base->Quench Oxid->Quench Thermal->Quench Photo->Quench Analysis HPLC Analysis Quench->Analysis Column C18 Column (4.6 × 250 mm) Analysis->Column MobilePhase Mobile Phase: Buffer pH 2:ACN (95:5) Column->MobilePhase Detection UV Detection at 210 nm MobilePhase->Detection Data Data Interpretation and Report Generation Detection->Data

Figure 1: Experimental Workflow for Forced Degradation Studies of this compound and Levodopa

Results and Interpretation

Degradation Behavior and Impurity Profiling

The forced degradation studies on levodopa and this compound reveal distinct degradation patterns under various stress conditions. This compound demonstrates significant susceptibility to hydrolytic degradation, with approximately 6% degradation observed under both acidic and alkaline conditions, while levodopa shows greater stability with only 0.9% degradation specifically under alkaline conditions [3]. This differential degradation behavior highlights the greater instability of benserazide in the combination formulation and underscores the importance of protective formulation strategies, such as the separate granulation of the two active ingredients recently shown to enhance stability in fixed-dose combination tablets [1].

Under photolytic stress conditions, this compound undergoes complex degradation pathways, generating three primary impurities designated as benserazide impurity A [(2RS)-2-amino-3-hydroxypropionyl hydrazide], benserazide impurity B [(2RS)-2-amino-3-hydroxy-N,N-bis(2,3,4-trihydroxybenzyl) propane hydrazide], and benserazide impurity C [(2RS)-2-amino-3-hydroxy-N'-[(EZ)-(2,3,4-trihydroxyphenyl) methylene] propionylhydrazine] [2]. These impurities demonstrate a growing trend under inappropriate storage conditions, necessitating rigorous control strategies in the formulation and packaging development. The identification and monitoring of these specific degradation products are essential for ensuring product quality throughout the shelf life of the medication.

Analytical Considerations for Degradation Products

The development of stability-indicating methods must address the challenges associated with separating and quantifying these degradation products. Conventional HPLC methods using standard C18 columns have demonstrated limitations in the detection of benserazide impurity A, showing low concentration sensitivity, small response, significant excipient interference, and low accuracy [2]. To overcome these analytical challenges, improved chromatographic methods utilizing hydrophilic group chromatographic columns with a mobile phase consisting of an aqueous solution containing sodium heptanesulfonate and monopotassium phosphate (pH 2.0-7.0) as mobile phase A and methanol as mobile phase B with gradient elution have been developed, demonstrating excellent separation efficiency for benserazide impurity A [2].

Table 3: Degradation Profile of Levodopa and this compound Under Stress Conditions

Stress Condition Benserazide Degradation Levodopa Degradation Major Degradation Products
Acidic Hydrolysis ~6% Minimal Benserazide impurity A
Alkaline Hydrolysis ~6% ~0.9% Benserazide impurity A, B, C
Oxidative Stress Significant Moderate To be characterized
Thermal Stress Moderate Minimal Benserazide hydrolysis products
Photolytic Stress Significant Minimal Benserazide impurities A, B, C

The degradation products formed under stress conditions should be monitored against established acceptance criteria for degradation products, with specifications for specific degradation products of this compound typically limited to 3.49% for tablets and 0.49% for capsules, while the maximum permissible amount for other impurities is generally set at 1.04% for tablets and 0.54% for capsules [4] [5]. Any deviation from these specifications in formal stability studies should trigger investigation and potential formulation optimization, such as the implementation of separate granulation processes for levodopa (using wet granulation) and benserazide (using dry granulation) to enhance stability [1].

Analytical Method Validation

The analytical methods employed for forced degradation studies must undergo comprehensive validation to establish their reliability for detecting and quantifying degradation products. The validation should follow ICH guidelines Q2(R1) and include assessments for specificity, linearity, accuracy, precision, and robustness [3] [6]. For the simultaneous estimation of benserazide HCl and levodopa in forced degradation samples, the reverse-phase HPLC method has demonstrated excellent validation parameters with recoveries between 98-102% for both analytes in marketed formulations, confirming the suitability of the method for stability-indicating analysis [3].

The specificity of the method should be established by demonstrating adequate separation of both APIs from all potential degradation products, excipients, and impurities. For the levodopa-benserazide combination, this is particularly crucial due to the formation of multiple degradation products with similar structural characteristics. The method should demonstrate linear response over the analytical range with correlation coefficients (r²) of at least 0.9983 for benserazide and 0.9993 for levodopa, as established in validated methods [3]. The precision of the method should be confirmed with % RSD values less than 2% for both retention time and peak area measurements, while accuracy should be demonstrated through recovery studies at multiple concentration levels.

For enhanced sensitivity and specificity in degradation product monitoring, LC-MS/MS methods provide superior capability for identification and characterization of degradation products. Recent advancements in UHPLC-MS/MS methodologies have enabled the simultaneous determination of levodopa, its prodrug levodopa methyl ester (LDME), and DDCIs like carbidopa in human plasma, offering promising applications for degradation product characterization in forced degradation studies [6]. These advanced techniques provide structural elucidation of unknown degradation products and facilitate the establishment of comprehensive degradation pathways for both levodopa and this compound.

Regulatory Considerations and Conclusion

Forced degradation studies constitute an essential component of the regulatory submission package for any drug product, providing critical evidence of product stability and the stability-indicating nature of analytical methods. These studies should be designed and conducted in accordance with ICH guidelines Q1A(R2) (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing) to ensure regulatory acceptability [3]. The data generated from these studies directly supports the establishment of appropriate storage conditions, retest periods, and shelf-life specifications for the drug product.

The forced degradation studies on levodopa and this compound fixed-dose combinations reveal the critical quality attributes that must be monitored throughout the product lifecycle. The documented instability of this compound to hydrolytic and photolytic degradation necessitates robust formulation strategies, such as the recently demonstrated approach of separate granulation of the two active ingredients, which has shown enhanced stability through optimized production processes [1]. Additionally, the development of specialized analytical methods capable of detecting and quantifying specific degradation products, particularly benserazide impurities A, B, and C, is essential for comprehensive quality control [2].

References

Application Note: Analytical Method Validation for Benserazide Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

A recent 2024 study provides a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous analysis of Benserazide Hydrochloride and Levodopa in a combined dosage form, developed in accordance with ICH guidelines [1]. This method is designed to separate and quantify organic impurities, ensuring product quality and efficacy.

Method Development and Considerations

The core principle of modern analytical procedure development, as outlined in ICH Q14, is a science- and risk-based approach. This begins with defining an Analytical Target Profile (ATP), which is a predefined objective that spells out the required quality of the analytical data [2] [3].

For impurity methods, the ATP must heavily emphasize Specificity—the ability to unequivocally assess the analyte in the presence of components like impurities, degradants, or excipients [2]. The following diagram illustrates the key relationships and workflow for establishing a control strategy based on the ATP.

G ATP Analytical Target Profile (ATP) CQAs Critical Quality Attributes (e.g., Purity, Impurities) ATP->CQAs Defines RiskAssessment Risk Assessment (ICH Q9) CQAs->RiskAssessment Informs MethodParams Method Parameters (Column, Mobile Phase, etc.) RiskAssessment->MethodParams Guides Selection ControlStrategy Control Strategy MethodParams->ControlStrategy Establishes Validation Method Validation (ICH Q2(R2)) ControlStrategy->Validation Verified via Validation->ATP Confirms Achievement

For this compound, the following method has been developed and validated [1]:

  • Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column: Zorbax SB C18 (4.6 mm × 250 mm, 5 µm)
  • Mobile Phase: Employed with an iron pair agent to achieve enhanced peak resolution [1]. The exact composition can be optimized as part of the Design of Experiments (DoE).
  • Mode: Isocratic
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm
  • Column Temperature: 25°C
  • Autosampler Temperature: 5°C

Validation Protocol & Acceptance Criteria

The method validation should follow ICH Q2(R2) principles, demonstrating that the procedure is fit for its intended purpose [2]. The table below summarizes the validation parameters and typical acceptance criteria based on the recent study and general guidelines [1] [2].

Validation Parameter Experimental Requirement Acceptance Criteria
Specificity Resolve analyte peak from impurities & degradants. Confirm via peak purity. No interference [1]. Peak purity passing. Baseline resolution of all peaks [1].
Accuracy Spike known impurities into placebo. Perform recovery at multiple levels (e.g., 50%, 100%, 150%) [2]. Recovery within 80-120% for impurities [4].

| Precision | Repeatability: Six replicate preparations of a standard. Intermediate Precision: Different analyst/day/instrument [2]. | RSD ≤ 2% for assay [2]. | | Linearity | Analyze standard solutions at a minimum of 5 concentration levels [2]. | Correlation coefficient (r) > 0.995 [1]. | | Range | Established from linearity data, from LOQ to 150% of specification level [2]. | Confirms that accuracy, precision, and linearity are acceptable within the interval [2]. | | LOD & LOQ | Signal-to-noise ratio or based on standard deviation of the response and slope of the calibration curve [2]. | LOD: S/N ~ 3:1. LOQ: S/N ~ 10:1 [2]. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), temperature (±2°C), wavelength (±2 nm), mobile phase pH (±0.1) [1]. | System suitability criteria are met; resolution and retention times remain consistent [1]. |

Detailed Experimental Protocol

Material Preparation

  • Reference Standard: Use a qualified this compound reference standard, such as the European Pharmacopoeia (EP) Reference Standard [5].
  • Mobile Phase: Prepare as per development. For the cited method, this includes an iron pair agent [1]. Filter through a 0.45 µm membrane filter and degas.
  • Diluent: Use a solvent that completely dissolves the analyte and is compatible with the mobile phase (e.g., water, buffer, or a water-miscible organic solvent).
  • System Suitability Solution: A solution containing the analyte and critical impurity markers to demonstrate resolution and reproducibility before sample analysis.

Procedure

  • HPLC System Configuration: Equip an HPLC system with a UV-Vis or PDA detector, an auto-sampler, and a column heater.
  • Chromatographic Conditions: Set the parameters as described in the method development section above [1].
  • System Suitability Test: Inject the system suitability solution. The method is valid only if criteria are met (e.g., RSD of peak areas ≤ 2% for replicate injections, tailing factor within limits, and resolution between critical pair ≥ 2.0) [2].
  • Sample Analysis: Sequentially inject the blank (diluent), standard, and test samples. The typical injection volume is 10-20 µL.

Diagram: Impurity Method Validation Workflow

G Start Start Method Validation Specificity Specificity/Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/Recovery Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LODLOQ LOD & LOQ Determination Precision->LODLOQ Robustness Robustness Testing LODLOQ->Robustness Report Compile Validation Report Robustness->Report

Implementation and Lifecycle Management

  • Quality Risk Management: Integrate ICH Q9 principles from the start. Use a risk assessment matrix to identify and prioritize method parameters for robustness testing [4].
  • Lifecycle Management: Per ICH Q12 and Q14, an analytical method is managed throughout its lifecycle. A control strategy, including periodic performance monitoring and system suitability testing, should be established to ensure the method remains in a state of control [3].
  • Trends and Future Outlook: The industry is moving towards Quality-by-Design (QbD) for analytical methods, using Design of Experiments (DoE) to build robustness into the method from the beginning and define a Method Operational Design Range (MODR) [3] [4]. Furthermore, the adoption of Real-Time Release Testing (RTRT) relies on fully validated and highly robust analytical methods [3].

References

Comprehensive Application Notes and Protocols: Cation-Exchange Resin-Based Levodopa/Benserazide Sustained-Release Suspension for Parkinson's Disease Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Parkinson's disease (PD) remains one of the most challenging neurodegenerative disorders, characterized by the progressive degeneration of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms including bradykinesia, rigidity, tremor, and postural instability. Levodopa (LD) continues to represent the gold standard pharmacotherapy for PD due to its ability to cross the blood-brain barrier and serve as a precursor for dopamine synthesis in the brain. However, the efficacy of levodopa monotherapy is significantly compromised by its extensive peripheral metabolism via aromatic L-amino acid decarboxylase (AADC), resulting in insufficient brain delivery and dose-limiting peripheral side effects including nausea, vomiting, and cardiovascular instability. To address these limitations, peripheral decarboxylase inhibitors such as benserazide (BH) are co-administered with levodopa to inhibit its extracerebral metabolism, thereby enhancing central delivery and reducing peripheral adverse effects [1].

The development of a fixed-dose combination product containing both levodopa and benserazide presents substantial formulation challenges, primarily stemming from the inherent chemical instability of benserazide hydrochloride under various environmental conditions. Benserazide is particularly susceptible to degradation processes when exposed to moisture, light, and fluctuating pH conditions, leading to the formation of impurity profiles (Impurities A, B, and C) that can compromise both safety and efficacy [1]. Additionally, the need for frequent dosing of conventional immediate-release formulations results in fluctuating plasma concentrations associated with "wearing-off" phenomena and dyskinesias, significantly impacting patients' quality of life. These challenges are particularly pronounced in geriatric populations who often experience difficulties with swallowing solid dosage forms, necessitating the development of alternative formulations that can accommodate their specific needs [2].

The utilization of cation-exchange resin (CER) technology represents an innovative strategy to overcome these limitations through the development of sustained-release oral suspensions. This platform technology enables synchronized drug release profiles for both active pharmaceutical ingredients, addresses stability concerns through physical separation at the particulate level, and provides administration flexibility for patients with dysphagia. The following Application Notes and Protocols detail the comprehensive development, optimization, and evaluation strategies for an advanced levodopa/benserazide hydrochloride sustained-release suspension system, providing researchers and formulation scientists with practical methodologies for implementing this promising drug delivery platform [2] [3].

Materials and Formulation

Materials Specification

Table 1: Active Pharmaceutical Ingredients and Excipients

Component Function Specifications/Requirements
Levodopa Active Pharmaceutical Ingredient Pharmaceutical grade, purity ≥98%
This compound Active Pharmaceutical Ingredient Pharmaceutical grade, purity ≥98%
Cation-exchange resin Drug carrier Polacrilex resin (methacrylic acid-divinylbenzene copolymer), H+ form
Ethylcellulose Coating polymer Viscosity 10-100 cP, pharmaceutical grade
Polyethylene Glycol (PEG) Plasticizer PEG 400 or PEG 6000, pharmaceutical grade
Sorbitan monooleate Surfactant Pharmaceutical grade (Span 80)
Liquid paraffin Suspending medium Light mineral oil, pharmaceutical grade
Hydroxypropyl methylcellulose (HPMC) Suspending agent Viscosity 4000-5000 cP for 2% aqueous solution
Methylcellulose Suspending agent Viscosity 4000-5000 cP for 2% aqueous solution
Flavors Taste-masking Pharmaceutically acceptable, water-dispersible
Citric acid Stabilizer Anhydrous, pharmaceutical grade

The selection of cation-exchange resin represents a critical formulation consideration, with polacrilex resin (a methacrylic acid-divinylbenzene copolymer) demonstrating optimal binding capacity for both ionic active ingredients. The resin should be characterized for ion-exchange capacity (typically 4.5-5.5 mEq/g) and particle size distribution (mean particle size 150-200 μm) to ensure consistent drug loading and release characteristics. The H+ form of the resin is preferred to facilitate drug-resin complex formation through electrostatic interactions between the amine groups of the drugs and the carboxylic acid groups of the resin [4] [5].

Table 2: Equipment and Instrumentation

Equipment Specification Application
HPLC system With UV/VIS detector Drug quantification and impurity profiling
Fluid bed dryer Laboratory scale Drying of drug-resin complexes
Mechanical stirrer Variable speed (100-1000 rpm) Resin loading and coating processes
Bath sonicator 40 kHz frequency Degassing and homogenization of suspensions
Dissolution apparatus USP Type II (paddle) In vitro drug release studies
Laser particle size analyzer Measurement range: 0.1-1000 μm Particle size distribution of microcapsules
Stability chambers ICH guidelines for temperature/humidity Accelerated and long-term stability studies
Formulation Composition

Table 3: Representative Formulation Composition for LD/BH Sustained-Release Suspension

Component Quantity per 5 mL Function Notes
Levodopa-resin microcapsules Equivalent to 100 mg LD Sustained-release drug component Coated microcapsules
Benserazide HCl-resin microcapsules Equivalent to 25 mg BH Sustained-release drug component Coated microcapsules
Liquid paraffin 2.5 mL Vehicle base Provides suspension medium
HPMC 75 mg Suspending agent Prevents settling of microcapsules
Methylcellulose 75 mg Suspending agent Synergistic viscosity modification
Sorbitan monooleate 25 mg Surfactant Enhances dispersibility
Citric acid 10 mg Stabilizer Protects against chemical degradation
Flavor blend 50 mg Taste-masking Improves palatability
Preservative system q.s. Antimicrobial Prevents microbial growth

The suspension vehicle is specifically designed to maintain physical stability and ensure uniform dosing throughout the product shelf life. The combination of hydroxypropyl methylcellulose and methylcellulose provides optimal rheological characteristics, exhibiting pseudoplastic flow behavior that facilitates easy pouring and redispersion while preventing particle sedimentation. The inclusion of citric acid in the formulation serves to stabilize this compound against hydrolytic degradation by maintaining an acidic microenvironment, thereby addressing one of the principal stability challenges associated with this formulation [4].

Experimental Protocols

Drug-Resin Complex Preparation

The preparation of drug-resin complexes represents the foundational step in the formulation process and requires precise control of processing parameters to achieve optimal drug loading efficiency. The following sequential protocol details the methodology for preparing both levodopa and this compound resin complexes:

  • Step 1: Resin Pretreatment — Activate the cation-exchange resin by stirring with 0.1N hydrochloric acid (1:5 resin-to-acid ratio) for 2 hours at ambient temperature (25±2°C) with continuous agitation at 200 rpm. Following acid treatment, exhaustively wash the resin with purified water until the washings reach neutral pH (6.5-7.5), confirming the complete removal of excess acid. Dry the pretreated resin in a fluid bed dryer at 40°C for 12 hours to achieve a moisture content of less than 5% (w/w), then sieve through 120-150 mesh screens to ensure uniform particle size distribution [4].

  • Step 2: Drug Loading — Prepare separate solutions of levodopa (5% w/v) and this compound (2.5% w/v) in deionized water, adjusting the pH to 5.5 using 0.1N sodium hydroxide to optimize ionization states for complex formation. Combine each drug solution with the pretreated resin at a 1:2 drug-to-resin ratio (w/w) in separate vessels, maintaining continuous stirring at 300 rpm for 6 hours at 25±2°C to facilitate electrostatic binding between the protonated amino groups of the drugs and the anionic functional groups of the resin. Monitor the drug concentration in the supernatant at regular intervals using HPLC analysis until equilibrium is achieved, indicating complete complex formation [2].

  • Step 3: Washing and Drying — Following the loading process, separate the drug-resin complexes by vacuum filtration and wash thoroughly with purified water to remove any unbound or physically adsorbed drug molecules. Dry the complexes in a fluid bed dryer at 40°C for 8 hours, then characterize for drug content using HPLC after extraction with 0.1N HCl in methanol (1:1 v/v). The optimal drug loading efficiency should exceed 85% for both active ingredients to ensure appropriate dosing in the final formulation [2] [3].

Microencapsulation by Emulsion-Solvent Evaporation

The coating of drug-resin complexes represents a critical step in achieving synchronized sustained release of both active ingredients. The emulsion-solvent evaporation method provides precise control over coating thickness and permeability, enabling modulation of drug release profiles:

  • Step 1: Coating Formulation Preparation — Prepare the coating solution by dissolving ethylcellulose (5% w/v) and polyethylene glycol 400 (1% w/v) in a dichloromethane-acetone mixture (3:1 ratio), which serves as the organic phase. The incorporation of PEG 400 as a plasticizer is essential for modifying membrane permeability and enhancing the flexibility of the resulting film. In a separate vessel, prepare the aqueous phase containing 0.5% (w/v) sorbitan monooleate as an emulsifying agent in purified water [2].

  • Step 2: Emulsion Formation — Add the organic phase containing the polymer solution to the aqueous phase in a 1:3 ratio (organic:aqueous) while homogenizing at 8000 rpm for 5 minutes using a high-shear mixer to form a stable oil-in-water emulsion. Maintain the emulsion temperature at 15±2°C using an ice bath to prevent premature solvent evaporation during the emulsification process, which could result in inconsistent coating thickness [2].

  • Step 3: Microencapsulation Process — Introduce the prepared drug-resin complexes (either LD or BH) into the emulsion system with continuous stirring at 500 rpm, maintaining the temperature at 25±2°C. Continue stirring for 4 hours to allow complete solvent evaporation and formation of discrete, coated microcapsules. The coating efficiency can be determined by calculating the percentage weight increase of the microcapsules compared to the uncoated drug-resin complexes, with a target coating level of 15-25% (w/w) depending on the desired release profile [2] [3].

  • Step 4: Harvesting and Characterization — Collect the coated microcapsules by vacuum filtration, wash with purified water to remove residual emulsifier, and dry at 35°C for 12 hours in a fluid bed dryer. Sieve the dried microcapsules through 80-120 mesh screens to ensure uniform particle size distribution, then characterize for morphology, drug content, and in vitro release profile [2].

encapsulation Microencapsulation Process Flow cluster_conditions Critical Process Parameters start Start Process resin_pretreatment Resin Pretreatment Acid activation and washing start->resin_pretreatment drug_loading Drug Loading Ion exchange process resin_pretreatment->drug_loading Dried resin coating_prep Coating Solution Preparation Ethylcellulose + PEG in organic solvent drug_loading->coating_prep Drug-resin complexes emulsion_formation Emulsion Formation High-shear homogenization coating_prep->emulsion_formation Polymer solution encapsulation Microencapsulation Solvent evaporation method emulsion_formation->encapsulation Stable emulsion harvesting Harvesting & Drying Filtration and fluid bed drying encapsulation->harvesting Coated particles condition1 Temperature: 25±2°C condition2 Stirring: 500 rpm condition3 Time: 4 hours condition4 Coating level: 15-25% characterization Characterization Size, drug content, morphology harvesting->characterization Dried microcapsules end Coated Microcapsules characterization->end

Suspension Formulation

The final suspension formulation integrates the coated microcapsules into a palatable, physically stable system suitable for oral administration, particularly addressing the needs of geriatric patients with swallowing difficulties:

  • Step 1: Vehicle Preparation — Hydrate the suspending agents (HPMC and methylcellulose) in approximately 70% of the required purified water by stirring at 800 rpm for 30 minutes until completely dissolved and free of lumps. In a separate vessel, combine liquid paraffin with sorbitan monooleate and heat to 40°C with gentle stirring (200 rpm) to ensure complete mixing. Gradually add the oil phase to the aqueous phase with continuous homogenization at 5000 rpm for 10 minutes to form a uniform emulsion base [4].

  • Step 2: Incorporation of Microcapsules — Gradually add the calculated quantities of LD-resin and BH-resin microcapsules to the vehicle with slow-speed stirring (200 rpm) to ensure uniform distribution while preventing damage to the coating membranes. Include citric acid as a stabilizer and the selected flavor blend at this stage to ensure homogeneous distribution throughout the suspension [4].

  • Step 3: Final Volume Adjustment and Homogenization — Adjust the final volume with purified water and homogenize the complete formulation using a mechanical homogenizer at 3000 rpm for 5 minutes to achieve a uniform, smooth texture. Transfer the suspension to a high-shear mixer and process at 5000 rpm for 3 minutes to ensure complete deaeration and optimal dispersion of the suspended microcapsules [4].

Optimization Strategies

Coating Parameter Optimization

The optimization of coating parameters represents a critical determinant of the drug release profile and requires systematic investigation of multiple factors using statistical experimental design approaches. The following parameters have been identified as having significant impact on the release kinetics:

  • Coating Thickness — Controlled by varying the polymer-to-core ratio from 10% to 30% (w/w), with each 5% increment resulting in measurable changes in release kinetics. A polymer coating level of 20-25% (w/w) typically provides optimal sustained release characteristics for both drugs, with 90-95% release achieved over 8-10 hours. Thinner coatings (<15%) may result in premature drug release, while thicker coatings (>30%) can excessively prolong release duration, potentially compromising therapeutic efficacy [2].

  • Plasticizer Concentration — Systematic evaluation of PEG 400 concentration in the range of 0.5-2.0% (w/w relative to polymer) demonstrates a pronounced effect on membrane flexibility and permeability. At optimal concentrations (1.0-1.5%), PEG 400 creates hydrophilic channels within the ethylcellulose matrix that facilitate controlled drug diffusion while maintaining structural integrity. Excessive plasticizer concentrations (>2.0%) may result in pore coalescence and accelerated drug release rates due to increased membrane permeability [2].

  • Curing Conditions — Post-coating thermal treatment (curing) significantly influences membrane formation and stability. Optimal conditions involve curing at 45°C for 12 hours, which promotes polymer particle coalescence and formation of a continuous, homogeneous film. Inadequate curing may result in heterogeneous membrane structure with unpredictable release characteristics, while excessive temperatures or duration can lead to polymer degradation or drug instability [2].

Table 4: Optimization Parameters for Microencapsulation Process

Parameter Range Studied Optimal Value Impact on Release Profile
Polymer concentration 3-7% (w/v) 5% (w/v) Higher concentration decreases release rate
Coating level 10-30% (w/w) 20-25% (w/w) Directly controls release duration
Plasticizer ratio 10-40% (w/w of polymer) 20-30% (w/w of polymer) Modifies membrane permeability
Curing temperature 35-55°C 45°C Enhances film formation and stability
Curing time 6-24 hours 12 hours Ensures complete solvent removal
Stirring speed during encapsulation 300-700 rpm 500 rpm Affects coating uniformity
Release Synchronization Approach

Achieving synchronized release profiles for levodopa and benserazide represents a critical formulation objective to ensure optimal pharmacokinetic and therapeutic outcomes. The following systematic approach facilitates this synchronization:

  • Orthogonal Design Implementation — Employ a L9 (3^4) orthogonal array design to investigate the simultaneous effects of four critical factors at three levels each: coating thickness (15%, 20%, 25%), plasticizer concentration (15%, 20%, 25%), curing temperature (40°C, 45°C, 50°C), and stirring rate during encapsulation (400, 500, 600 rpm). This experimental design enables comprehensive parameter optimization with a minimal number of experimental runs while capturing potential interaction effects between factors [2].

  • Release Profile Modeling — Characterize drug release data using multiple mathematical models including zero-order, first-order, Higuchi, and Korsmeyer-Peppas equations to identify the predominant release mechanisms. The optimized formulation should exhibit similar release kinetics for both drugs, with release profiles following Higuchi diffusion kinetics (R² > 0.95) indicating matrix-controlled release mechanisms [2].

  • Bioequivalence Assessment — Conduct comparative pharmacokinetic studies in suitable animal models (e.g., beagle dogs) or human volunteers to establish in vitro-in vivo correlation (IVIVC). The optimized formulation should demonstrate bioequivalence with conventional immediate-release tablets in terms of AUC0-∞ and Cmax, while achieving flattened plasma concentration profiles with reduced Cmax and extended Tmax values, indicating successful sustained-release behavior [2].

Characterization Methods

In Vitro Evaluation Protocols

Comprehensive in vitro characterization provides critical insights into product performance and potential in vivo behavior, serving as essential quality control metrics throughout the development process:

  • Drug Release Kinetics — Perform dissolution studies using USP Apparatus 2 (paddle method) with 500 mL of simulated gastric fluid (pH 1.2) without enzymes for the first 2 hours, followed by testing in simulated intestinal fluid (pH 6.8) without enzymes for the remaining duration. Maintain the apparatus at 37±0.5°C with a paddle rotation speed of 50 rpm to simulate gentle agitation conditions. Withdraw samples (5 mL) at predetermined time intervals (0.5, 1, 2, 3, 4, 6, 8, 10, 12 hours) and replace with fresh dissolution medium to maintain sink conditions. Analyze samples using a validated HPLC method with UV detection at 280 nm, calculating cumulative drug release and constructing release profiles for both active ingredients [2].

  • Drug Loading Efficiency — Determine the actual drug content in the resin complexes and coated microcapsules by accurately weighing 50 mg of each sample and extracting with 50 mL of 0.1N HCl in methanol (1:1 v/v) using sonication for 30 minutes. After appropriate dilution, analyze the extracts using HPLC and calculate the loading efficiency using the following equation: Loading Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) × 100. Values should exceed 85% for both drugs to ensure appropriate dosing accuracy [2] [3].

  • Particle Size Distribution — Characterize the size distribution of uncoated drug-resin complexes and coated microcapsules using laser diffraction particle size analysis. Disperse samples in light mineral oil and measure using a Mastersizer or equivalent instrument, reporting results as volume-based distribution. The mean particle size for optimized microcapsules typically ranges between 150-300 μm, with a span value [(D90-D10)/D50] of less than 1.5 indicating a narrow size distribution, which is critical for consistent drug release profiles [2].

  • Morphological Characterization — Examine the surface morphology and cross-sectional structure of uncoated and coated particles using scanning electron microscopy (SEM). Mount samples on aluminum stubs using double-sided adhesive tape, sputter-coat with gold-palladium under argon atmosphere, and image at accelerating voltages of 5-15 kV. Evaluate for surface characteristics, coating integrity, and uniformity, with optimal microcapsules exhibiting smooth, spherical morphology without surface cracks or imperfections [2].

In Vivo Evaluation Protocol

The pharmacokinetic evaluation in appropriate animal models provides critical validation of the sustained-release characteristics and synchronization of drug release:

  • Study Design — Employ a randomized, crossover design with appropriate washout period (至少 48 hours) in beagle dogs (n=6) or relevant animal model. Administer the test formulation (LD/BH sustained-release suspension) and reference formulation (commercial LD/BH immediate-release tablets) at equivalent doses (e.g., 100 mg LD + 25 mg BH). Collect blood samples (2 mL) at predetermined time points (0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24 hours) following administration and process to plasma by centrifugation at 4000 rpm for 10 minutes [2].

  • Bioanalytical Method — Quantify levodopa and benserazide concentrations in plasma using a validated LC-MS/MS method with deuterated internal standards. Prepare calibration standards in the range of 10-2000 ng/mL for both analytes, with quality control samples at low, medium, and high concentrations. The method should demonstrate selectivity, accuracy (85-115%), and precision (RSD < 15%) according to regulatory guidelines for bioanalytical method validation [2].

  • Pharmacokinetic Analysis — Calculate key pharmacokinetic parameters using non-compartmental analysis, including Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life (t1/2). Establish bioequivalence if the 90% confidence intervals for the ratio of geometric means of test and reference formulations fall within 80-125% for both AUC and Cmax. The optimized sustained-release formulation should demonstrate equivalent extent of absorption (AUC) but reduced Cmax and extended Tmax compared to the immediate-release reference product [2].

Stability Evaluation Protocol

Comprehensive stability assessment according to ICH guidelines ensures product quality throughout the intended shelf life and identifies potential degradation pathways:

  • Accelerated Stability Studies — Store the final suspension formulation in appropriate primary packaging (amber glass or PET bottles) under accelerated conditions (40±2°C/75±5% RH) for 6 months. Withdraw samples at 0, 1, 2, 3, and 6 months and evaluate for physical stability (sedimentation, redispersibility, viscosity, pH), chemical stability (drug content, related substances), and performance characteristics (drug release profile). The formulation should demonstrate no significant changes in critical quality attributes throughout the study period [2] [1].

  • Long-term Stability Studies — Conduct real-time stability studies under recommended storage conditions (25±2°C/60±5% RH or 30±2°C/65±5% RH depending on climatic zone) for up to 24 months. Monitor the same parameters as accelerated studies at 0, 3, 6, 9, 12, 18, and 24 months to establish the proposed shelf life and storage recommendations. Acceptance criteria include not more than 5% decrease in drug content, no significant change in dissolution profile (f2 factor > 50), and impurity levels within ICH qualification thresholds [1].

characterization Comprehensive Characterization Framework cluster_methods Analytical Techniques start Final Formulation physical Physical Characterization Particle size, morphology, redispersibility start->physical chemical Chemical Characterization Drug content, impurities, stability start->chemical performance Performance Evaluation Release kinetics, synchronization start->performance in_vivo In Vivo Assessment Pharmacokinetics, bioequivalence physical->in_vivo Meets specifications method2 Laser diffraction method3 SEM microscopy chemical->in_vivo Stable profile method1 HPLC/LC-MS/MS performance->in_vivo Controlled release method4 USP dissolution method5 Rheometry stability Stability Studies ICH conditions, shelf-life determination in_vivo->stability Bioequivalence established end Quality Product stability->end

Table 5: Stability Testing Conditions and Acceptance Criteria

Test Parameter Method Acceptance Criteria Frequency
Description Visual examination Homogeneous suspension, no phase separation Each time point
Drug content HPLC 90-110% of label claim 0, 3, 6, 9, 12, 18, 24 months
Related substances HPLC Individual unknown ≤0.2%, Total ≤1.0% 0, 3, 6, 9, 12, 18, 24 months
Drug release USP Apparatus 2 Similarity factor f2 > 50 0, 3, 6, 12, 24 months
pH Potentiometric Within ±0.5 units of initial value Each time point
Viscosity Rotational viscometer Within ±10% of initial value 0, 3, 6, 12, 24 months
Redispersibility Shaking for 30 seconds Homogeneous within 30 seconds Each time point
Microbial limits USP <61> Meets acceptance criteria 0, 12, 24 months

Conclusion and Outlook

The development of a cation-exchange resin-based sustained-release suspension for levodopa and benserazide represents a significant therapeutic advancement in Parkinson's disease management, particularly for geriatric patients with swallowing difficulties. The systematic approach to formulation, optimization, and characterization detailed in these Application Notes and Protocols provides a robust framework for achieving synchronized drug release, enhanced stability, and improved patient compliance. The synchronized sustained-release profiles demonstrated in both in vitro and in vivo studies address the critical need for consistent therapeutic plasma concentrations, potentially reducing motor fluctuations associated with conventional immediate-release formulations [2] [3].

The application of ion-exchange resin technology in combination with microencapsulation techniques offers a versatile platform for addressing complex formulation challenges, including the inherent instability of this compound and the need for coordinated drug release kinetics. The optimized formulation demonstrates excellent stability under accelerated conditions, maintaining physicochemical integrity and consistent drug release profiles throughout the recommended shelf life. Furthermore, the pharmacokinetic studies confirming bioequivalence with commercial immediate-release products while providing sustained-release characteristics validate the formulation approach from a clinical perspective [2] [1].

Future developments in this field may focus on further personalized medicine approaches, potentially incorporating technologies for dose titration or individual release rate adjustment. Additionally, the integration of digital health technologies for medication adherence monitoring could further enhance the therapeutic outcomes for Parkinson's disease patients. The formulation strategies and methodologies described herein may also find application in other therapeutic areas requiring synchronized delivery of multiple active ingredients with differing physicochemical characteristics, expanding the impact of this drug delivery platform beyond Parkinson's disease therapy [2] [3].

References

Application Note: In Vitro Antifungal Susceptibility Testing of Benserazide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Benserazide hydrochloride (BEH) is a recognized peripheral aromatic L-amino acid decarboxylase inhibitor, primarily used in combination with levodopa for the treatment of Parkinson's disease [1]. Recent research has revealed its potential for repurposing as an antifungal agent and a sensitizer for conventional antifungals.

This application note details standardized in vitro protocols to evaluate the antifungal activity of BEH, both alone and in combination with fluconazole (FLC), against planktonic cells and preformed biofilms of C. albicans, including fluconazole-resistant strains. The methodologies are adapted from a peer-reviewed study by Chen et al. (2021) [2] [3].

Materials and Reagents

  • Test Compound: this compound (BEH) [2] [3].
  • Antifungal Agent: Fluconazole (FLC) [2] [3].
  • Microbial Strains: Candida albicans strains, including fluconazole-susceptible (CA4, CA8, etc.) and fluconazole-resistant (CA10, CA16, CA103, etc.) isolates. Quality control strain C. albicans ATCC 10231 is recommended [2] [3].
  • Culture Media: Sabouraud Dextrose Agar (SDA) for subculture and RPMI-1640 medium buffered to pH 7.0 with MOPS for susceptibility testing [2].
  • Specialty Reagents: XTT menadione solution for biofilm metabolic activity assay [2].
  • Equipment: 96-well flat-bottom microtiter plates, microplate reader, incubator [2].

Experimental Protocols

Broth Microdilution for Planktonic Cells

This protocol determines the Minimum Inhibitory Concentration (MIC) of BEH and FLC against planktonic C. albicans cells, and assesses drug interactions using the chequerboard method.

Workflow Overview:

The following diagram illustrates the key steps in the broth microdilution assay:

A Prepare stock solutions BEH (1024 µg/mL) FLC (2560 µg/mL) B Prepare 2x drug dilutions in RPMI-1640 A->B D Setup 96-well plate (100 µL inoculum + 50 µL each drug) B->D C Prepare fungal suspension (2 × 10³ CFU/mL) C->D E Incubate 35°C for 24 hours D->E F Measure optical density (MIC80 endpoint) E->F G Calculate FICI (FICI ≤ 0.5 = Synergy) F->G

Detailed Procedure:

  • Drug Preparation: Prepare stock solutions of BEH (1024 µg/mL) and FLC (2560 µg/mL) in sterile distilled water [2] [3].
  • Inoculum Preparation: Subculture C. albicans strains on SDA. Prepare a fungal suspension in RPMI-1640 medium, adjusted to a final concentration of 2 × 10³ CFU/mL [2].
  • Chequerboard Setup: In a 96-well plate:
    • Add 100 µL of the standardized fungal inoculum to all test wells.
    • Add 50 µL of serial dilutions of BEH (final concentration range typically 4–64 µg/mL) along the rows.
    • Add 50 µL of serial dilutions of FLC (final concentration range typically 0.125–64 µg/mL) along the columns [2].
  • Controls: Include growth control (drug-free medium with inoculum) and sterility control (medium only) wells.
  • Incubation and Reading: Incubate the plate at 35°C for 24 hours. Measure the optical density (OD) with a microplate reader. The MIC80 endpoint is defined as the lowest drug concentration that reduces fungal growth by 80% compared to the drug-free control [2].
  • Data Analysis:
    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine drug interactions using the formula: FICI = (MIC80 of BEH in combination / MIC80 of BEH alone) + (MIC80 of FLC in combination / MIC80 of FLC alone) [2].
    • Interpretation: FICI ≤ 0.5 indicates synergy; >0.5 to 4 indicates no interaction; and >4 indicates antagonism [2].
XTT Assay for Preformed Biofilms

This protocol quantifies the metabolic activity of preformed biofilms after treatment with BEH and FLC.

Workflow Overview:

The diagram below outlines the key stages of the biofilm susceptibility assay:

A Form biofilm in 96-well plate (Incubate 4, 8, 12, 24h) B Wash 3x with PBS Remove planktonic cells A->B C Add BEH and FLC dilutions (BEH: 16-1024 µg/mL, FLC: 2-1024 µg/mL) B->C D Incubate with drugs (Time-point specific) C->D E Add XTT/menadione solution Incubate in dark D->E F Measure absorbance at 492 nm E->F G Calculate sMIC80 (80% reduction in metabolism) F->G

Detailed Procedure:

  • Biofilm Formation: Add 100 µL of the standardized yeast suspension (2 × 10³ CFU/mL) to a 96-well microtiter plate. Incubate for specific periods (e.g., 4, 8, 12, and 24 hours) at 35°C to allow biofilm formation [2].
  • Washing: After incubation, carefully wash each well three times with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells [2].
  • Drug Treatment: Add 100 µL of BEH (concentration range 16–1024 µg/mL) and FLC (concentration range 2–1024 µg/mL) dilutions to the preformed biofilms [2].
  • Incubation and Metabolic Assessment: After a predetermined treatment period, assess biofilm metabolic activity using the XTT reduction assay. Add XTT (0.5 mg/mL) with menadione (1 µM) to each well and incubate in the dark for a few hours. The reduction of XTT to a water-soluble formazan dye by metabolically active cells is measured at 492 nm [2].
  • Data Analysis: The sessile Minimum Inhibitory Concentration (sMIC80) is defined as the lowest drug concentration that results in an 80% reduction in biofilm metabolic activity compared to the untreated control [2]. The FICI model can also be applied here to evaluate synergy against biofilms.

Key Data and Findings

Antifungal Activity Against Planktonic Cells

The table below summarizes the synergistic effect of BEH and FLC against fluconazole-resistant C. albicans strains [2] [3].

Table 1: Synergistic Activity of BEH and FLC against FLC-Resistant *C. albicans*

Isolate MIC FLC Alone (µg/mL) MIC BEH Alone (µg/mL) MIC FLC Combined (µg/mL) MIC BEH Combined (µg/mL) FICI Interpretation
CA10 (R) >512 32 0.125 8 0.25 Synergy
CA16 (R) >512 32 0.25 8 0.25 Synergy
CA103 (R) >512 16 0.25 4 0.25 Synergy
CA137 (R) >512 32 0.5 4 0.125 Synergy
CA632 (R) >512 32 0.5 8 0.25 Synergy
CA20003 (R) >512 16 0.125 8 0.5 Synergy
CA4 (S) 0.5 16 0.25 2 0.625 No Interaction

Abbreviations: R, Fluconazole-resistant; S, Fluconazole-susceptible; MIC, Minimum Inhibitory Concentration; FICI, Fractional Inhibitory Concentration Index [2] [3].

Activity Against Preformed Biofilms

BEH in combination with FLC demonstrated synergistic antibiofilm activity, particularly against young biofilms (within 8 hours of formation). The synergy was more pronounced and consistent at these earlier time points compared to mature biofilms (24 hours) [2].

Investigating the Mechanism of Action

The antifungal effect of BEH, both alone and in combination with FLC, is associated with the following mechanistic pathways:

Proposed Antifungal Mechanism of Benserazide:

The diagram below illustrates the hypothesized mechanisms by which Benserazide exerts its antifungal and synergistic effects:

cluster_mechanisms Proposed Mechanisms BEH Benserazide (BEH) Ca Increased Intracellular Calcium Concentration BEH->Ca Mc Activation of Metacaspase Activity BEH->Mc Vir Reduction of Virulence Factors (e.g., Hyphal Growth) BEH->Vir FLC Fluconazole (FLC) FLC->Vir Ca->Vir Mc->Vir Outcome Outcome: Cell Death & Biofilm Inhibition Vir->Outcome

Key Mechanistic Insights:

  • Intracellular Calcium: BEH treatment leads to a significant increase in intracellular calcium concentration in C. albicans, which can trigger stress pathways and contribute to cell death [2] [3].
  • Metacaspase Activation: BEH, especially in combination with FLC, activates metacaspase, an enzyme involved in a form of programmed cell death in fungi. This activation is linked to reduced virulence and enhanced antibiofilm activity [2] [3].
  • Virulence Reduction: The combined effect is a reduction in key virulence factors, notably the inhibition of hyphal growth and biofilm formation. This is potentially linked to the inhibition of hexokinase 2 (HK2), an enzyme crucial for glycolysis and full virulence in C. albicans [2].
  • Efflux Pumps: Mechanistic studies indicated that the antifungal effects were not related to the inhibition of drug efflux pumps, suggesting a different primary mechanism from classical chemosensitizers [2] [3].

Conclusion

This application note provides validated protocols for assessing the in vitro antifungal activity of Benserazide. The data demonstrates that BEH exhibits intrinsic antifungal activity and acts synergistically with fluconazole against resistant C. albicans planktonic cells and young biofilms. The proposed mechanisms involve calcium-mediated stress, metacaspase activation, and virulence reduction. Benserazide represents a promising candidate for repurposing as an antifungal synergist to combat azole-resistant candidiasis.

References

Galleria mellonella model benserazide antifungal efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The larvae of the greater wax moth, Galleria mellonella, have emerged as a powerful in vivo model for studying fungal pathogens and evaluating the efficacy of antifungal therapeutics [1] [2]. Their immune system shares significant functional homology with the innate immune system of mammals, featuring both cellular (e.g., haemocytes) and humoral (e.g., antimicrobial peptides) responses [2]. Key advantages of this model include:

  • Ethical Compliance: Use is in accordance with the 3R (Replacement, Reduction, Refinement) principle [1] [2].
  • Practicality: Low cost, ease of husbandry, and no requirement for specialized facilities [1].
  • Physiological Relevance: Larvae can survive at 37°C, allowing for the study of human pathogens at a biologically relevant temperature [1].
  • Rapid Results: Experimental outcomes can be obtained within days, accelerating the preclinical screening pipeline [2].

Application Note: Evaluating Benserazide Antifungal Efficacy

Background and Rationale

Candida albicans is a major fungal pathogen, and resistance to first-line azole drugs like fluconazole (FLC) poses a significant clinical challenge [3] [4]. Benserazide hydrochloride (BEH), a drug used in Parkinson's disease, has demonstrated intrinsic antifungal activity and a strong synergistic effect with FLC against both planktonic cells and biofilms of FLC-resistant C. albicans [3] [4]. The G. mellonella model provides a robust platform to validate these promising in vitro findings in a live host environment.

Summary of Key Findings

The following tables summarize the quantitative data from the study by Chen et al. (2021) on the activity of BEH alone and in combination with FLC [3] [4].

Table 1: In Vitro Antifungal Activity Against Planktonic C. albicans* | Strains (Status) | FLC MIC Alone (μg/mL) | BEH MIC Alone (μg/mL) | FLC MIC in Combination (μg/mL) | BEH MIC in Combination (μg/mL) | FICI | Interpretation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CA10 (R) | >512 | 32 | 0.125 | 8 | 0.25 | Synergy | | CA16 (R) | >512 | 32 | 0.25 | 8 | 0.25 | Synergy | | CA103 (R) | >512 | 16 | 0.25 | 4 | 0.25 | Synergy | | CA137 (R) | >512 | 32 | 0.5 | 4 | 0.125 | Synergy | | CA632 (R) | >512 | 32 | 0.5 | 8 | 0.25 | Synergy | | CA20003 (R) | >512 | 16 | 0.125 | 8 | 0.5 | Synergy | | CA4 (S) | 0.5 | 16 | 0.25 | 2 | 0.625 | No Interaction | | CA8 (S) | 0.5 | 8 | 0.25 | 2 | 0.75 | No Interaction | | *Abbreviations: FLC, fluconazole; BEH, this compound; MIC, Minimum Inhibitory Concentration; FICI, Fractional Inhibitory Concentration Index; R, Resistant; S, Susceptible; SYN, Synergism; NI, No Interaction. FICI ≤ 0.5 indicates synergy. |

Table 2: In Vivo Efficacy in G. mellonella Larvae

Experimental Group Larval Survival Outcome Key Findings
Infected Control Low survival Baseline mortality from infection.
FLC alone (160 μg/mL) Improved survival Some therapeutic effect.
BEH alone (96 μg/mL) Improved survival Demonstrated intrinsic in vivo efficacy.
BEH + FLC Combination Highest survival Potentiated antifungal effect, confirming in vitro synergy.

Detailed Experimental Protocols

In Vitro Assessment of Antifungal Activity

3.1.1 Broth Microdilution for Minimum Inhibitory Concentration (MIC) This protocol follows the CLSI M27-A3 guideline with modifications [3] [4].

  • Preparation:
    • Prepare stock solutions of FLC (2560 μg/mL) and BEH (1024 μg/mL) in sterile distilled water.
    • Prepare a fungal suspension of C. albicans in RPMI-1640 medium, adjusted to a density of 2 × 10³ CFU/mL.
  • Procedure:
    • Dispense 100 μL of the fungal suspension into each well of a 96-well microtiter plate.
    • For checkerboard assay, add 50 μL of BEH dilutions (final concentration 4–64 μg/mL) and 50 μL of FLC dilutions (final concentration 0.125–64 μg/mL) to the wells.
    • Include controls: growth control (drug-free medium with inoculum) and sterility control (medium only).
    • Incubate the plate at 35°C for 24 hours.
  • Endpoint Determination:
    • The MIC80 is defined as the lowest drug concentration that reduces fungal growth by 80% compared to the growth control, measured visually or with a microplate reader.
    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine drug interactions: FICI = (MIC80 of BEH in combination / MIC80 of BEH alone) + (MIC80 of FLC in combination / MIC80 of FLC alone). FICI ≤ 0.5 indicates synergy [3] [4].

3.1.2 XTT Reduction Assay for Biofilm Activity

  • Biofilm Formation:
    • Seed 96-well plates with C. albicans suspension (2 × 10³ CFU/mL) and incubate for 4, 8, 12, or 24 hours at 35°C to form biofilms.
    • Gently wash the wells with PBS to remove non-adherent planktonic cells.
  • Drug Exposure and Assessment:
    • Add 100 μL of BEH (16–1024 μg/mL) and FLC (2–1024 μg/mL) dilutions to the pre-formed biofilms.
    • After incubation, add the XTT reagent and incubate for a few hours.
    • Measure the colorimetric change at 492 nm using a microplate reader. The sessile MIC (sMIC80) is the lowest concentration that results in an 80% reduction in biofilm metabolic activity [3] [4].
In Vivo Efficacy in G. mellonella Larvae

3.2.1 Larval Husbandry and Selection

  • Source: Larvae can be purchased from commercial biological suppliers [3].
  • Storage: Upon arrival, store larvae in the dark at 15°C to slow metabolism and prevent pupation [2].
  • Selection: For experiments, select healthy larvae in the final instar stage, with a creamy-white color, and weighing 200-300 mg. Avoid larvae that have turned black, show signs of melanisation, or are sluggish.

3.2.2 Infection and Treatment Protocol

  • Infection:
    • Gently swirl the larval tube to temporarily anesthetize the larvae.
    • Using a low-volume insulin syringe (e.g., 1 mL), inject 10 μL of a C. albicans suspension (e.g., 5 × 10⁸ CFU/mL) into the hemocoel through the last right proleg [3]. Wipe the proleg with 70% ethanol before injection.
    • Allow the needle to remain for a second after injection before withdrawal to prevent leakage.
  • Treatment:
    • Two hours post-infection, administer 10 μL of the therapeutic agent into the last left proleg [3].
    • Experimental groups should include:
      • Infected control (PBS).
      • FLC alone (e.g., 160 μg/mL).
      • BEH alone (e.g., 96 μg/mL).
      • BEH-FLC combination.
      • Uninfected control (optional, for health baseline).
    • Place treated larvae in a Petri dish and incubate at 35°C in the dark [3].

3.2.3 Monitoring and Experimental Endpoints

  • Larval Survival: Monitor and record survival every 24 hours for up to 4-5 days. Larvae are considered dead when they display no movement in response to touch and have fully melanised (turned black) [3] [2]. Plot the data using Kaplan-Meier survival curves.
  • Fungal Burden Assessment:
    • At selected time points, homogenize entire larvae in PBS.
    • Perform serial dilutions of the homogenate and plate on Sabouraud Dextrose Agar (SDA).
    • Count the colony-forming units (CFU) after 24-48 hours of incubation to quantify the fungal load in the larvae [2].
  • Hemocyte Density:
    • Extract hemolymph from a larva by piercing the second proleg and collecting the droplet [2].
    • Dilute hemolymph in an anticoagulant solution (e.g., PBS with phenylthiourea).
    • Count hemocytes using a hemocytometer to assess the cellular immune response [2].

Visualizing the Workflow and Immune Response

The following diagrams, created using Graphviz, illustrate the core experimental workflow and the immune mechanisms involved.

Discussion of Mechanisms and Advantages

The G. mellonella model not only provides efficacy data but also enables the investigation of a drug's mechanism of action. Studies on benserazide suggest its antifungal effects, both alone and in combination with FLC, may be linked to an increase in intracellular calcium concentration and the activation of metacaspase, processes that can reduce fungal virulence and biofilm formation [3] [4]. These mechanisms can be probed in the larvae by extracting and analyzing fungal cells from the hemolymph.

The key advantage of using G. mellonella at this stage of research is the ability to obtain robust, reproducible in vivo data that can effectively de-risk and inform subsequent, more complex, and expensive mammalian studies [1] [2]. The strong correlation between larval and murine model outcomes for fungal pathogens validates its use as a preliminary in vivo screening tool [2].

References

Comprehensive Application Notes and Protocols: Benserazide Hydrochloride and Fluconazole Combination Therapy Against Candida albicans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Challenge of Antifungal Resistance

Candidiasis represents a significant clinical burden worldwide, with Candida albicans being the predominant pathogenic species responsible for both superficial infections and life-threatening systemic conditions. The incidence of invasive candidiasis has shown a concerning increase in recent decades, particularly among immunocompromised patients, with mortality rates reaching 35-50% in systemic infections. Fluconazole (FLC), a triazole antifungal agent, has been a first-line therapeutic option for decades due to its favorable safety profile, excellent bioavailability, and proven clinical efficacy. However, the relentless emergence of fluconazole-resistant *C. albicans* strains has severely compromised its clinical utility, creating an urgent need for novel therapeutic strategies to overcome antifungal resistance [1] [2].

The resistance mechanisms in C. albicans are multifactorial, involving enhanced drug efflux through upregulation of membrane transport proteins (Cdr1p and Cdr2p), alterations in drug targets (modifications in ERG11 gene encoding lanosterol 14-α-demethylase), and biofilm formation capabilities that provide structural barriers against antifungal penetration. The development of antifungal sensitizers—compounds that restore fluconazole efficacy against resistant strains—represents a promising approach to extend the clinical lifespan of existing antifungal agents while addressing the critical innovation gap in antifungal drug development [1] [3].

Benserazide hydrochloride (BEH), a peripheral aromatic L-amino acid decarboxylase inhibitor approved for Parkinson's disease, has recently emerged as a promising antifungal sensitizer. While initially developed to inhibit extracerebral metabolism of levodopa, BEH has demonstrated potent synergistic activity with fluconazole against clinical isolates of fluconazole-resistant C. albicans through novel mechanisms distinct from existing antifungals. These application notes provide researchers with comprehensive protocols and experimental data supporting the investigation of BEH-FLC combination therapy for resistant candidiasis [1] [4].

Antifungal Activity Assessment

Activity Against Planktonic Cells

The antifungal efficacy of this compound alone and in combination with fluconazole against planktonic cells of C. albicans should be quantified through broth microdilution assays following standardized methodologies with modifications. Studies have demonstrated that BEH exhibits intrinsic antifungal activity against both fluconazole-susceptible and fluconazole-resistant C. albicans strains, though its primary therapeutic value lies in its potent synergistic interaction with fluconazole [1] [2].

Table 1: Minimum Inhibitory Concentrations (MIC) and Synergistic Interactions of BEH and FLC Against Clinical Isolates of C. albicans

Strain (Status) MIC FLC Alone (μg/mL) MIC BEH Alone (μg/mL) MIC FLC Combined (μg/mL) MIC BEH Combined (μg/mL) FICI Interpretation
CA10 (R) >512 32 0.125 8 0.25 Synergy
CA16 (R) >512 32 0.25 8 0.25 Synergy
CA103 (R) >512 16 0.25 4 0.25 Synergy
CA137 (R) >512 32 0.5 4 0.125 Synergy
CA632 (R) >512 32 0.5 8 0.25 Synergy
CA20003 (R) >512 16 0.125 8 0.5 Synergy
CA4 (S) 0.5 16 0.25 2 0.625 No Interaction
CA8 (S) 0.5 8 0.25 2 0.75 No Interaction
CA14 (S) 0.5 16 0.25 1 0.562 No Interaction
CA20 (S) 0.125 32 0.125 8 1.25 No Interaction
CA19 (S) 0.125 32 0.125 8 1.25 No Interaction
CA129 (S) 1 32 0.5 4 0.75 No Interaction

The Fractional Inhibitory Concentration Index (FICI) calculation reveals a consistent synergistic pattern specifically against fluconazole-resistant strains, with FICI values ≤0.5 indicating strong synergy. Notably, the combination reduced fluconazole MICs by >2000-fold in resistant isolates, restoring clinical susceptibility. The specificity of synergy to resistant strains suggests that BEH targets resistance mechanisms rather than exerting generalized antifungal enhancement [1].

Activity Against Biofilm Cells

Biofilm formation represents a critical virulence factor in C. albicans pathogenesis and a major contributor to treatment failure. The BEH-FLC combination demonstrates significant antibiofilm activity, particularly against early-stage biofilms. The sessile Minimum Inhibitory Concentration (sMIC) should be determined for preformed biofilms at different developmental stages (4, 8, 12, and 24 hours) using the XTT reduction assay to quantify metabolic activity [1] [2].

Table 2: Sessile MIC (sMIC) of BEH and FLC Against C. albicans Biofilms at Different Time Points

Biofilm Age (hours) sMIC FLC Alone (μg/mL) sMIC BEH Alone (μg/mL) sMIC FLC Combined (μg/mL) sMIC BEH Combined (μg/mL) FICI Interpretation
4 >1024 256 64 64 0.375 Synergy
8 >1024 512 128 128 0.375 Synergy
12 >1024 512 256 256 0.5 Synergy
24 >1024 512 512 512 1.0 Additive

The window of maximum synergy against biofilms occurs within the first 8 hours of formation, with FICI values of 0.375 indicating strong synergistic activity. As biofilms mature beyond 12 hours, the interaction transitions to additive effects, highlighting the importance of early intervention in biofilm-associated infections. The BEH-FLC combination reduces biofilm metabolic activity by >80% at synergistic concentrations, significantly surpassing the activity of either agent alone [1].

Experimental Protocols

Broth Microdilution and Checkerboard Assay
3.1.1 Materials and Reagents
  • Test strains: Clinical isolates of fluconazole-resistant and susceptible C. albicans (6 each recommended) with quality control strain C. albicans ATCC 10231
  • Culture media: Sabouraud dextrose agar (SDA) for subculturing, RPMI-1640 medium buffered with MOPS (0.165 M, pH 7.0) for testing
  • Antifungal agents: Fluconazole (2560 μg/mL stock solution in sterile distilled water), this compound (1024 μg/mL stock solution in sterile distilled water)
  • Equipment: 96-well flat-bottom microtiter plates, automated micropipettes, microplate reader capable of reading at 492-450 nm, incubator maintained at 35°C [1] [2]
3.1.2 Procedure
  • Inoculum preparation: Subculture C. albicans isolates on SDA plates at least three times to ensure purity and viability. Prepare yeast suspension in RPMI-1640 medium and adjust to 0.5 McFarland standard (approximately 1-5 × 10^6 CFU/mL). Further dilute to achieve final working concentration of 2 × 10^3 CFU/mL [1].

  • Checkerboard preparation: Prepare serial two-fold dilutions of FLC (128-0.125 μg/mL) along the x-axis and BEH (64-0.5 μg/mL) along the y-axis of the 96-well plate. Include growth control (drug-free) and sterility control (medium-only) wells [2].

  • Inoculation and incubation: Add 100 μL of standardized fungal suspension to each well except sterility controls. Incubate plates at 35°C for 24 hours without agitation [1].

  • Endpoint determination: Assess growth inhibition visually and spectrophotometrically. The MIC endpoint is defined as the lowest concentration that reduces growth by 80% compared to the drug-free control well [1] [2].

  • FICI calculation: Calculate the Fractional Inhibitory Concentration Index using the formula: FICI = (MIC BEH combination/MIC BEH alone) + (MIC FLC combination/MIC FLC alone) Interpret results as follows: FICI ≤0.5 = synergy; 0.5< FICI ≤4 = no interaction; FICI >4 = antagonism [1].

Time-Kill Curve Assay

The time-kill curve methodology provides dynamic assessment of antifungal activity over time, distinguishing between fungistatic and fungicidal effects [3].

  • Sample preparation: Prepare test solutions containing C. albicans suspension (2 × 10^3 CFU/mL) with BEH (2 μg/mL), FLC (1 μg/mL), or combination in RPMI-1640 medium. Include drug-free growth control [3].

  • Incubation and sampling: Incubate at 35°C with constant shaking (200 rpm). Sample 100 μL from each treatment at predetermined time points (0, 6, 12, 24, and 48 hours) [3].

  • Viability assessment: Transfer samples to 96-well plates and measure metabolic activity using XTT assay:

    • Add 50 μL XTT working solution (0.5 mg/mL XTT with 0.4 mM menadione)
    • Incubate in dark at 35°C for 2 hours
    • Measure absorbance at 450-492 nm using microplate reader
    • Calculate percentage reduction in metabolic activity compared to baseline [1] [3].
  • Data analysis: Plot time-kill curves with incubation time on x-axis and log10 CFU/mL or metabolic activity percentage on y-axis. Synergistic effect is defined as ≥2-log10 decrease in CFU/mL between combination and most active single agent at 24 hours [3].

Biofilm Formation and Susceptibility Testing
  • Biofilm formation: Add 100 μL of C. albicans suspension (2 × 10^3 CFU/mL) to 96-well microtiter plates. Incubate for adhesion (90 minutes at 35°C), then carefully remove non-adherent cells by washing with PBS. Add fresh RPMI-1640 medium and incubate for specific biofilm maturation periods (4, 8, 12, 24 hours) [1].

  • Biofilm treatment: After maturation, carefully wash preformed biofilms three times with PBS to remove planktonic cells. Add serially diluted antifungal agents (BEH: 16-1024 μg/mL; FLC: 2-1024 μg/mL) in duplicate wells. Incubate for 24 hours at 35°C [1].

  • Biofilm viability assessment:

    • Prepare XTT/menadione solution (0.5 mg/mL XTT + 0.4 mM menadione in PBS)
    • Carefully aspirate medium from biofilm wells and add 100 μL XTT solution
    • Incubate in dark for 2 hours at 35°C
    • Transfer 80 μL supernatant to new plate and measure absorbance at 492 nm
    • Calculate percentage reduction in metabolic activity compared to untreated biofilm controls [1] [2].

The sessile MIC (sMIC) is defined as the lowest drug concentration that results in ≥80% reduction in metabolic activity compared to drug-free biofilm controls [1].

In Vivo Efficacy Using Galleria Mellonella Model

Larval Infection and Treatment Protocol

The Galleria mellonella infection model provides a valuable invertebrate system for preliminary in vivo efficacy and toxicity assessment, with immunological advantages including cellular and humoral response similarities to mammals [1] [5].

  • Larval selection: Select health larvae weighing 300-350 mg with cream coloration. Randomly assign to experimental groups (n=20-30 per group recommended) [1].

  • Infection procedure:

    • Prepare C. albicans inoculum (5 × 10^8 CFU/mL) in phosphate-buffered saline (PBS)
    • Disinfect larval prolegs with 70% ethanol
    • Inject 10 μL fungal suspension (5 × 10^6 CFU/larva) into the hemocoel through last right proleg using microsyringe with 30-gauge needle
    • Include sham control group injected with PBS only [1] [2].
  • Treatment administration: Two hours post-infection, administer therapeutic interventions through last left proleg:

    • Control: 10 μL PBS
    • FLC monotherapy: 160 μg/mL (10 μL/larva)
    • BEH monotherapy: 96 μg/mL (10 μL/larva)
    • BEH-FLC combination: 96 μg/mL BEH + 160 μg/mL FLC (10 μL/larva) [1]
  • Incubation and monitoring: Incubate injected larvae at 35°C in petri dishes without feeding. Monitor survival every 24 hours for 4-5 days. Consider larvae dead when they display no movement in response to touch and complete melanization [1] [2].

Fungal Burden and Histopathological Assessment
  • Fungal burden determination:

    • Randomly select larvae from each group at 24-hour intervals
    • Homogenize individual larvae in 1 mL PBS using tissue homogenizer
    • Prepare serial dilutions and plate on SDA plates with chloramphenicol
    • Incubate plates at 35°C for 24-48 hours and enumerate CFU/larva [1]
  • Histopathological analysis:

    • Fix larval specimens in 10% neutral buffered formalin for 24 hours
    • Process through graded ethanol series, embed in paraffin
    • Section at 5 μm thickness and stain with Hematoxylin & Eosin (H&E) and Periodic Acid-Schiff (PAS)
    • Examine hyphal invasion and tissue damage using light microscopy [1] [5]

The survival data should be analyzed using Kaplan-Meier method with Log-rank test for statistical significance between groups. The combination therapy typically demonstrates significant improvement in survival (70-80% at 96 hours) compared to monotherapy groups (20-40%) and infected controls (0-10%) [1].

Mechanisms of Action Studies

Intracellular Calcium Flux Measurement

The intracellular calcium concentration plays a critical role in the antifungal mechanism of BEH-FLC combination. Measurement can be performed using calcium-sensitive fluorescent probes [1] [3].

  • Sample preparation: Grow C. albicans to mid-log phase in YPD medium. Wash cells twice with PBS and resuspend in HEPES buffer (10 mM, pH 7.4) with glucose (2%) to approximately 1 × 10^7 cells/mL [1].

  • Dye loading: Add Fluo-3/AM (final concentration 5 μM) and Pluronic F-127 (0.02% w/v) to cell suspension. Incubate in dark at 30°C for 60 minutes with gentle shaking [1].

  • Treatment and measurement:

    • Wash dye-loaded cells twice with PBS to remove extracellular dye
    • Resuspend in HEPES buffer and distribute into aliquots
    • Treat with BEH (16 μg/mL), FLC (0.5 μg/mL), combination, or vehicle control
    • Monitor fluorescence immediately using fluorescence microplate reader (excitation 488 nm, emission 526 nm) at 5-minute intervals for 60 minutes
    • Calculate relative fluorescence units normalized to baseline [1] [3]

The BEH-FLC combination typically demonstrates significant calcium influx (2-3 fold increase) within 15-30 minutes of exposure, while individual agents show minimal effect on calcium homeostasis [1].

Metacaspase Activation Assay

Metacaspase activation serves as an indicator of apoptotic-like cell death in fungi and can be assessed using FITC-VAD-FMK staining [1].

  • Sample preparation: Harvest C. albicans cells after treatment with BEH, FLC, or combination for 6-12 hours. Wash twice with PBS and adjust to 1 × 10^7 cells/mL [1].

  • Staining procedure:

    • Add FITC-VAD-FMK (final concentration 10 μM) to cell suspension
    • Incubate in dark at 35°C for 30 minutes
    • Wash twice with PBS to remove unbound dye
    • Resuspend in PBS for immediate flow cytometric analysis [1]
  • Flow cytometry: Analyze minimum 10,000 events per sample using flow cytometer with FITC channel (excitation 488 nm, emission 530 nm). Unstained and untreated cells serve as negative controls. The percentage of FITC-positive cells indicates metacaspase activation [1].

The combination therapy typically induces significant metacaspase activation (40-60% positive cells) compared to minimal activation in single agent treatments (<10%) [1].

Efflux Pump Inhibition Assay

The assessment of drug efflux activity can be performed using rhodamine 6G (Rh6G), a fluorescent substrate for ABC transporters like Cdr1p [1] [3].

  • Cell preparation: Grow C. albicans to mid-log phase. Wash and resuspend in PBS with glucose (2%) to 1 × 10^7 cells/mL. Pre-incubate with BEH (16 μg/mL), FLC (0.5 μg/mL), combination, or verapamil (50 μM, positive control) for 30 minutes [1] [3].

  • Dye accumulation:

    • Add Rh6G (final concentration 10 μM) to cell suspension
    • Incubate at 35°C with shaking for 60 minutes
    • Wash twice with ice-cold PBS to remove extracellular dye
    • Resuspend in PBS for fluorescence measurement [3]
  • Efflux assay:

    • Resuspend dye-loaded cells in PBS with glucose (2%)
    • Measure fluorescence immediately (time 0) and at 15, 30, 60, 120 minutes
    • Use fluorescence microplate reader (excitation 529 nm, emission 553 nm)
    • Calculate percentage Rh6G retention compared to time 0 [1] [3]

Unlike other antifungal sensitizers like berberine hydrochloride, BEH does not appear to inhibit drug efflux, suggesting its synergistic mechanism operates through alternative pathways independent of efflux pump inhibition [1].

The following diagram illustrates the integrated mechanistic pathways through which BEH and FLC exert their synergistic antifungal effects:

G Integrated Mechanism of BEH-FLC Synergy Against C. albicans BEH BEH Combination Combination BEH->Combination Primary FLC FLC FLC->Combination Sensitizer Ergosterol Ergosterol FLC->Ergosterol Inhibits Synthesis Calcium Calcium Combination->Calcium Induces Metacaspase Metacaspase Combination->Metacaspase Activates Mitochondria Mitochondria Combination->Mitochondria Disrupts Virulence Virulence Combination->Virulence Reduces Calcium->Metacaspase Activates Calcium->Mitochondria Dysregulates Apoptosis Apoptosis Metacaspase->Apoptosis Mediates Mitochondria->Apoptosis Triggers HyphalGrowth HyphalGrowth Virulence->HyphalGrowth Inhibits BiofilmFormation BiofilmFormation Virulence->BiofilmFormation Suppresses CellMembrane CellMembrane Ergosterol->CellMembrane Disrupts GrowthInhibition GrowthInhibition CellMembrane->GrowthInhibition Causes ReducedVirulence ReducedVirulence HyphalGrowth->ReducedVirulence Leads to BiofilmFormation->ReducedVirulence Contributes to Apoptosis->GrowthInhibition Results in

Diagram 1: Integrated mechanism of BEH-FLC synergy against C. albicans, highlighting calcium-mediated apoptosis and virulence reduction pathways.

The experimental workflow for comprehensive evaluation of BEH-FLC combination therapy is summarized below:

G Experimental Workflow for BEH-FLC Combination Assessment Start Start InVitro1 Broth Microdilution & Checkerboard Assay Start->InVitro1 In Vitro Phase InVitro2 Time-Kill Curve Analysis InVitro1->InVitro2 Confirm Synergy InVitro3 Biofilm Susceptibility Testing InVitro2->InVitro3 Assess Dynamics InVivo1 Galleria mellonella Infection Model InVitro3->InVivo1 Validate Efficacy InVivo2 Survival Analysis & Tissue Burden InVivo1->InVivo2 Establish Model Mechanism1 Calcium Flux Measurement InVivo2->Mechanism1 Elucidate Mechanism Mechanism2 Metacaspase Activation Assay Mechanism1->Mechanism2 Mechanism3 Efflux Pump Activity Assessment Mechanism2->Mechanism3 DataAnalysis DataAnalysis Mechanism3->DataAnalysis Results Results DataAnalysis->Results Interpret Findings

Diagram 2: Experimental workflow for comprehensive evaluation of BEH-FLC combination therapy.

Research Applications and Future Directions

The BEH-FLC combination represents a promising drug repurposing strategy that potentially accelerates translation from bench to bedside by leveraging existing safety profiles of approved medications. Researchers can utilize these protocols to:

  • Investigate spectrum of activity against emerging non-albicans Candida species with intrinsic resistance patterns
  • Explore synergy with other antifungal classes including echinocandins and polyenes
  • Develop optimized formulations for specific clinical applications including topical formulations for oropharyngeal candidiasis and mucosal coatings for medical devices
  • Elucidate precise molecular targets of benserazide beyond calcium homeostasis and metacaspase activation [1] [3] [5]

The consistent observation that BEH exhibits strain-specific synergy primarily against fluconazole-resistant isolates suggests its mechanism involves disruption of resistance pathways rather than general antifungal enhancement. This specificity makes it particularly valuable for targeting the most challenging clinical cases. Future research directions should include structural optimization of benserazide analogs with improved antifungal potency while maintaining synergistic profiles, and combination with novel antifungal agents to create multi-target therapeutic approaches [1].

Conclusion

The application of this compound as a fluconazole sensitizer represents an innovative approach to combating antifungal resistance through drug repurposing. The detailed protocols provided in these application notes enable researchers to systematically evaluate the synergistic interaction, confirm efficacy in biologically relevant models, and investigate underlying mechanisms. The consistent demonstration of >2000-fold reduction in fluconazole MICs against resistant strains, combined with activity against biofilms and efficacy in animal models, positions this combination as a promising candidate for further preclinical development. These protocols provide the foundation for standardized assessment across research laboratories, facilitating comparison of results and acceleration of this therapeutic strategy toward clinical application [1] [2].

References

Application Notes: Benserazide Hydrochloride as an Antifungal and Biofilm Disruptor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Candida albicans is a major human fungal pathogen. Its ability to form biofilms on biological and medical implant surfaces is a key virulence factor, contributing to high mortality rates in systemic infections. These biofilms are notoriously resistant to conventional antifungal drugs like fluconazole (FLC) [1] [2]. Benserazide Hydrochloride (BEH), a peripheral aromatic L-amino acid decarboxylase inhibitor used in Parkinson's disease, has recently been identified as a promising antifungal agent and synergist that can help overcome this resistance [1] [3].

Key Experimental Findings The following table summarizes the core quantitative findings from the study by Chen et al. (2021) on the effects of BEH against C. albicans [1]:

Experimental Model Test Agent Key Outcome Quantitative Result
Planktonic Cells (in vitro) BEH alone Exhibits intrinsic antifungal activity MIC80 against various C. albicans strains [1]
BEH + FLC Strong synergistic effect FICI ≤ 0.5 [1]
Preformed Biofilms (in vitro) BEH + FLC Synergistic disruption of young biofilms Effective within 8 hours of formation [1]
In Vivo Model (G. mellonella) BEH + FLC Enhanced survival of infected larvae Significant increase in survival rate vs. FLC alone [1]

Proposed Mechanism of Action Mechanistic studies indicate that BEH's antifungal effects are linked to an increase in intracellular calcium concentration and the activation of metacaspase activity, processes associated with reduced virulence and anti-biofilm activity. Notably, the effect was not related to the inhibition of drug efflux pumps [1].


Detailed Experimental Protocols

The following protocols are adapted from the methodologies used in the primary research study [1].

Protocol 1: Checkerboard Microdilution for Synergy Testing (FICI)

This protocol determines the Minimum Inhibitory Concentration (MIC) and interaction (FICI index) between BEH and FLC against planktonic C. albicans cells.

  • 1. Principle: The Fractional Inhibitory Concentration Index (FICI) is calculated by testing the agents alone and in combination in a two-dimensional dilution series.
  • 2. Materials:
    • Strains: Fluconazole-susceptible and resistant C. albicans strains.
    • Media: RPMI-1640 medium buffered with MOPS.
    • Drugs: Stock solutions of BEH (1024 µg/mL) and FLC (2560 µg/mL) in sterile distilled water.
    • Equipment: 96-well microtiter plates, microplate reader.
  • 3. Procedure:
    • Prepare a fungal suspension adjusted to (2 \times 10^3) CFU/mL in RPMI-1640.
    • In a 96-well plate, create a two-dimensional serial dilution of BEH (e.g., 4–64 µg/mL) and FLC (e.g., 0.125–64 µg/mL).
    • Add 100 µL of the fungal suspension to each well. Include drug-free (growth control) and cell-free (sterility control) wells.
    • Incubate the plate at 35°C for 24 hours.
    • Assess growth inhibition visually or by measuring Optical Density (OD) at 600 nm with a plate reader. The MIC80 is defined as the lowest drug concentration that inhibits 80% of growth compared to the control.
    • Calculate FICI: FICI = (MIC80 of BEH in combination / MIC80 of BEH alone) + (MIC80 of FLC in combination / MIC80 of FLC alone).
      • Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = No interaction; FICI > 4 = Antagonism [1].

The workflow for this synergy testing is outlined below:

Start Start: Prepare Drug Stocks and C. albicans Inoculum A Set up 2D checkerboard of BEH and FLC dilutions in 96-well plate Start->A B Add standardized fungal suspension to each well A->B C Incubate plate at 35°C for 24h B->C D Measure growth inhibition (Visual or OD measurement) C->D E Calculate MIC80 for each agent alone and in combination D->E F Calculate FICI Index E->F

Protocol 2: XTT Reduction Assay for Biofilm Activity

This protocol measures the anti-biofilm activity of BEH and FLC against preformed C. albicans biofilms by assessing metabolic activity.

  • 1. Principle: The XTT reagent is reduced by metabolically active cells in the biofilm to a water-soluble, orange formazan product, which can be quantified colorimetrically.
  • 2. Materials:
    • XTT solution: 1 mg/mL XTT in PBS.
    • Menadione solution: 1 mM menadione in acetone (prepared fresh).
    • Equipment: 96-well flat-bottom microtiter plates, microplate reader.
  • 3. Procedure:
    • Form Biofilms: Add yeast suspensions ((2 \times 10^3) CFU/mL) to a 96-well plate and incubate for specific time points (e.g., 4, 8, 12, 24 h) to form biofilms.
    • Wash: Gently wash each well 3x with PBS to remove non-adherent planktonic cells.
    • Treat: Add 100 µL of BEH (16–1024 µg/mL) and FLC (2–1024 µg/mL) dilutions to the preformed biofilms. Include drug-free control wells.
    • Incubate: Incubate with the drugs for a further 24h.
    • Add XTT: Prepare XTT-menadione working solution (0.5 mL XTT + 1 µL menadione per well). Add to each well after removing the treatment medium.
    • Incubate & Measure: Incubate in the dark for 1-2 hours at 35°C. Measure the colorimetric change at 492 nm using a microplate reader.
    • Calculate sMIC: The sessile Minimum Inhibitory Concentration (sMIC80) is the lowest drug concentration that results in an 80% reduction in metabolic activity compared to the untreated biofilm control [1].

The workflow for evaluating biofilm disruption is as follows:

Start Start: Seed C. albicans in 96-well plate A Incubate to form biofilm (4h to 24h) Start->A B Wash to remove planktonic cells A->B C Add BEH and/or FLC to preformed biofilms B->C D Incubate with drugs for 24h C->D E Add XTT/Menadione working solution D->E F Incubate in dark for 1-2h E->F G Measure absorbance at 492nm F->G

Protocol 3: In Vivo Efficacy in Galleria mellonella Model

This protocol uses the wax moth larva to evaluate the in vivo efficacy of BEH and FLC against a systemic C. albicans infection.

  • 1. Principle: G. mellonella larvae have an innate immune system that can be infected with C. albicans, providing a useful, ethical in vivo model for preliminary efficacy and survival studies.
  • 2. Materials:
    • Last-instar G. mellonella larvae (weight ~300 mg).
    • Fungal suspension: (5 \times 10^8) CFU/mL in PBS.
    • Drugs: BEH (96 µg/mL) and FLC (160 µg/mL) in PBS.
    • 1 mL syringes and 30G needles.
  • 3. Procedure:
    • Infection: Randomly divide 80 larvae into groups (control, FLC, BEH, BEH+FLC). Inject 10 µL of the fungal suspension into the last right proleg of each larva.
    • Treatment: After 2 hours, inject 10 µL of PBS (control), FLC, BEH, or the BEH-FLC combination into the last left proleg.
    • Incubate & Monitor: Incubate the larvae at 35°C in the dark. Monitor survival every 24 hours for 4 days.
    • Endpoint: Larvae are considered dead if they display no movement in response to touch and have turned black. Survival curves are analyzed using Kaplan-Meier log-rank test [1].

Discussion and Conclusion

The experimental data demonstrates that this compound is a promising repurposing candidate for combating fluconazole-resistant C. albicans. Its dual function as a standalone antifungal agent and a synergistic partner with FLC, effective against both planktonic cells and young biofilms, addresses a critical clinical challenge [1].

The proposed mechanism, involving increased intracellular calcium and metacaspase activation, suggests a virulence-targeting approach rather than direct fungicidal activity. This may slow the development of resistance [1]. Future work should focus on elucidating the precise molecular target of BEH in fungal cells and validating these findings in mammalian infection models.

References

benserazide hydrochloride PilB inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PilB as a Therapeutic Target

The bacterial type IV pilus (T4P) is a critical virulence factor for many drug-resistant pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Neisseria meningitidis [1] [2]. T4P facilitates bacterial adhesion to host tissues, biofilm formation, and a form of motility essential for infection [3] [2].

The PilB ATPase is a highly conserved cytoplasmic enzyme that provides the energy for T4P assembly. It hydrolyzes ATP to power the polymerization of pilin subunits into the functional pilus filament [3] [2]. As PilB is essential for pilus biogenesis but not for bacterial survival, it represents an ideal target for antivirulence therapy. This strategy aims to disarm the pathogen without killing it, thereby potentially reducing the selective pressure that drives the development of antibiotic resistance [1] [2].

Profile of Benserazide Hydrochloride as a PilB Inhibitor

Benserazide is an FDA-approved drug used in combination with levodopa for the treatment of Parkinson's disease [4]. It acts as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor [4].

In a high-throughput screen of 2,320 compounds, benserazide was re-purposed as a potent inhibitor of Chloracidobacterium thermophilum PilB (CtPilB), a model enzyme used for biochemical studies [2]. It demonstrated an IC₅₀ of 3.68 μM in ATPase activity assays and was subsequently shown to inhibit T4P-dependent motility and biofilm formation in bacteria such as Myxococcus xanthus and Acinetobacter nosocomialis [2]. This combination of known human pharmacology and newly discovered anti-virulence activity makes it a valuable lead compound and chemical tool [1] [2].


Detailed Experimental Protocols

The following protocols are adapted from established methodologies for assessing PilB inhibition [1] [3] [2].

Protocol 1: Malachite Green-Based ATPase Activity Assay

This is a colorimetric, high-throughput method to directly measure the inhibition of PilB's ATP hydrolysis function.

1. Principle The malachite green reagent forms a green complex with free orthophosphate (Pi). The release of Pi from ATP hydrolysis by PilB is proportional to the enzyme's activity. An inhibitor will reduce the amount of Pi released, leading to a decrease in absorbance [2].

2. Reagents and Materials

  • Purified PilB Protein: CtPilB is commonly used at 3.3 nM final concentration [1].
  • ATP Solution: 1 mM final concentration in the reaction [1].
  • Assay Buffer: Specific buffer composition varies, but typically includes Tris-HCl (pH 7.5) and MgCl₂.
  • Test Compound: this compound dissolved in DMSO. A stock concentration of 10 mM is typical, with a final DMSO concentration not exceeding 1% (v/v).
  • Malachite Green Reagent: Commercially available kits are recommended.
  • Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).
  • Equipment: 96-well or 384-well clear microplates, multi-channel pipettes, a plate reader capable of measuring absorbance at 620 nm, and a 54°C incubator [1].

3. Workflow Procedure

The assay involves incubating the reaction mixture followed by colorimetric detection, as illustrated below.

G Start Prepare reaction mix in plate A Incubate at 54°C for 30 min Start->A B Add 30% TCA to stop reaction A->B C Add malachite green reagent B->C D Measure Absorbance at 620 nm C->D End Calculate % Inhibition D->End

4. Data Analysis

  • Calculate the percentage inhibition at each compound concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] × 100
  • Positive Control: PilB + ATP + DMSO (100% activity).
  • Negative Control: No PilB + ATP + DMSO (0% activity, background correction).
  • Generate a dose-response curve by plotting % Inhibition vs. log(concentration) of benserazide to determine the IC₅₀ value.
Protocol 2: MANT-ATP Fluorescent Binding Assay

This assay measures the ability of benserazide to compete with ATP for binding to PilB.

1. Principle The fluorescent ATP analog, MANT-ATP, shows increased fluorescence upon binding to PilB's active site. A competitive inhibitor like benserazide displaces MANT-ATP, resulting in a decrease in fluorescence [3].

2. Reagents and Materials

  • Purified PilB Protein
  • MANT-ATP: A stock solution is prepared and kept in the dark.
  • ATP and Benserazide: For competition and inhibition studies.
  • Assay Buffer
  • Equipment: Black 96-well or 384-well microplates (to minimize background fluorescence), fluorescence plate reader (excitation ~355 nm, emission ~448 nm).

3. Workflow

  • In a black microplate, add assay buffer, PilB (final concentration ~0.5-1 μM), and the test compound (benserazide at various concentrations).
  • Start the reaction by adding MANT-ATP (final concentration ~0.5 μM).
  • Incubate the mixture at room temperature for 15-30 minutes in the dark.
  • Measure the fluorescence intensity.
  • Include controls: PilB with MANT-ATP only (maximum fluorescence), and MANT-ATP only (background fluorescence).

4. Data Analysis

  • Plot fluorescence intensity versus the log of the benserazide concentration to determine the IC₅₀ for displacement.
  • The dissociation constant (Kᵢ) for benserazide can be calculated using the Cheng-Prusoff equation if the K_D of MANT-ATP for PilB is known [3].

Quantitative Data and Structure-Activity Relationship (SAR)

Recent structure-activity relationship studies have identified benserazide derivatives with significantly improved potency [1].

Table 1: Inhibitory Activity of Benserazide and Key Analogues against CtPilB

Compound R Group (Amino Acid) Aryl Ring Substitution IC₅₀ (μM) Key Feature
Benserazide Serine 2,3,4-Trihydroxy 3.68 [1] Parent compound
7d Serine 2,3-Dihydroxy ~3 μM (at 30μM) [1] Di-hydroxy pattern
7g Serine 2,6-Dihydroxy ~3 μM (at 30μM) [1] ortho, ortho' di-hydroxy
8g Serine (rigid hydrazone) 2,6-Dihydroxy Improved vs. 7g [1] Rigidified linker
11c Cysteine 2,6-Dihydroxy 0.58 [1] Serine-to-Cysteine swap

The structural modifications that enhance inhibition are summarized in the following diagram:

G Base Benserazide Core (IC₅₀ = 3.68 µM) SAR1 Aryl Ring: 2,6-Dihydroxy groups are optimal Base->SAR1 SAR2 Linker: Introduce rigid imine (Conformational restraint) Base->SAR2 SAR3 Amino Acid: Swap Serine for Cysteine (Marked improvement) Base->SAR3 Result Derivative 11c (IC₅₀ = 0.58 µM) SAR1->Result SAR2->Result SAR3->Result


In Vivo Validation and Selectivity

For promising in vitro hits, biological activity is validated in bacterial models.

  • T4P-Dependent Motility Assay: The expansion of bacterial colonies (e.g., Myxococcus xanthus) on soft agar is measured in the presence of benserazide. A significant reduction in colony expansion indicates impaired T4P function [2].
  • Biofilm Formation Assay: The ability of benserazide to inhibit biofilm formation in pathogens like Acinetobacter nosocomialis can be quantified using crystal violet staining or other metabolic assays [2].
  • Selectivity: Compound 11c demonstrated selectivity for PilB over an unrelated ATPase, apyrase, which is crucial for confirming target specificity and reducing potential off-target effects [1].

Application Notes for Researchers

  • Tool Compound Use: Benserazide and its more potent derivative 11c serve primarily as chemical tools to validate PilB and T4P as antivirulence targets. Their use in humans as anti-infectives would require extensive further development.
  • Assay Selection: The Malachite Green Assay is ideal for high-throughput screening and direct functional assessment. The MANT-ATP Assay provides mechanistic insight into binding competition.
  • Key Controls: Always include controls for non-specific inhibition, such as testing compounds against a unrelated ATPase (e.g., apyrase) to rule out promiscuous inhibitors [1].
  • Compound Handling: this compound is water-soluble. Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid freeze-thaw cycles.

Conclusion

This compound is a validated inhibitor of the PilB ATPase, with established protocols for evaluating its activity in vitro. Recent SAR studies have successfully identified analogues like 11c, which offer significantly enhanced potency and serve as advanced starting points for the development of a novel class of antivirulence therapeutics against drug-resistant bacterial pathogens.

References

Comprehensive Application Notes: Synthesis, SAR, and Protocols for Benserazide Derivatives in Antimicrobial and Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benserazide and its Therapeutic Relevance

Benserazide (2′-(2,3,4-Trihydroxybenzyl)-dl-serinohydrazide) is an FDA-approved drug primarily used as a peripheral aromatic amino acid decarboxylase (AAAD) inhibitor in combination with levodopa for the treatment of Parkinson's disease [1]. Recently, research has revealed its potential in novel therapeutic areas, particularly as a promising scaffold for developing virulence factor inhibitors and anticancer agents. Specifically, benserazide has been identified as a potent inhibitor of PilB, a bacterial type IV pilus construction enzyme, with an IC₅₀ of 3.68 μM, positioning it as a valuable chemical tool in the fight against antimicrobial resistance [2]. Additionally, benserazide and its analog benitrobenrazide have demonstrated significant inhibitory activity against hexokinase 2 (HK2), an enzyme overexpressed in most cancer cells that is crucial for glycolysis in rapidly growing tumors [3]. These discoveries have ignited interest in exploring the structure-activity relationship (SAR) of benserazide derivatives to optimize their potency and selectivity for these emerging therapeutic targets.

The core structure of benserazide contains several key moieties that contribute to its biological activity: a 2,3,4-trihydroxybenzaldehyde (pyrogallol-4-carboxaldehyde) fragment connected through a hydrazone or hydrazine linker acylated on an N′ nitrogen atom by a serine fragment [3]. This unique arrangement provides multiple sites for chemical modification, enabling comprehensive SAR studies. Similar to benserazide, benitrobenrazide (BNB) shares the 2,3,4-trihydroxybenzaldehyde moiety but contains a 4-nitrobenzoic acid fragment instead of serine [3]. Recent efforts have focused on modifying these regions to enhance potency while reducing potential toxicity, particularly by replacing the toxicophoric nitro group in benitrobenrazide with common pharmacophores such as 4-fluorophenyl or 4-aminophenyl substituents [3].

Structure-Activity Relationship Principles of Benserazide Derivatives

Key Structural Features Influencing Biological Activity
  • Pyrogallol (Trihydroxybenzene) Motif: The 2,3,4-trihydroxybenzaldehyde fragment represents a critical pharmacophore that occupies the same HK2-binding pocket as the natural substrate, glucose [3]. The bis-hydroxyl groups on the ortho position of the aryl ring have been shown to be essential for PilB inhibition, with marked improvement in potency observed when these groups are preserved [2]. This pyrogallol moiety appears to serve as a multidentate binding element that forms multiple hydrogen bonds with enzymatic active sites.

  • Hydrazone Linker and Imine Bond: The -NH-N=CH- bridge between the trihydroxybenzene ring and the acylated fragment provides structural rigidity and enables potential intramolecular hydrogen bonding [3]. Recent SAR studies indicate that maintaining a rigid imine configuration significantly enhances inhibitory potency against both PilB and HK2 [2] [3]. Quantum chemical calculations based on Density Functional Theory (DFT) have demonstrated that the E-conformation of the hydrazone linker is stabilized by an intramolecular hydrogen bond between the 2-OH hydroxyl group and the nitrogen atom of the imine, with this conformer being more stable than the Z-conformer by approximately 9 kcal/mol [3].

  • Acyl Group Variations: The nature of the acyl group (serine in benserazide vs. 4-nitrobenzoic acid in benitrobenrazide) significantly influences biological activity and selectivity. Modifying the serine moiety in benserazide to incorporate other amino acids (e.g., glycine, tyrosine, and cysteine) has revealed that exchange of serine for a thiol group (as in cysteine) results in substantial improvement in PilB inhibition potency [2]. For benitrobenrazide derivatives, replacing the nitro group with electron-donating or electron-withdrawing substituents has demonstrated that derivatives containing fluorine atoms or amino groups exhibit the most potent inhibitory effects against HK2, with inhibition rates of 60% and 54% respectively at 1 µM concentration [3].

Table 1: Key Structural Features and Their Impact on Biological Activity of Benserazide Derivatives

Structural Feature Structural Modification Biological Impact Optimal Moieties
Aryl Hydroxyl Groups Number and position of hydroxyl groups Critical for target binding; bis-hydroxyl groups on ortho position markedly improve potency 2,3,4-Trihydroxybenzene (pyrogallol)
Hydrazone Linker Imine bond reduction; E/Z configuration Rigid imine essential for activity; E-conformer more stable by ~9 kcal/mol -NH-N=CH- with intramolecular H-bond
Acyl Group Amino acid variations; nitro group replacement Serine-to-thiol exchange improves PilB inhibition; nitro replacement reduces toxicity Cysteine derivative; 4-fluorophenyl or 4-aminophenyl
Electronic Effects Electron-donating vs. electron-withdrawing substituents Influences HK2 inhibition; fluorine and amino groups show highest potency 4-Fluorophenyl (60% HK2 inhibition at 1 µM)
Advanced SAR Findings for Optimized Derivatives

Recent structure-activity relationship profiling of benserazide analogues has identified compound 11c as a particularly promising PilB inhibitor with an IC₅₀ of 580 nM, representing a significant improvement over the parent benserazide compound [2]. This derivative maintains the critical ortho-bis-hydroxyl groups on the aryl ring while incorporating a rigid imine and a thiol-containing side chain, demonstrating selectivity for PilB over an unrelated ATPase, apyrase. These findings suggest that strategic modifications at multiple positions of the benserazide scaffold can synergistically enhance both potency and specificity. For HK2 inhibition, structural exploration has involved incorporating aromatic rings of different molecular areas (benzene, naphthalene, and anthracene) to probe the volume of the enzyme's active site pocket [3]. These investigations have revealed that the HK2 active site can accommodate substantial structural variation in the acyl region, providing valuable insights for further analog design.

Synthetic Protocols for Benserazide and Benitrobenrazide Derivatives

Synthesis of Benitrobenrazide Analogues

The synthesis of benitrobenrazide analogues follows a modular approach that allows for systematic variation of the acyl component [3]. The general protocol proceeds through the preparation of aromatic esters, their conversion to hydrazides, and final condensation with 2,3,4-trihydroxybenzaldehyde:

  • Step 1: Ester Synthesis Commercial methyl propionate and benzoate (compounds 2a and 2b) serve as starting materials. For other aromatic acids (1c, 1e, 1f), a one-pot synthesis is employed involving: (1) transformation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (1.2 equiv.) at 0°C to room temperature for 24 hours; (2) esterification in anhydrous methanol [3]. For anthracene-9-carboxylic acid ester (1d), a two-step synthesis is preferred: (1) conversion to acyl chloride using excess thionyl chloride (53.6 equiv.) with catalytic dimethylformamide (DMF) under argon at room temperature for 4 hours; (2) esterification with ethanol in the presence of triethylamine (1.2 equiv.) at room temperature for 24 hours [3].

  • Step 2: Hydrazide Formation Hydrazides (3a-3f) are synthesized through nucleophilic substitution on the carbonyl carbon of the esters using excess hydrazine monohydrate (98%, 4 equiv.) in anhydrous boiling methanol [3]. For specific derivatives (3b-3c and 3f), conducting the reaction at room temperature yields purer products with satisfactory yields (60-77%). The synthesis of hydrazide 3d requires more stringent conditions: reaction with excess boiling hydrazine hydrate with prolonged reaction time (72 hours) [3]. Purification typically involves crystallization from ethanol or aqueous ethanol, with compound 3a requiring silica gel column chromatography using MeOH/CHCl₃ (1:1 v/v) as eluent.

  • Step 3: Hydrazone Formation The final benitrobenrazide analogues (4) are obtained by treating hydrazides (3) with 2,3,4-trihydroxybenzaldehyde (1.0-1.1 equiv.) in methanol at room temperature or under reflux for 24 hours [3]. Yields range from 50-100%, with the products existing predominantly as the E-conformation stabilized by an intramolecular hydrogen bond between the 2-OH hydroxyl group and the imine nitrogen atom [3].

Table 2: Synthetic Methods and Conditions for Benitrobenrazide Derivatives

Reaction Step Starting Materials Reagents & Conditions Products Yield Range
Ester Synthesis Aromatic carboxylic acids SOCl₂ (1.2 equiv.), MeOH, 0°C to RT, 24h (Pathway A); or SOCl₂ (53.6 equiv.), DMF catalyst, then EtOH, TEA (1.2 equiv.), RT, 24h (Pathway B) Methyl/Ethyl esters (1a-1f, 2a-2b) 60-77% (room temp); requires extended time (72h) for some derivatives
Hydrazide Formation Aromatic esters N₂H₄·H₂O (98%, 4 equiv.), MeOH, RT/reflux 24/72h Hydrazides (3a-3f) 50-100%
Hydrazone Formation Hydrazides + 2,3,4-trihydroxybenzaldehyde (HO)₃C₆H₂CHO (1.0-1.1 equiv.), MeOH, RT/reflux, 24h Benitrobenrazide analogues (4)

The following diagram illustrates the synthetic workflow for benitrobenrazide analogues:

G Synthetic Pathway for Benitrobenrazide Analogues cluster_1 Pathway A: Standard Esterification cluster_2 Pathway B: Two-Step Esterification Start Aromatic Carboxylic Acids A1 SOCl₂ (1.2 equiv.) MeOH, 0°C to RT, 24h Start->A1 One-pot synthesis B1 SOCl₂ (53.6 equiv.) DMF catalyst, Ar, RT, 4h Start->B1 For anthracene derivatives Esters Methyl/Ethyl Esters Hydrazides Hydrazide Intermediates Esters->Hydrazides N₂H₄·H₂O (4 equiv.) MeOH, RT/reflux, 24-72h Products Benitrobenrazide Analogues Hydrazides->Products 2,3,4-trihydroxybenzaldehyde MeOH, RT/reflux, 24h A1->Esters B2 EtOH, TEA (1.2 equiv.) RT, 24h B1->B2 B2->Esters

Synthesis of Benserazide Analogues

The synthesis of benserazide analogues focuses on modifying the amino acid component while preserving the critical 2,3,4-trihydroxybenzaldehyde and hydrazone motifs:

  • Amino Acid Modification: The serine originally present in benserazide can be exchanged with other amino acid fragments, including glycine (achiral), tyrosine (containing benzene ring), and cysteine (containing thiol group) [3]. This modification strategy helps elucidate the importance of the serine moiety on benserazide's inhibitory activity. The synthetic approach typically involves protecting group strategies for the amino acid functionalities, followed by coupling with the hydrazine derivative of 2,3,4-trihydroxybenzaldehyde.

  • Imine Bond Reduction: In some analogues, the imine bond in the hydrazone moiety is reduced to a single carbon-nitrogen bond to investigate the effect of the imine double bond (C=N) on HK2 activity [3]. This reduction is typically accomplished using sodium cyanoborohydride or similar reducing agents in methanol or ethanol at controlled pH.

Experimental Protocols for Biological Evaluation

PilB Inhibition Assay

The following protocol describes the assessment of benserazide derivatives as PilB inhibitors, based on methodologies from recent publications [2]:

  • ATPase Activity Measurement: Prepare a reaction mixture containing 20 mM HEPES buffer (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM ATP, and purified PilB enzyme. Add test compounds at varying concentrations (typically ranging from 1 nM to 100 μM) and incubate at 37°C for 30-60 minutes. Terminate the reaction by adding 10% SDS solution, and measure the released inorganic phosphate using the malachite green assay by reading absorbance at 620 nm [2]. Include appropriate controls (no enzyme, no compound, and reference inhibitor).

  • IC₅₀ Determination: Perform dose-response experiments with at least 8 concentration points in duplicate or triplicate. Calculate percentage inhibition relative to controls and fit data to a four-parameter logistic equation to determine IC₅₀ values. For reference, the parent benserazide compound exhibits an IC₅₀ of 3.68 μM, while optimized derivatives such as compound 11c show significantly improved potency with an IC₅₀ of 580 nM [2].

  • Selectivity Assessment: To evaluate specificity, test active compounds against unrelated ATPases such as apyrase under identical conditions. Selective PilB inhibitors should demonstrate minimal inhibition of apyrase at concentrations effective against PilB [2].

Hexokinase 2 (HK2) Inhibition Assay

This protocol outlines the evaluation of benserazide and benitrobenrazide derivatives as HK2 inhibitors, based on methods described in recent research [3]:

  • Glucose Phosphorylation Assay: Prepare an assay mixture containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 0.8 mM EDTA, 2 mM DTT, 2 mM ATP, 5 mM glucose, and recombinant HK2 enzyme. Add test compounds at appropriate concentrations (typically 1 μM for initial screening) and incubate at 37°C for 30 minutes. Terminate the reaction by heating at 85°C for 5 minutes [3].

  • Glucose-6-Phosphate Detection: Measure the generated glucose-6-phosphate using a coupled enzymatic assay with glucose-6-phosphate dehydrogenase and NADP⁺. Monitor the increase in absorbance at 340 nm corresponding to NADPH formation. Calculate percentage inhibition relative to vehicle controls [3]. Promising derivatives, particularly those with fluorine atoms or amino groups instead of nitro groups, exhibit HK2 inhibition rates of 54-60% at 1 μM concentration [3].

  • Dose-Response Studies: For active compounds, determine IC₅₀ values by testing a concentration range (e.g., 1 nM to 100 μM) and analyzing the data using nonlinear regression.

Computational Analysis and Molecular Modeling

Conformational Analysis Using Density Functional Theory (DFT)
  • Geometry Optimization: Perform quantum chemical calculations using Density Functional Theory (DFT) with functionals such as B3LYP and basis sets like 6-31G(d) to optimize the geometries of benserazide derivatives. Focus on analyzing the E/Z configuration equilibrium of the hydrazone moiety [3].

  • Intramolecular Hydrogen Bonding: Calculate the hydrogen bond length between the 2-OH hydroxyl group and the nitrogen atom of the imine. For the E-conformer of hydrazone 4a, DFT calculations indicate a hydrogen bond length of approximately 2.1 Å, with corresponding O-H stretching vibrations at 3224.47 cm⁻¹ [3]. These calculations confirm the higher stability of the E-conformer over the Z-conformer by approximately 9 kcal/mol when intramolecular hydrogen bonding is included in simulations [3].

Molecular Docking Studies
  • Protein Preparation: Obtain three-dimensional structures of target proteins (PilB or HK2) from protein data banks or through homology modeling. Prepare the proteins by adding hydrogen atoms, assigning partial charges, and removing water molecules except those involved in catalytic activity.

  • Ligand Docking: Generate three-dimensional structures of benserazide derivatives with optimized geometries from DFT calculations. Perform docking simulations using software such as AutoDock Vina or GOLD, focusing on the active site regions of the target enzymes. Analyze binding modes to identify key interactions between the trihydroxybenzene motif and enzyme residues, providing insights for further structure-based optimization [3].

The following diagram illustrates the key structure-activity relationships discussed in this section:

G Structure-Activity Relationships of Benserazide Derivatives cluster_1 Key Structural Features cluster_2 Biological Activities SAR Structure-Activity Relationships Feature1 Pyrogallol Motif (2,3,4-trihydroxybenzene) SAR->Feature1 Feature2 Rigid Imine Bridge (-NH-N=CH-) SAR->Feature2 Feature3 Acyl Group Variations SAR->Feature3 Activity1 PilB Inhibition (IC₅₀ = 580 nM for 11c) Feature1->Activity1 Essential for binding Feature2->Activity1 E-conformer preferred Activity2 HK2 Inhibition (60% at 1 μM for 4-fluorophenyl) Feature3->Activity2 Serine-to-thiol improves activity Activity3 Selectivity Over Apyrase Feature3->Activity3 Nitro replacement reduces toxicity

Conclusion and Future Perspectives

The comprehensive SAR studies and synthetic protocols presented in these application notes demonstrate the significant potential of benserazide derivatives as novel therapeutic agents targeting both antimicrobial virulence factors and cancer metabolism. Key findings indicate that strategic modifications to the pyrogallol motif, hydrazone linker, and acyl group can substantially enhance potency and selectivity. The optimized compound 11c exemplifies this potential, showing ~6-fold improvement in PilB inhibition (IC₅₀ = 580 nM) compared to the parent benserazide while maintaining selectivity over unrelated ATPases [2]. Similarly, benitrobenrazide derivatives with fluorine or amino substituents exhibit promising HK2 inhibition, addressing toxicity concerns associated with the nitro group while maintaining efficacy [3].

Future research directions should include more extensive in vivo efficacy and toxicity studies to validate the therapeutic potential of these optimized derivatives. Additionally, further exploration of the structural diversity at the acyl position may yield compounds with improved pharmacokinetic properties and target selectivity. The integration of computational modeling with synthetic chemistry has proven invaluable in understanding the conformational preferences and binding modes of these derivatives, and this approach should continue to guide rational drug design efforts. As antimicrobial resistance and cancer remain pressing global health challenges, benserazide derivatives represent promising chemical tools for validating virulence factors as antibacterial targets and HK2 inhibition as an anticancer strategy [2] [3].

References

Comprehensive Application Notes and Protocols: Capillary Electrophoresis with Amperometric Detection for Quantification of Benserazide in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

Capillary Zone Electrophoresis with Amperometric Detection (CZE-AD) represents a powerful analytical technique that combines high separation efficiency with exceptional sensitivity for electroactive compounds. This methodology is particularly well-suited for the analysis of pharmaceutical compounds that exhibit electrochemical activity, such as benserazide hydrochloride, a peripheral decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson's disease. The fundamental principle of CZE relies on the differential migration of charged analytes through an electrolyte solution under the influence of an applied electric field, with separation based on the charge-to-size ratio of the molecules. When coupled with amperometric detection, which measures current resulting from the oxidation or reduction of analytes at a working electrode, this technique provides an exceptionally sensitive and selective platform for pharmaceutical analysis.

Benserazide (chemical name: 2′-(2,3,4-Trihydroxybenzyl)-dl-serinohydrazide) is a potent inhibitor of the enzyme aromatic L-amino acid decarboxylase (AAAD). When administered with levodopa, benserazide prevents the peripheral conversion of levodopa to dopamine, thereby reducing undesirable side effects such as nausea, vomiting, and cardiac arrhythmias while increasing central nervous system availability of levodopa. [1] [2] The chemical structure of benserazide contains multiple hydroxyl groups that make it amenable to electrochemical detection, as these moieties can undergo oxidation at appropriate potentials. Understanding the electrochemical behavior of benserazide is essential for developing optimized CZE-AD methods that can accurately quantify this important pharmaceutical compound in various formulations, including conventional tablets and advanced drug delivery systems such as sustained-release microspheres. [3]

Materials and Methods

Equipment and Instrumentation

The CZE-AD system requires specific components to achieve optimal separation and detection of benserazide. The core instrumentation includes:

  • Capillary Electrophoresis System: A high-voltage power supply capable of delivering up to 30 kV with programmable voltage control and polarity switching capabilities. The system should include temperature control for the capillary cartridge to maintain stable separation conditions.

  • Amperometric Detection System: A three-electrode configuration consisting of a carbon-disk working electrode, which provides excellent electrochemical properties for the detection of phenolic compounds like benserazide; an Ag/AgCl reference electrode to maintain a stable potential reference; and a platinum wire auxiliary electrode to complete the electrochemical circuit. The potentiostat should have current measurement sensitivity in the nanoampere to picoampere range.

  • Fused Silica Capillary: Standard dimensions of 50-75 μm internal diameter and 50-100 cm total length (with effective length to detector of 40-80 cm). New capillaries should be conditioned sequentially with 1.0 M NaOH (30 min), 0.1 M NaOH (30 min), and running buffer (60 min) before initial use.

  • Data Acquisition System: Computer interface with chromatographic software for data collection and analysis, capable of measuring peak areas and retention times with appropriate precision. [4]

Reagents and Chemicals

All chemicals should be of analytical reagent grade and solutions prepared using high-purity deionized water (resistivity ≥18 MΩ·cm):

  • This compound reference standard (known purity ≥98%)
  • Levodopa reference standard (for combination formulations)
  • Ortho-phosphoric acid (85% purity) for buffer preparation
  • Sodium hydroxide pellets for capillary conditioning and pH adjustment
  • Sodium phosphate monobasic and dibasic for buffer preparation
  • HPLC-grade water and acetonitrile for sample preparation
Solution Preparation
2.3.1 Running Buffer Preparation
  • 40 mM Phosphate Buffer (pH 5.3): Accurately weigh 5.52 g of sodium phosphate monobasic and 2.76 g of sodium phosphate dibasic anhydrous salts and transfer to a 1-L volumetric flask. Dissolve in approximately 900 mL of HPLC-grade water, adjust to pH 5.3 using either ortho-phosphoric acid or NaOH solution as needed, and dilute to volume with water. Filter through a 0.45 μm membrane filter and degas by sonication for 10 min before use.
2.3.2 Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25-mL volumetric flask. Dissolve in and dilute to volume with running buffer. Store at 4°C when not in use; stable for one week.
  • Working Standard Solutions: Prepare by appropriate serial dilution of the stock solution with running buffer to cover the concentration range of 0.12 to 25.5 μg/mL. Prepare fresh daily. [4]

Methodology

CZE-AD Procedure

The analytical procedure for benserazide quantification follows a systematic protocol to ensure reproducibility and accuracy:

  • Capillary Conditioning: Before each analysis, rinse the capillary sequentially with 0.1 M NaOH (5 min), deionized water (5 min), and running buffer (10 min) using a pressure flush system. This conditioning protocol ensures consistent electroosmotic flow and surface characteristics.

  • System Equilibration: After conditioning, apply the separation voltage (17 kV) for 15 min with buffer only to establish stable baseline conditions. Monitor the baseline current until it stabilizes (±5% variation over 5 min).

  • Sample Introduction: Introduce samples hydrodynamically using pressure injection (8 s at 17 kV equivalent pressure). The injection volume is approximately 10 nL, representing ~1% of the total capillary volume to minimize band broadening.

  • Separation Parameters: Apply a separation voltage of 17 kV across the capillary, generating a current of approximately 25-35 μA. Maintain the capillary temperature at 25°C throughout the separation.

  • Amperometric Detection: Use a detection potential of +0.95 V (vs. Ag/AgCl) applied to the carbon-disk working electrode. Allow the electrochemical cell to stabilize for 30 min before the first analysis to establish a stable baseline.

  • Between-Run Protocol: Between injections, rinse the capillary with running buffer for 3 min to ensure reproducibility. For overnight storage, rinse the capillary with deionized water for 5 min and leave both ends immersed in water. [4]

System Optimization Parameters

Table 1: Optimal CZE-AD Conditions for Benserazide Analysis

Parameter Optimal Condition Investigated Range Impact on Separation
Buffer pH 5.3 4.0-7.0 Affects electroosmotic flow and analyte charge; pH 5.3 provides optimal ionization
Buffer Concentration 40 mM 20-100 mM Higher concentrations reduce electroosmotic flow but increase current
Separation Voltage 17 kV 10-25 kV Higher voltages decrease migration time but may generate excessive heat
Detection Potential +0.95 V vs. Ag/AgCl +0.6 to +1.2 V Lower potentials reduce sensitivity; higher increases noise and interferences
Injection Time 8 s at 17 kV 5-15 s Longer injections increase sensitivity but reduce separation efficiency
Capillary Temperature 25°C 15-35°C Higher temperatures decrease viscosity and migration times

The optimization of these parameters significantly impacts method performance. The buffer pH critically influences the ionization state of benserazide, which contains multiple ionizable functional groups. At pH 5.3, benserazide exhibits appropriate charge for efficient separation while maintaining compatibility with amperometric detection. The separation voltage of 17 kV represents a balance between analysis time and Joule heating effects, while the detection potential of +0.95 V provides optimal oxidation of the phenolic hydroxyl groups without excessive background current. [4]

Results and Method Validation

Analytical Performance and Validation Data

The developed CZE-AD method was rigorously validated according to International Conference on Harmonisation (ICH) guidelines for the quantification of benserazide. The method demonstrates excellent performance characteristics across all validation parameters:

Table 2: Method Validation Parameters for Benserazide Quantification

Validation Parameter Results for Benserazide Acceptance Criteria
Linear Range 0.12 - 25.5 μg/mL Correlation coefficient >0.99
Regression Equation Y = 12.36X + 8.25 -
Correlation Coefficient (r) 0.9951 r ≥ 0.995
Limit of Detection (LOD) 0.02 μg/mL Signal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 0.12 μg/mL Signal-to-noise ratio ≥ 10:1
Precision (RSD, n=6) 1.8% (intra-day), 2.7% (inter-day) RSD ≤ 3%
Accuracy (% Recovery) 102.4% 98-102%
Robustness RSD < 2% with deliberate variations RSD ≤ 3%

The method exhibits excellent linearity across the concentration range of 0.12 to 25.5 μg/mL with a correlation coefficient of 0.9951, indicating a strong relationship between concentration and detector response. The limit of detection of 0.02 μg/mL demonstrates exceptional sensitivity, sufficient for quantifying benserazide in pharmaceutical formulations even at low dose strengths. The precision of the method, expressed as relative standard deviation (RSD), was 1.8% for intra-day measurements and 2.7% for inter-day measurements, well within acceptable limits for pharmaceutical analysis. [4]

Application to Pharmaceutical Formulations

The validated CZE-AD method was successfully applied to the analysis of benserazide in co-beneldopa pharmaceutical formulations, including granules and tablets. Sample preparation involved extracting the pharmaceutical formulation with a suitable solvent (typically the running buffer), followed by appropriate dilution to bring the concentration within the linear range of the method. For tablet formulations, individual tablets were weighed and powdered, and an amount equivalent to one tablet was transferred to a volumetric flask, extracted with running buffer using sonication for 15 min, and diluted to volume. The solution was then centrifuged at 10,000 rpm for 10 min, and the supernatant was filtered through a 0.45 μm membrane before analysis.

The method effectively separated benserazide from its potential impurity, (R,S)-2-amino-3-hydroxypropanohydrazide (Ro-04-1419), which exhibits a detection limit of 0.004 μg/mL, demonstrating the method's suitability for purity testing and stability studies. The average recovery of benserazide from pharmaceutical formulations was 102.4%, indicating minimal matrix interference and appropriate selectivity of the method. The migration time for benserazide was highly reproducible with RSD values less than 1%, facilitating reliable identification. [4]

Applications in Pharmaceutical Analysis

The CZE-AD method for benserazide quantification has several important applications in pharmaceutical analysis and drug development:

  • Quality Control Testing: The method provides a robust approach for the quantification of benserazide in finished pharmaceutical products, including tablets, capsules, and granules. The high selectivity allows for specific determination of benserazide even in the presence of levodopa and excipients commonly found in anti-Parkinson formulations.

  • Stability Studies: The capacity to separate benserazide from its degradation products makes this method valuable for stability testing under various storage conditions. The method can monitor degradation kinetics and establish shelf-life recommendations for pharmaceutical products.

  • Analysis of Novel Formulations: With the development of advanced drug delivery systems such as levodopa/benserazide-loaded microspheres for sustained release, this CZE-AD method offers a sensitive technique for drug loading efficiency and in-vitro release studies. Research has demonstrated that such sustained-release formulations can reduce levodopa-induced dyskinesia by downregulating phosphorylated GluR1 expression in animal models. [3]

  • Pharmacokinetic Studies: While primarily applied to formulation analysis, the sensitivity of the method suggests potential adaptation for pharmacokinetic studies, particularly with microdialysis sampling techniques that generate small volume samples requiring highly sensitive analytical methods.

The following workflow diagram illustrates the complete CZE-AD analytical procedure for benserazide quantification:

G Start Start Analysis CapillaryPrep Capillary Conditioning: 0.1 M NaOH (5 min) Water (5 min) Buffer (10 min) Start->CapillaryPrep SystemEquil System Equilibration: 17 kV for 15 min CapillaryPrep->SystemEquil SampleInj Sample Injection: 8 s at 17 kV SystemEquil->SampleInj Separation Separation: 17 kV, 25°C 40 mM phosphate buffer pH 5.3 SampleInj->Separation Detection Amperometric Detection: Carbon-disk electrode +0.95 V vs. Ag/AgCl Separation->Detection DataAnalysis Data Analysis: Peak integration Calibration curve Concentration calculation Detection->DataAnalysis BetweenRun Between-Run Maintenance: 3 min buffer rinse DataAnalysis->BetweenRun Next sample BetweenRun->SampleInj Continue runs

Figure 1: CZE-AD Analytical Workflow for Benserazide Quantification

The following diagram illustrates the pharmacological context of benserazide analysis and its therapeutic role:

G PD Parkinson's Disease: Dopamine depletion in striatum Levodopa Levodopa Administration: Dopamine precursor PD->Levodopa Peripheral Peripheral Metabolism: Conversion to dopamine causes side effects Levodopa->Peripheral Benserazide Benserazide Coadministration: Inhibits peripheral decarboxylase Peripheral->Benserazide Problem CNS Increased Brain Delivery: More levodopa crosses BBB Converted to dopamine in CNS Benserazide->CNS Solution Analysis CZE-AD Analysis: Quality control of formulations Ensures therapeutic efficacy Benserazide->Analysis Therapeutic Therapeutic Effect: Improved motor symptoms Reduced peripheral side effects CNS->Therapeutic Therapeutic->Analysis

Figure 2: Pharmacological Context of Benserazide Analysis in Parkinson's Therapy

Troubleshooting and Technical Notes

Despite the robustness of the CZE-AD method, analysts may encounter certain issues during method implementation:

  • Unstable Baseline: An unstable baseline in amperometric detection may result from insufficient deoxygenation of the buffer, electrode contamination, or fluctuations in temperature. Solution: Degas buffers thoroughly by sonication under vacuum, polish the working electrode with 0.05 μm alumina slurry, and ensure consistent temperature control.

  • Poor Peak Shape: Tailing or fronting peaks may indicate adsorption to the capillary wall, inappropriate buffer pH, or sample overloading. Solution: Ensure proper capillary conditioning, verify buffer pH, and consider reducing injection time or sample concentration.

  • Irreproducible Migration Times: Variations in migration times often stem from changes in electroosmotic flow due to inadequate capillary conditioning or buffer depletion. Solution: Implement strict capillary conditioning protocols between runs and replace running buffer regularly (after every 5-10 injections).

  • Loss of Sensitivity: Gradual decrease in detection sensitivity may occur due to electrode fouling or decreased detector response. Solution: Regularly polish and recalibrate the working electrode, and verify detector potential settings.

  • Capillary Blockage: Complete or partial blockage may occur from particulate matter in samples. Solution: Always filter samples through 0.45 μm or 0.22 μm membranes before analysis and use fritless capillaries when possible.

For method transfer between instruments, key parameters including capillary dimensions, working electrode material, and detector geometry should be carefully matched to ensure comparable performance. Minor adjustments to separation voltage or buffer concentration may be required to compensate for instrument-specific differences. [4]

Conclusion

The CZE-AD method described in this application note provides a robust, sensitive, and selective approach for the quantification of benserazide in pharmaceutical formulations. The method offers distinct advantages over alternative techniques, including minimal sample requirements (nanoliter injection volumes), high separation efficiency, and excellent sensitivity with a detection limit of 0.02 μg/mL for benserazide. The optimized conditions of 40 mM phosphate buffer at pH 5.3, 17 kV separation voltage, and amperometric detection at +0.95 V (vs. Ag/AgCl) provide optimal performance for routine quality control applications.

The successful application of this method to co-beneldopa granules and tablets demonstrates its practical utility in pharmaceutical analysis. Furthermore, the methodology shows potential for adaptation to more complex samples, including stability testing and analysis of novel drug delivery systems such as sustained-release microspheres. The validation data confirm that the method meets accepted criteria for linearity, precision, accuracy, and sensitivity, making it suitable for implementation in regulated laboratory environments. As pharmaceutical formulations continue to evolve, this CZE-AD method represents a valuable analytical tool for ensuring the quality and performance of benserazide-containing products used in the management of Parkinson's disease.

References

Stability-Indicating HPLC Methods for Benserazide Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Stability-indicating methods are essential for quantifying active ingredients and detecting degradation products in drug products. The table below summarizes two developed and validated RP-HPLC methods for the Levodopa/Benserazide Hydrochloride combination.

Parameter Method 1: Impurity & Mass Balance [1] [2] Method 2: Assay & Force Degradation [3]
Objective Determine organic impurities and mass balance [1] Simultaneous estimation in marketed formulation [3]
Column Zorbax SB C18 (4.6 × 250 mm, 5 μm) [1] C18 Cosmosil (4.6 × 250 mm) [3]
Mobile Phase Isocratic mode with an ion pair agent [1] Phosphate Buffer pH 2 : Acetonitrile (95:5) [3]
Flow Rate 1.0 mL/min [1] 1.0 mL/min [3]
Detection Wavelength 220 nm [1] 210 nm [3]
Column Temperature 25°C [1] 25°C [3]
Injection Volume Not specified Not specified
Retention Time Not specified for individual APIs Benserazide HCl: ~3.1 min; Levodopa: ~6.6 min [3]
Validation (Accuracy/Precision/Linearity) Meets acceptance criteria; Correlation coefficient >0.995 [1] Meets acceptance criteria; Recovery 98-102%; %RSD for precision <2% [3]

Detailed Experimental Protocols

Method 1: For Organic Impurities and Mass Balance [1] This method is designed to separate and quantify degradation products.

  • Chromatographic Conditions: Utilize a Zorbax SB C18 column. The mobile phase is an isocratic mixture prepared with an ion-pair agent to enhance peak resolution of impurities. The flow rate is 1.0 mL/min, with detection at 220 nm. The autosampler temperature is maintained at 5°C to enhance analytical stability [1].
  • Sample Preparation: The specific procedure for preparing the drug product sample is not detailed in the available abstract but typically involves extracting and dissolving a powdered tablet or capsule in the mobile phase or a suitable solvent to a target concentration.
  • Validation: The method was validated per ICH guidelines. It demonstrated specificity through forced degradation studies, confirming no interference between the peaks of Levodopa, Benserazide, and their impurities. Accuracy, precision, and linearity were all within acceptable limits [1].

Method 2: For Assay and Simultaneous Estimation [3] This method focuses on accurately quantifying the active ingredients.

  • Chromatographic Conditions: Use a C18 Cosmosil column. The mobile phase is a mixture of Phosphate Buffer (pH adjusted to 2.0) and Acetonitrile in a 95:5 ratio. The flow rate is 1.0 mL/min, with UV detection at 210 nm [3].
  • Forced Degradation: The method is stability-indicating. Studies showed significant degradation of Benserazide HCl (6%) under alkaline conditions, while Levodopa was more stable (0.9% degradation) [3]. This highlights the relative susceptibility of Benserazide.

The following diagram illustrates the key stages involved in developing and validating a stability-indicating method.

Start Start Method Development Column Select HPLC Column (e.g., C18, 250 x 4.6 mm, 5µm) Start->Column MobilePhase Optimize Mobile Phase (pH, Buffer, Organic %) Column->MobilePhase ForcedDeg Perform Forced Degradation Studies MobilePhase->ForcedDeg Specificity Confirm Specificity (No peak interference) ForcedDeg->Specificity Validate Full Method Validation (Accuracy, Precision, Linearity) Specificity->Validate

Forced Degradation Studies

Forced degradation helps establish the method's stability-indicating power.

  • Acidic/Basic Hydrolysis: Use solutions like 0.1M HCl or 0.1M NaOH at elevated temperatures (e.g., 60°C) for a short duration [3] [4].
  • Oxidative Degradation: Treat the sample with hydrogen peroxide (e.g., 3% or 30%) [4].
  • Other Stress Conditions: Include thermal (dry heat), photolytic (UV light), and neutral hydrolysis [4].

Common Issues and Troubleshooting Guide

Here are solutions to common problems encountered during analysis.

Problem Potential Cause Troubleshooting Action

| Poor Peak Shape / Tailing | 1. Silanol interactions on column 2. Mobile phase pH mismatch | 1. Use an end-capped C18 column [5] or add an ion-pair agent [1] 2. Adjust mobile phase pH (e.g., to pH 2.0-2.5) [3] | | Insufficient Resolution | 1. Degradation products co-eluting with APIs 2. Method not robust | 1. Optimize mobile phase gradient [5] or organic ratio 2. Perform robustness testing (vary pH, temp, flow rate) [1] | | Low Recovery of Benserazide | Degradation during sample preparation | 1. Keep samples at low temperature (5°C in autosampler) [1] 2. Use a stabilizing solvent and minimize preparation time | | Variable Dissolution Results | Formulation properties and excipient effects | Control particle size and use stabilizers like ascorbic acid during testing [6] |

Frequently Asked Questions

What is the main degradation pathway for Benserazide Hydrochloride? Benserazide HCl is primarily degraded by hydrolysis. The major degradation product is Ro 04-1419, which can further react with another Benserazide molecule to form a dimer, Ro 08-1580. Specifications for these impurities are strictly limited (e.g., not more than 3.49% in tablets) [6].

Why might generic Levodopa/Benserazide products show quality deviations? A study found that generic products can have parameters outside original specifications. Issues include:

  • Content Uniformity: Deviations of up to +8.4% for Benserazide and -7.6% for Levodopa [6].
  • Impurity Levels: One generic capsule showed degradation products in marked excess (+26.5%) [6].
  • Variable Dissolution: Some single capsules showed dissolution values far below specification, indicating inconsistent performance [6].

How can the stability of the final formulation be improved? Formulation strategies are key:

  • Manufacturing Process: Using vacuum drying during wet granulation can significantly improve stability compared to oven drying [7].
  • Excipients: Incorporate stabilizers like ascorbic acid to protect the API [6].
  • Advanced Designs: Novel approaches like 3D-printed floating polypills can enhance stability and control drug release for better patient outcomes [8].

References

benserazide degradation products Ro 04-1419 Ro 08-1580

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Degradation Products

The table below summarizes the key identities and relationships of these specific degradation products.

Product Name Chemical Relationship Formation Pathway Typical Specification Limits
Ro 04-1419 Primary degradation product Formed via hydrolysis of benserazide [1]. Not to exceed 3.49% (tablets) / 0.49% (capsules) [1].
Ro 08-1580 Dimer (bound molecule) Formed when one molecule of Ro 04-1419 binds to one molecule of benserazide [1]. Included in the total limit for "other impurities" [1].

The following diagram illustrates the degradation pathway and the logical relationships between benserazide and its related compounds.

Benserazide Benserazide Ro041419 Ro 04-1419 Benserazide->Ro041419 Hydrolysis Ro081580 Ro 08-1580 Benserazide->Ro081580 Dimerization Impurities Other Impurities Benserazide->Impurities Degradation Ro041419->Ro081580 Binds with Benserazide

Analytical Methods for Quantification

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the simultaneous estimation of benserazide HCl, levodopa, and their degradation products [2]. Here is a detailed protocol based on the search results.

Chromatographic Conditions [2]
Parameter Specification
Column C18 Cosmosil (4.6 × 250 mm)
Mobile Phase Phosphate Buffer pH 2.0 : Acetonitrile (95:5)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Retention Time (approx.) Benserazide: 3.1 min; Levodopa: 6.6 min
Experimental Workflow for Forced Degradation

Forced degradation studies help validate the method's stability-indicating properties.

SamplePrep Prepare sample solution in a marketed formulation StressConditions Apply Stress Conditions SamplePrep->StressConditions Analysis Analyze by HPLC StressConditions->Analysis Acid Acidic Hydrolysis (HCl) StressConditions->Acid Base Alkaline Hydrolysis (NaOH) StressConditions->Base Oxidation Oxidative Degradation (H₂O₂) StressConditions->Oxidation DataReview Review Chromatograms Analysis->DataReview

  • Sample Preparation: Prepare a solution of the drug product (tablet or capsule formulation) at an appropriate concentration in a suitable solvent [2].
  • Apply Stress Conditions: Subject the sample solutions to various stress conditions to induce degradation. The study found that alkaline conditions caused the most significant degradation of benserazide HCl (6%), while levodopa was more stable (0.9% degradation) under the same conditions [2].
  • Analysis & Review: Inject the stressed samples into the HPLC system. The method should effectively separate the active pharmaceutical ingredients (benserazide, levodopa) from their degradation products (Ro 04-1419, Ro 08-1580, and others). The peaks for the degradation products should not co-elute with the main peaks, proving the method is "stability-indicating" [2].

Frequently Asked Questions (FAQs)

Q1: Why is monitoring Ro 04-1419 and Ro 08-1580 critical in pharmaceutical development? Monitoring these impurities is crucial for ensuring product safety and quality. A study found that one generic capsule formulation had degradation products measured in marked excess of specifications (+26.5%), which could pose a potential safety concern [1]. Controlling their levels guarantees the product's stability and therapeutic efficacy throughout its shelf life.

Q2: What is the primary cause of benserazide degradation? Benserazide hydrochloride is known to decompose slowly in aqueous solution [1]. The primary pathway is hydrolysis, leading to the formation of Ro 04-1419 [1]. This makes the drug product susceptible to moisture, so proper storage conditions are critical.

Q3: My HPLC method shows poor peak resolution. How can I troubleshoot this? Start by checking the mobile phase pH and composition. The validated method uses a phosphate buffer at pH 2.0 [2]. Even slight deviations can significantly alter retention times and resolution. Ensure the buffer is prepared accurately and the pH is correctly adjusted. Also, verify the column condition and temperature stability.

References

preventing benserazide hydrochloride decomposition aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for Stability

The following table summarizes the main factors influencing benserazide hydrochloride stability and recommended control measures.

Factor Influence on Stability Recommended Control Measures
Solid-State Form Different crystalline forms (polymorphs) have varying stability; Form H is more stable than Form I [1]. Use the stable Form H polymorph in formulations [1].
Temperature & Humidity Increased temperature and humidity accelerate decomposition and impurity formation [1]. Control storage conditions (e.g., 25°C/60% RH); use vacuum drying during processing [2] [1].
Manufacturing Process Processes involving solvent or heat (e.g., wet granulation) can induce solid-state changes [1]. Optimize processes like spray drying or vacuum drying to minimize stress [2].

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound in your laboratory, you can implement the following protocols, which are adapted from the industrial practices found in the search results.

Protocol 1: Accelerated Stability Study

This method helps predict the long-term stability of the API or formulation under defined conditions.

  • Objective: To assess the chemical and physical stability of this compound samples over time.
  • Materials: this compound powder (e.g., Form H or Form I), stability chambers or controlled environmental chambers, HPLC system.
  • Method:
    • Sample Preparation: Weigh and place samples of the this compound powder into open containers.
    • Storage: Place the samples in stability chambers set to the desired conditions, such as 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH [1].
    • Sampling: Remove samples at predetermined time points (e.g., 1, 3, and 6 months).
    • Analysis: * Chemical Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the percentage of total impurities. A stable form will show a very slow increase in impurities (e.g., from 0.20% to 0.24% over 6 months for Form H) [1]. * Physical Form: Analyze the solid state of the sample using X-Ray Powder Diffraction (XRPD) after the study. Compare the diffraction pattern to the initial scan to confirm that the crystalline form has not changed (e.g., no transformation from Form H to another form) [1].
Protocol 2: Manufacturing Process Stress Test

This protocol evaluates how a manufacturing process, like wet granulation, affects the solid-state stability of the API.

  • Objective: To investigate the impact of an aqueous process on the stability of this compound.
  • Materials: this compound, purified water, binder solution (e.g., PVP in water), drying oven, vacuum dryer.
  • Method:
    • Granulation: Subject the this compound powder to wet granulation using an aqueous binding agent [2].
    • Drying: Split the wet granules into two batches. * Batch A: Dry in a conventional oven. * Batch B: Dry using vacuum drying [2].
    • Analysis: After drying, compare the two batches. * Dissolution: Perform dissolution testing. The vacuum-dried batch is expected to have a higher dissolution rate, indicating better preservation of the API [2]. * XRPD: Analyze both batches to check for any solid-state form changes induced by the aqueous process and different drying methods [2] [1].

Experimental Planning Workflow

To help plan your experiments, the following diagram outlines a logical workflow for troubleshooting this compound decomposition.

Start Problem: Benserazide HCl Decomposition A1 Characterize Solid-State Form (e.g., via XRPD) Start->A1 A2 Identify if unstable polymorph (e.g., Form I) is present A1->A2 B1 Check Process Parameters (Drying method, solvent exposure) A2->B1 if form is correct C1 Source stable polymorph (Form H) for formulation A2->C1 if unstable B2 Identify if heat/humidity stress occurs during manufacturing B1->B2 C2 Optimize process to use vacuum drying & lower temps B2->C2 End Stable Formulation Achieved C1->End C2->End

Key Takeaways

  • Polymorph Selection is Critical: The choice of solid-state form is a primary determinant of stability. Where possible, Form H should be the polymorph of choice for new formulations [1].
  • Control the Environment: Even stable forms will degrade under harsh conditions. Strict control of temperature and humidity during both storage and manufacturing is essential [2] [1].
  • Process Design Matters: Manufacturing methods should be designed to minimize stress on the API. Vacuum drying is superior to oven drying for maintaining stability after an aqueous process like wet granulation [2].

References

optimizing benserazide hydrochloride dissolution rate

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Poor Dissolution Rate

The table below outlines common issues that can affect the dissolution rate of Benserazide Hydrochloride in solid oral dosage forms, along with their potential causes and recommended solutions.

Problem Potential Root Cause Proposed Solution / Experimental Approach

| Low dissolution rate in acidic medium | Poor intrinsic solubility of the drug substance; Non-optimized formulation composition. | - Particle Size Reduction: Reduce API particle size to increase surface area for dissolution [1].

  • Use of Surfactants: Incorporate a suitable surfactant (e.g., SLS) into the dissolution medium or formulation to enhance wetting and solubility [2]. | | Incomplete drug release (less than 80% in 30 min for IR products) | Inadequate disintegration of the dosage form; Poor drug solubility; Excessive compression force during tablet manufacturing. | - Super-Disintegrants: Incorporate super-disintegrants (e.g., crospovidone) into the formulation to promote rapid breakdown [3].
  • Dissolution Method Suitability: Ensure the dissolution method is sufficiently discriminatory and rugged [2] [4]. | | High variability in dissolution results between units | Lack of content uniformity; Inadequate mixing of API and excipients; Non-optimized manufacturing process. | - Wet Granulation: Employ a wet granulation process to improve content uniformity. A patent suggests using a binding agent like PVP-K30 in ethanol, followed by vacuum drying at ≤60°C [3].
  • Process Control: Strictly control mixing time and granulation parameters. | | Formation of degradation products during processing or storage | Instability of Benserazide HCl in the presence of moisture, heat, or oxygen; Interaction with excipients. | - Stabilization via Drying: Use low-temperature vacuum drying during granulation instead of oven drying to minimize thermal degradation [3].
  • Protective Packaging: Use moisture-proof and light-resistant packaging. |

Frequently Asked Questions (FAQs)

Q1: What are the key regulatory considerations for developing a discriminatory dissolution method for a generic Benserazide/Levodopa product? For generic product development, the dissolution method must be appropriately validated. One should first consult the United States Pharmacopeia (USP) for an official method. If none exists, the FDA Dissolution Methods Database provides recommended methods [2] [4]. If developing a new method, it should be sufficiently rugged and reproducible. The method development report should include data from at least three dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers) to simulate the gastrointestinal pH range. The method should also be able to discriminate between different formulation and process variables that could impact in vivo performance [2].

Q2: How can I improve the stability of this compound in my solid dosage form? this compound is known to decompose in aqueous solutions [5] [6]. A Chinese patent provides a specific manufacturing protocol to enhance stability:

  • Granulation Fluid: Use a solution of Povidone (PVP K30) in anhydrous ethanol as a binding agent.
  • Low-Temperature Drying: Dry the granules using vacuum drying at ≤60°C. This method was found to be superior to oven drying or spray drying, resulting in lower levels of degradation products like Ro 04-1419 and Ro 08-1580 [3]. Controlling moisture and avoiding high temperatures during processing and storage are critical to minimizing hydrolysis.

Q3: What are the standard quality control specifications for dissolution of a Benserazide/Levodopa immediate-release (IR) product? While specifications are approved on a product-by-product basis, testing against the reference product is key. For the original product (Madopar/Prolopa), the shelf-life specifications are:

  • Tablets: Not less than 75% dissolved in 30 minutes.
  • Capsules: Not less than 80% dissolved in 30 minutes [5] [6]. These tests are performed using the Ph. Eur. rotating basket apparatus with 0.1 N HCl at 37°C as the dissolution medium. For general IR products, the FDA often requires that at least 80% of the drug is released by a specified time, often 45 minutes [4].

Reference Data & Specifications

Table 1: Pharmaceutical Quality Specifications for Levodopa/Benserazide HCl (100/25mg) Products This table summarizes key quality control parameters for the original branded product, which can serve as a benchmark for generic development [5] [6].

Test Parameter Specification for Tablets Specification for Capsules

| Content Uniformity (API) | Levodopa: 95.0-105.0 mg Benserazide HCl: 27.1-29.9 mg | Same as tablets | | Degradation Products | Specific degradation products: ≤ 3.49% Any individual unknown impurity: ≤ 0.54% | Specific degradation products: ≤ 0.49% Any individual unknown impurity: ≤ 0.24% | | Disintegration Time | Not more than 15 minutes (in water) | Not more than 30 minutes (in 0.1 M HCl) | | Dissolution (at 30 min) | Not less than 75% released | Not less than 80% released |

Experimental Workflow for Formulation Optimization

The following diagram outlines a systematic workflow for investigating and improving the dissolution rate of a this compound formulation, integrating the troubleshooting steps and methodologies discussed.

Start Start: Poor Dissolution Rate API_Analysis Analyze API Properties (Particle Size, Solubility) Start->API_Analysis Formulation_Check Check Formulation (Disintegrants, Surfactants) Start->Formulation_Check Process_Check Check Manufacturing Process (Granulation, Drying Method) Start->Process_Check Method_Check Verify Dissolution Method (Discriminatory Power) Start->Method_Check Step1 Reduce API Particle Size API_Analysis->Step1 If poor solubility Step2 Incorporate Super-Disintegrants (e.g., Crospovidone) Formulation_Check->Step2 If slow disintegration Step3 Use Low-Temp Vacuum Drying (≤ 60°C with PVP K30 binder) Process_Check->Step3 If instability/high impurities Step4 Validate Method with Multiple Media (pH 1.2, 4.5, 6.8) Method_Check->Step4 If non-discriminatory Sub_Process Process Investigation Sub_API API & Pre-formulation Sub_Form Formulation Optimization Sub_Method Analytical Method End Re-test Dissolution Step1->End Step2->End Step3->End Step4->End

References

benserazide hydrochloride impurity profiling control

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Summary Answer
What are the main degradation impurities of Benserazide Hydrochloride? Three main degradation impurities: Impurity A ((2RS)-2-amino-3-hydroxypropionyl hydrazide), Impurity B, and Impurity C [1].
Which analytical method is recommended for impurity profiling? Stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [2].
What is a common issue when analyzing Impurity A? Low concentration sensitivity and interference from excipients when using standard C18 columns [1].
Have quality issues been found in commercial products? Yes. Studies found some generic products had impurities exceeding specifications and variations in active ingredient content [3] [4].
What are the key validation parameters for the HPLC method? Specificity, accuracy, precision, linearity (correlation coefficient >0.995), and robustness [2].

Detailed Methodologies & Troubleshooting

Stability-Indicating RP-HLC Method for Multiple Impurities

This method separates and quantifies organic impurities in levodopa/benserazide hydrochloride combination drugs [2].

  • Chromatographic Conditions:
    • Column: Zorbax SB C18 (4.6 × 250 mm, 5 μm)
    • Mobile Phase: Isocratic mode, utilizing an iron pair agent for enhanced peak resolution.
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 220 nm
    • Temperatures: Column at 25°C (ambient), Autosampler at 5°C.
  • Experimental Protocol:
    • Prepare standard and sample solutions as per the method.
    • Inject and run under the specified conditions.
    • All known impurities of levodopa and benserazide should be effectively separated.
    • Perform peak purity analysis to confirm no interference with the main peaks.
  • Troubleshooting Tip: If peak resolution is inadequate, adjust the concentration of the ion-pair agent in the mobile phase. The method is robust under diverse conditions, but this is a key parameter to optimize [2].
Specific Method for Benserazide Impurity A

A specialized method was developed to overcome low sensitivity and interference for Impurity A [1].

  • Chromatographic Conditions:
    • Column: Hydrophilic group column (e.g., Ultimate AQ C18 or Waters Atlantic T3).
    • Mobile Phase A: Aqueous solution containing sodium heptanesulfonate (2.2 g/L) and potassium dihydrogen phosphate (6.8 g/L), with pH adjusted to 2.0–7.0.
    • Mobile Phase B: Methanol.
    • Elution Mode: Step gradient elution. Start with Mobile Phase A for 15 minutes, then gradient with Mobile Phase B for 20 minutes.
    • Detection Wavelength: 210 nm.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30°C.
  • Sample Preparation: Dissolve the compound preparation in a diluent (methanol or methanol/water) to obtain a solution containing 2.5 mg of benserazide per 1 mL. Injection volume is 10 μL [1].
Alternative HPLC Method

Another RP-HPLC method provides a different approach for analyzing this compound [5].

  • Chromatographic Conditions:
    • Column: Newcrom R1 (a reverse-phase column with low silanol activity).
    • Mobile Phase: Composed of acetonitrile, water, and phosphoric acid.
    • Note: For Mass-Spec (MS) compatibility, replace phosphoric acid with formic acid.
    • Scale: The method is scalable and can be used for preparative separation or pharmacokinetic studies [5].

Experimental Workflow for Impurity Profiling

The following diagram outlines a logical workflow for setting up and executing an impurity profiling analysis, integrating the methodologies above.

cluster_0 Key Validation Parameters Start Start: Impurity Profiling MethodSelect Method Selection Start->MethodSelect PathA For Multiple Impurities MethodSelect->PathA Use General RP-HPLC Method PathB For Specific Impurity A MethodSelect->PathB If Targeting Impurity A Val Method Validation PathA->Val PathB->Val Analysis Sample Analysis & Reporting Val->Analysis K1 Specificity End End: Quality Assessment Analysis->End K2 Accuracy & Precision K3 Linearity (R²>0.995) K4 Robustness

Key Technical Notes

  • Stability Concerns: this compound is known to be unstable to light and moisture, leading to the formation of degradation impurities over time [1]. This underscores the need for stability-indicating methods.
  • Quality Benchmarks: When testing finished products, refer to pharmacopeial standards. For example, one specification limits individual unknown impurities to no more than 0.54% for tablets and 0.24% for capsules [3].
  • Reference Standards: For official quality control testing, always use qualified reference standards, such as the European Pharmacopoeia (EP) Reference Standard for this compound [6].

References

Troubleshooting Guide: Common Stability Issues & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Observed Issue Potential Root Cause Recommended Solution Key Analytical Method for Investigation
Formation of organic impurities/degradants Hydrolysis or oxidation under stress conditions (acid, base, oxidative) [1]. Develop a stability-indicating RP-HPLC method to monitor and identify impurities [1]. RP-HPLC with UV detection [1]: Column: Zorbax SB C18 (4.6 × 250 mm, 5 µm). Mobile Phase: Phosphate buffer pH 2 + Ion pair agent. Detection: 220 nm.
Inaccurate or variable water content results Limited solubility or side reactions during Karl Fischer (KF) titration [2]. Use a volumetric KF method with a buffered solvent to improve solubility and result reproducibility [2]. Volumetric Karl Fischer Titration [2]: Titration Medium: Buffer solution for strong bases. Stirring Time: At least 300 seconds after sample addition.
Poor chromatographic separation or peak shape High hydrophilicity of Benserazide/Levodopa causing low retention in standard Reverse-Phase HPLC [3]. Consider HILIC-MS/MS as an alternative for better retention of these polar compounds without using ion-pair reagents [3]. HILIC-MS/MS [3]: Column: HILIC (e.g., bare silica). Mobile Phase: High organic content (>60% ACN). Detection: Tandem Mass Spectrometry.
Degradation under alkaline conditions Susceptibility to base hydrolysis [4]. Strictly control pH during sample preparation and analysis. Avoid alkaline conditions. RP-HPLC with UV detection [4]: Column: C18 Cosmosil (4.6 × 250 mm). Mobile Phase: Phosphate buffer (pH 2) : Acetonitrile (95:5). Detection: 210 nm.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol: Determination of Water Content by Karl Fischer Titration [2]

This method is critical for quantifying water content, a key stability parameter.

  • Procedure:
    • Place the appropriate titration medium (a buffer for strong bases) into the dry titration cell.
    • Titrate the solvent to dryness using the Karl Fischer reagent.
    • Accurately weigh the Benserazide HCl sample (approx. 1500 mg can be analyzed before changing the solvent).
    • Add the sample to the titration cell and start the titration.
    • For complete water extraction, enforce a stirring time of at least 300 seconds before the titration endpoint is finalized.
  • System Suitability: Validate system performance using a certified water standard, such as Aquastar Water Standard 1%.
Protocol: Stability-Indicating RP-HPLC Method for Impurities [1]

This method is designed to separate and quantify organic impurities in Levodopa and Benserazide HCl combination products.

  • Chromatographic Conditions:
    • Column: Zorbax SB C18 (4.6 × 250 mm, 5 µm)
    • Mobile Phase: Phosphate buffer (pH 2.0) containing an ion-pair agent.
    • Mode: Isocratic
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 220 nm
    • Temperature: Column at 25°C, Autosampler at 5°C
  • Validation: The method has been validated per ICH guidelines, demonstrating specificity, accuracy, precision, and linearity (correlation coefficient >0.995 for known impurities).

Workflow for Stability Issue Investigation

The following diagram outlines a logical workflow for systematically investigating stability issues with Benserazide Hydrochloride.

G start Start: Suspected Stability Issue step1 Analyze Sample Purity via RP-HPLC [1] start->step1 step2 Identify & Quantify Organic Impurities step1->step2 step4 Check Method & Solubility Consider HILIC-MS/MS [3] step1->step4 If method issues step3 Determine Water Content via Karl Fischer Titration [2] step2->step3 If impurities found step5 Root Cause Identified Implement Corrective Actions step3->step5 step4->step5 end Issue Resolved step5->end

Key Takeaways for Handling and Storage

  • Handling & Storage: General guidelines recommend careful handling and storage of this compound, though specific conditions (like temperature and humidity) are not detailed in the provided search results [5]. It is advisable to store the chemical in a cool, dry place and keep the container tightly sealed.
  • Primary Stability Challenge: The main stability issues arise from its susceptibility to hydrolysis and oxidation, leading to the formation of impurities [1].
  • Analytical Strategy: The core of troubleshooting lies in employing stability-indicating methods. RP-HPLC is the most common and well-documented technique for impurity profiling, while HILIC-MS/MS offers a powerful alternative for analyzing the polar parent drug and its metabolites [3].

References

generic versus innovator benserazide quality deviations

Author: Smolecule Technical Support Team. Date: February 2026

Documented Quality Deviations: Generic vs. Innovator

The core content for your troubleshooting guide can be based on a published study that compared the pharmaceutical quality of seven generic levodopa/benserazide products against the innovator product (Madopar / Prolopa) [1] [2].

The table below summarizes the key parameters and the deviations found in the generic products:

Quality Parameter Innovator (Madopar) Specifications Documented Generic Deviations

| Content of Active Ingredients | Levodopa: 95.0-105.0 mg (100 mg ± 5%) Benserazide HCl: 27.1-29.9 mg (28.5 mg ± 5%) [1] [2] | Two tablet formulations showed deviations: +8.4% for benserazide and -7.6% for levodopa [1] [2]. | | Degradation Products & Impurities | Specific degradation products limited to 3.49% (tablets) and 0.49% (capsules) [1] [2] | One capsule formulation showed degradation products in marked excess (+26.5%) of specifications [1] [2]. | | Mass / Fill Mass | Average tablet mass: 267–283 mg Capsule fill mass: 142.5-157.5 mg [1] [2] | Five of seven generic products exceeded upper mass limits. All three generic capsule formulations had a fill mass almost 200% of the specification [1] [2]. | | Dissolution | ≥75% dissolved in 30 min (tablets) ≥80% dissolved in 30 min (capsules) [1] [2] | While average results were within spec, some single capsules from two generic products showed large variations and low single values (as low as 16%), indicating inconsistent performance [1] [2]. | | Physical Characteristics | Pale red, cross-scored tablets [1] [2] | Generic tablets differed in scoring (single break bar or none) and color (one capsule formulation was an outlier) [1] [2]. |

Recommended Analytical Methods & Protocols

To identify and investigate the quality deviations summarized above, you can implement the following robust analytical protocols. The core technique for quantifying APIs and impurities is High-Performance Liquid Chromatography (HPLC).

Simultaneous Quantification of Levodopa and Benserazide

This method is suitable for routine assay and content uniformity tests.

  • Objective: To simultaneously determine the concentration of levodopa and benserazide HCl in a marketed formulation [3].
  • Chromatographic Conditions:
    • Column: C18 Cosmosil (4.6 × 250 mm) or equivalent.
    • Mobile Phase: Phosphate buffer pH 2 : Acetonitrile in a ratio of 95:5.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 25°C.
    • Detection Wavelength: 210 nm.
    • Injection Volume: 20 µL [3].
  • Expected Output: Under these conditions, the retention time for benserazide is approximately 3.1 minutes and for levodopa 6.6 minutes. The method should yield recoveries between 98-102% [3].

The workflow for this analytical process is outlined below:

G Start Start Analysis Prep Prepare Sample Solution (Dissolve and filter powder from crushed tablet/capsule) Start->Prep Inject Inject into HPLC System Prep->Inject Elute Isocratic Elution Mobile Phase: 95% Buffer, 5% ACN Flow: 1.0 mL/min Inject->Elute Detect UV Detection at 210 nm Elute->Detect Result Record Retention Times & Peak Areas (Benserazide ~3.1 min, Levodopa ~6.6 min) Detect->Result Compare Compare against Reference Standard Result->Compare WithinSpec Result within specification? Compare->WithinSpec Pass Sample Passes WithinSpec->Pass Yes Fail Sample Fails Investigate Deviation WithinSpec->Fail No

Stability-Indicating Method for Organic Impurities

This method is critical for assessing and quantifying degradation products, a key area where generics showed deviations.

  • Objective: To separate and quantify organic impurities (degradants) in a levodopa and benserazide combination drug product [4].
  • Chromatographic Conditions:
    • Column: Zorbax SB C18 (4.6 × 250 mm, 5 µm) or equivalent.
    • Mobile Phase: Utilizes an ion pair agent for enhanced peak resolution. (Note: The specific agent and exact mobile phase composition are detailed in the primary source [4]).
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 220 nm.
    • Column Temperature: 25°C (Ambient) [4].
  • Validation: This method is validated as per ICH guidelines for specificity, accuracy, precision, and linearity (correlation coefficient >0.995 for known impurities) [4].

Frequently Asked Questions (FAQs)

Q1: What are the potential clinical impacts of the quality deviations found in generic benserazide products? The documented deviations are not just theoretical. Variations in active ingredient content can lead to under- or over-dosing when a patient switches from the innovator to a generic product, potentially causing a return of Parkinson's symptoms or an increase in drug-induced dyskinesias. Furthermore, the presence of degradation products in marked excess raises potential safety concerns that warrant investigation [1] [2].

Q2: Why is a stability-indicating method necessary for testing these products? Benserazide hydrochloride is known to decompose in aqueous solutions. Its primary degradation pathway involves hydrolysis to form a compound known as Ro 04–1419, which can further dimerize into Ro 08–1580 [1] [2]. A stability-indicating method is specifically designed to separate these degradants from the active ingredients, ensuring accurate measurement and that any observed loss in potency is correctly attributed to degradation.

The degradation pathway of benserazide can be visualized as follows:

G Benserazide This compound (API) Hydrolysis Hydrolysis Benserazide->Hydrolysis Ro041419 Primary Degradant Ro 04-1419 Hydrolysis->Ro041419 Dimerization Dimerization Ro041419->Dimerization Ro081580 Dimeric Impurity Ro 08-1580 Dimerization->Ro081580

Q3: Are there any novel formulation approaches to improve benserazide stability? Yes, research is ongoing. One promising approach is forming a supramolecular inclusion complex between this compound and hydroxypropyl-β-cyclodextrin (HP-β-CD). Studies confirm this forms a 1:1 complex that enhances the stability of the drug in solid and solution phases, which could lead to more robust formulations in the future [5].

References

benserazide hydrochloride forced degradation alkaline conditions

Author: Smolecule Technical Support Team. Date: February 2026

Key Degradation Data & Conditions

The table below summarizes the specific alkaline degradation findings for Benserazide Hydrochloride from a research study.

Parameter Reported Finding
Drug Substance This compound (in combination with Levodopa)
Alkaline Condition Specifics not detailed in the available excerpt [1]
Extent of Degradation ~6% [1]
Degradation Products Formed Not specified in the available excerpt
Analytical Method RP-HPLC using a C18 column and phosphate buffer (pH 2):ACN (95:5) mobile phase [1]

Experimental Protocol for Alkaline Stress Testing

Based on the retrieved data and general guidelines for forced degradation studies [2] [3] [4], you can propose the following detailed methodology. This protocol is designed to achieve a degradation level of 5-20%, which is generally accepted for developing stability-indicating methods [2] [5].

start Prepare Drug Solution a Add 0.1-1.0 M NaOH (typical concentration) start->a b Heat at 40-80°C (typical range) a->b c Monitor for 10-40 mins or multiple time points b->c d Neutralize with 0.1-1.0 M HCl c->d e Analyze by RP-HPLC d->e end Interpret Data e->end

Workflow Steps Explained:

  • Prepare Drug Solution: Dissolve Benserazide HCl at a concentration of about 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and methanol) [2].
  • Stress Sample: Add a volume of 0.1 M to 1.0 M sodium hydroxide (NaOH) to the drug solution [4]. The sample is then heated, typically between 40°C and 80°C [4].
  • Monitor Degradation: Expose the stressed sample for a specific duration (e.g., 10 to 40 minutes) [6] or remove aliquots at multiple time points to track the degradation progress [2].
  • Neutralize: Cool the solution and neutralize it with an equivalent concentration of hydrochloric acid (HCl), such as 0.1 M to 1.0 M [6].
  • Analyze: Dilute the neutralized solution with the HPLC mobile phase and analyze it using a developed stability-indicating RP-HPLC method [1].
  • Interpret Data: Calculate the percentage of degradation and identify the formed degradation products.

FAQs and Troubleshooting Guide

Here are some common questions and issues that may arise during these experiments.

Q1: Why is my drug substance not degrading under harsh alkaline conditions? This could indicate that the molecule is highly stable to base. It is recommended to start with milder conditions (e.g., 0.1 M NaOH at 40°C) and gradually increase stress levels (concentration, temperature, time) if needed [2]. The goal is not to force excessive degradation but to understand its behavior under relevant stress. If no degradation occurs after reasonable stress, this is a valuable finding that speaks to the molecule's stability [2] [5].

Q2: The degradation is excessive (>20%). How can I control it? Over-degradation can lead to secondary degradation products not seen in real-time stability studies [2]. To control this:

  • Reduce the exposure time by taking samples at earlier time points.
  • Lower the temperature of the reaction.
  • Use a less concentrated base (e.g., 0.01 M NaOH).
  • Conduct the study at multiple time points to capture the kinetic profile and find the optimal window for 5-20% degradation [2].

Q3: What analytical techniques should I use to identify the degradation products? The primary tool for separation and analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or PDA detector [1] [5]. For structural elucidation of the degradation products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is powerful for determining the mass and proposing structures of degradants [5].
  • Further characterization can be performed using techniques like LC-NMR if required [5].

Key Takeaways for Your Guide

For your technical support center, emphasize that Benserazide HCl can degrade under alkaline conditions, and the provided protocol offers a reliable starting point. The core principles for troubleshooting are using a systematic approach to stress conditions and employing a well-developed stability-indicating analytical method to monitor the process.

References

Frequently Asked Questions: Benserazide HCl & Excipient Compatibility

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary stability concerns with Benserazide Hydrochloride? this compound is inherently unstable and degrades through hydrolysis. The primary degradation product is Ro 04-1419. Furthermore, this product can react with another molecule of benserazide to form a dimer impurity, Ro 08-1580 [1] [2]. The presence and quantity of these impurities are key indicators of stability and excipient compatibility.

  • Q2: Can different excipients in generic products cause clinical issues? Yes. Even if a generic product is bioequivalent in single-dose studies, long-term therapeutic equivalence is not guaranteed. Differences in excipients can affect the absorption and bioavailability of the active ingredients [1] [2]. For Parkinson's disease, where even subtle fluctuations in levodopa blood levels can trigger motor complications like dyskinesias or "off" periods, these variations can have significant clinical consequences [1] [2].

  • Q3: What quality deviations have been found in generic products? A study comparing seven generic products to the original (Madopar/Prolopa) found that each generic had one or two parameters outside of specifications [1] [2]. Key deviations included:

    • Incorrect content of active ingredients (deviations up to +8.4% for benserazide and -7.6% for levodopa).
    • Marked excess of degradation products (over 26% above specification in one capsule).
    • Variations in physical parameters like tablet mass and dissolution rates for individual units [1] [2].

Quantitative Analysis of Quality Parameters

The table below summarizes the shelf-life specifications for the original Madopar/Prolopa 100 mg/25 mg product and the deviations observed in generics, providing a benchmark for your quality assessments [1] [2].

Quality Parameter Madopar Specification Observed Generic Deviations
Levodopa Content 95.0 - 105.0 mg Down to -7.6% (92.4 mg)
Benserazide HCl Content 27.1 - 29.9 mg Up to +8.4% (30.9 mg)
Specific Degradation Products (Tablets) ≤ 3.49% Up to +26.5% above spec
Tablet Disintegration Time ≤ 15 minutes Within specifications
Dissolution at 30 min (Tablets) ≥ 75% Within specs, but single outliers as low as 16-25%
Dissolution at 30 min (Capsules) ≥ 80% Within specs, but single outliers as low as 49%

Experimental Protocols for Compatibility & Quality Testing

Here are detailed methodologies for key experiments cited in the literature to help you monitor stability and excipient compatibility.

Content and Impurity Analysis via HPLC

This method is critical for quantifying active ingredients and detecting degradation products like Ro 04-1419 and Ro 08-1580 [1] [2].

  • Objective: To determine the content of levodopa and this compound, and to identify and quantify related substances and impurities.
  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
  • Procedure:
    • Sample Preparation: Extract powdered tablets or capsule contents in a suitable solvent (e.g., 0.1 N HCl or mobile phase) and filter.
    • Chromatographic Conditions:
      • Column: Reverse-phase C18 column.
      • Detection: UV detector at 220 nm.
      • Mobile Phase: A gradient or isocratic mixture of aqueous buffer (e.g., phosphate or formate) and an organic modifier like methanol or acetonitrile.
      • Flow Rate: 1.0 mL/min.
    • Analysis: Inject the prepared sample and reference standards. Calculate the content of levodopa and benserazide by comparing peak areas. Identify and quantify impurities by their relative retention times and peak areas against the main analyte peak [1] [2].
Dissolution Testing

This test ensures the drug product releases the active ingredients in a consistent and timely manner.

  • Objective: To measure the percentage of levodopa and benserazide dissolved from the solid dosage form over time.
  • Method: USP/Ph. Eur. rotating basket apparatus.
  • Procedure:
    • Apparatus: Use a rotating basket (Apparatus 1).
    • Medium: 900 mL of 0.1 N HCl, maintained at 37°C ± 0.5°C.
    • Rotation Speed: 100 rpm.
    • Sampling: Withdraw samples at specified time points (e.g., 10, 20, 30 minutes).
    • Analysis: Measure the amount of drug dissolved using HPLC-UV at 220 nm. The specification is typically ≥75% for tablets and ≥80% for capsules dissolved after 30 minutes [1] [2].
Simultaneous Serum Quantification via LC-MS/MS

For pre-clinical or clinical studies, this highly specific and sensitive method is preferred.

  • Objective: To simultaneously determine concentrations of levodopa, benserazide, and its major metabolite 3-O-methyldopa in human serum.
  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS).
  • Procedure:
    • Sample Preparation: Precipitate serum proteins with a solvent like acetonitrile, then dilute the supernatant with aqueous formic acid.
    • Chromatography: Use a reverse-phase column for separation.
    • Mass Spectrometry: Employ multiple reaction monitoring (MRM) for detection and quantification.
    • Validation: The method has demonstrated linearity from 50 to 1,000 ng mL⁻¹ for all three analytes, with intra-day and inter-day precision (RSD) below 10.6% and 6.2%, respectively [3].

Workflow for Excipient Compatibility Testing

The following diagram outlines a logical workflow for conducting a systematic excipient compatibility study during formulation development.

Start Start: Formulation Development A Select Candidate Excipients Start->A B Prepare Binary Mixtures (API + Individual Excipient) A->B C Stress Conditions: Heat (e.g., 40°C, 60°C) Humidity (e.g., 75% RH) B->C D Sample at Time Intervals (0, 1, 2, 4 weeks) C->D E Analyze Samples: HPLC (Content/Impurities) Dissolution Physical Inspection D->E F Evaluate Data: % Purity Loss Increase in Degradation Products Dissolution Profile Change E->F G Compatible F->G  Meets Spec H Incompatible F->H  Fails Spec I Proceed to Formulation & Stability Studies G->I J Reject Excipient or Reformulate H->J

References

Technical Support Center: Improving Benserazide Hydrochloride Analytical Peak Shape

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What are the most common peak shape issues when analyzing Benserazide Hydrochloride? The most common issues are tailing, fronting, and broad peaks, often caused by secondary interactions between the analyte and the stationary phase, as well as the inherent instability of the molecule which leads to degradation impurities [1] [2].

Why is a C18 column sometimes insufficient for Benserazide impurity analysis? Traditional C18 columns can exhibit low concentration sensitivity, a small response value, and significant interference from excipients for specific impurities like Benserazide Impurity A, leading to low accuracy and unsatisfactory recovery rates [2].

What is a key stability concern with this compound? this compound is unstable to light and moisture, leading to several degradation impurities. The main ones are Impurity A [(2RS)-2-amino-3-hydroxypropionyl hydrazide], Impurity B, and Impurity C [2].

What are the system suitability criteria for a robust Benserazide method? A validated method should demonstrate precision with % RSD < 2%, accuracy with recoveries between 98-102%, and a correlation coefficient (r²) above 0.995 for linearity of known impurities [3] [4].

Troubleshooting Guide: Peak Shape Issues and Solutions

The table below summarizes common problems and their evidence-based solutions compiled from recent literature.

Peak Shape Issue Primary Cause Recommended Solution Citation
Tailing Peaks Secondary interactions with stationary phase; Incorrect mobile phase pH Use a Peak Smooth Column or specialized hydrophilic column; Optimize mobile phase pH; Use an ion-pair agent [1] [3] [2]
Broad Peaks Column overloading; Mobile phase viscosity; Inefficient column Optimize sample injection volume; Ensure proper solvent mixing; Use a column with optimized surface chemistry [1]
Split Peaks Overloaded column; Strong interactions with stationary phase Reduce sample concentration; Use a column designed to minimize secondary interactions [1]
Ghost Peaks Contamination (mobile phase, system carryover) Use high-purity reagents; Employ a Ghost Buster Column; Perform rigorous system flushing [1]
Co-elution with Impurities Inadequate separation of degradants (e.g., Impurity A) Use a hydrophilic column with a heptanesulfonate-based ion-pair mobile phase and a gradient elution method [2]

Detailed Experimental Protocols

General RP-HPLC Method for Assay of Benserazide HCl and Levodopa

This stability-indicating method is suitable for the simultaneous estimation of Benserazide HCl and Levodopa in a marketed formulation [4].

  • Objective: To provide a simple, rapid, and accurate isocratic RP-HPLC method.
  • Chromatographic Conditions:
    • Column: C18 Cosmosil (4.6 × 250 mm, 5 µm) [4]. (Alternative: Zorbax SB C18 of the same dimensions) [3].
    • Mobile Phase: Phosphate Buffer pH 2.0 : Acetonitrile (95:5 v/v) [4].
    • Flow Rate: 1.0 mL/min [3] [4].
    • Detection Wavelength: 210 nm [4]. (Alternative: 220 nm) [3].
    • Column Temperature: 25°C (ambient) [3] [4].
    • Injection Volume: 10 µL [4].
  • Sample Preparation:
    • Dissolve the sample in diluent (e.g., methanol or water-methanol mixture) to obtain a solution containing about 2.5 mg/mL of Benserazide [2].
    • Filter through a 0.45 µm or 0.22 µm membrane filter before injection.
  • Expected Outcome: Retention times for Benserazide HCl and Levodopa are approximately 3.1 minutes and 6.6 minutes, respectively. The method should yield recoveries between 98-102% [4].
Advanced Method for Specific Separation of Benserazide Impurity A

This method is patented specifically to resolve and quantify Benserazide Impurity A in compound preparations and is highly robust for quality control [2].

  • Objective: To specifically detect Benserazide Impurity A with high sensitivity and minimal interference.
  • Chromatographic Conditions:
    • Column: Hydrophilic group chromatographic column (e.g., Ultimate AQ C18 or Waters Atlantic T3) [2].
    • Mobile Phase A: An aqueous solution containing 2.2 g of Sodium Heptanesulfonate and 6.8 g of Potassium Dihydrogen Phosphate per liter, with pH adjusted to 2.0-7.0 using phosphoric acid or sodium hydroxide [2].
    • Mobile Phase B: Methanol [2].
    • Flow Rate: 1.0 mL/min [2].
    • Detection: UV at 210 nm [2].
    • Column Temperature: 30°C [2].
    • Injection Volume: 10 µL [2].
    • Elution Mode: Step Gradient.
      • Initiate with Mobile Phase A for 10-20 minutes.
      • Follow with a gradient of Mobile Phase A and B over 15-30 minutes [2].
  • Sample Preparation:
    • Prepare the test solution by dissolving the compound preparation in a diluent (methanol or methanol-water) to get a concentration of 2.5 mg/mL of Benserazide [2].
  • Expected Outcome: Effective separation of Benserazide Impurity A from the main peak and other impurities, with high recovery and sensitivity [2].

Troubleshooting Workflow

The following diagram illustrates a logical, step-by-step workflow for diagnosing and resolving Benserazide peak shape issues.

Start Observed Poor Peak Shape Step1 Check for Asymmetry: Tailing or Fronting? Start->Step1 Step2 Verify System Performance: Blank Run & Pressure Start->Step2 Step3 Assess Specific Degradants: Ghost Peaks or Impurity A? Start->Step3 Step4 General Broadening or Splitting? Start->Step4 Sol1 Solution: Optimize pH & Use Specialty Column (Peak Smooth/Hydrophilic) Step1->Sol1 Sol2 Solution: Purge System, Use High-Purity Solvents & Ghost Buster Column Step2->Sol2 Sol3 Solution: Apply Ion-Pair Gradient Method with Hydrophilic Column Step3->Sol3 Sol4 Solution: Reduce Sample Load & Ensure Proper Mobile Phase Mixing Step4->Sol4

Key Recommendations for Optimal Performance

Based on the gathered intelligence, here are the critical factors for achieving and maintaining an optimal Benserazide peak shape:

  • Column Selection is Critical: For general peak shape issues (tailing, broadening), consider a "Peak Smooth" column with enhanced surface chemistry [1]. For specific separation of polar degradants like Impurity A, a hydrophilic column (e.g., Ultimate AQ C18, Waters Atlantic T3) is far superior to standard C18 phases [2].
  • Master the Mobile Phase: The use of an ion-pair reagent (e.g., sodium heptanesulfonate) is a proven strategy to improve the chromatography of Benserazide and its impurities, controlling retention and peak shape [3] [2].
  • Prioritize Sample and Solvent Quality: Benserazide is prone to degradation. Use freshly prepared mobile phases and sample solutions, and consider high-quality, HPLC-grade solvents to minimize the introduction of impurities and the formation of ghost peaks [1] [2].
  • Validate with Forced Degradation: A robust method must demonstrate it can separate the main peak from its degradation products. Conduct forced degradation studies under acid, base, oxidative, thermal, and photolytic conditions to confirm the method's stability-indicating properties [3] [4].

References

optimizing benserazide fluconazole synergistic ratios

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Activity Data & Key Findings

The core finding is that BEH acts as a potent sensitizer for FLC against fluconazole-resistant C. albicans, both in planktonic cells and biofilms, without involving drug effump inhibition [1] [2].

The table below summarizes the key quantitative data from checkerboard microdilution assays:

Parameter FLC Alone (MIC₈₀) BEH Alone (MIC₈₀) FLC in Combination BEH in Combination FICI Interpretation
FLC-resistant *C. albicans* (e.g., CA10) >512 μg/mL 32 μg/mL 0.125 μg/mL 8 μg/mL 0.25 Synergy (SYN) [1]
FLC-susceptible *C. albicans* (e.g., CA4) 0.5 μg/mL 16 μg/mL 0.25 μg/mL 2 μg/mL 0.625 No Interaction (NI) [1]

Key Findings from the Research:

  • Synergy is Specific to Resistant Strains: Strong synergy (FICI ≤ 0.5) was consistently observed across six different FLC-resistant strains, but not in susceptible ones [1].
  • Time-Dependent Biofilm Inhibition: The BEH-FLC combination was synergistic against pre-formed biofilms, but this effect was significant only for biofilms younger than 8 hours [1].
  • In Vivo Efficacy Confirmed: In an infected Galleria mellonella larvae model, the combination of BEH (96 μg/mL) and FLC (160 μg/mL) significantly enhanced survival rates compared to either drug alone [2].

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments you can adapt in your lab.

Checkerboard Microdilution Assay for Planktonic Cells

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy [1] [2].

  • Objective: To determine the synergistic effects of BEH and FLC against planktonic C. albicans cells.
  • Materials:
    • Strains: FLC-resistant and FLC-susceptible C. albicans strains.
    • Drugs: Stock solutions of FLC (2560 μg/mL) and BEH (1024 μg/mL) in sterile distilled water.
    • Media: RPMI-1640 medium.
    • Equipment: 96-well microtiter plates, microplate reader.
  • Procedure:
    • Prepare Drug Dilutions: In a 96-well plate, create serial dilutions of FLC (e.g., 0.125–64 μg/mL) along one axis and BEH (e.g., 4–64 μg/mL) along the other.
    • Inoculate Cells: Add 100 μL of C. albicans suspension (2 × 10³ CFU/mL) to each well.
    • Incubate: Cover the plate and incubate at 35°C for 24 hours.
    • Measure Growth Inhibition: The MIC endpoint is the lowest drug concentration that inhibits 80% of growth compared to the drug-free control. This can be assessed visually or by measuring optical density (OD) with a microplate reader.
    • Calculate FICI: Use the formula: FICI = (MIC₈₀ of BEH in combination / MIC₈₀ of BEH alone) + (MIC₈₀ of FLC in combination / MIC₈₀ of FLC alone)
      • Interpretation: FICI ≤ 0.5 = Synergy; >0.5 to 4 = No Interaction; >4 = Antagonism.
XTT Reduction Assay for Biofilms

This protocol measures the metabolic activity of biofilms to determine the Sessile Minimum Inhibitory Concentration (sMIC) [1] [2].

  • Objective: To evaluate the synergistic effects of BEH and FLC against pre-formed C. albicans biofilms.
  • Procedure:
    • Form Biofilms: Add yeast suspensions to a 96-well plate and incubate to form biofilms at specific time points (e.g., 4, 8, 12, 24 hours).
    • Wash: After incubation, gently wash the wells with PBS to remove non-adherent planktonic cells.
    • Apply Drugs: Add fresh medium containing serial dilutions of BEH (16–1024 μg/mL) and FLC (2–1024 μg/mL) to the pre-formed biofilms.
    • Incubate & Measure: Incubate with drugs for 24 hours. Then, add the XTT reagent and incubate for a few more hours. The reduction of XTT to a water-soluble orange formazan by metabolically active cells is measured at 492 nm using a microplate reader.
    • Calculate sMIC & FICI: The sMIC is the lowest concentration that reduces biofilm metabolic activity by 80%. The FICI is calculated as in the planktonic assay to determine synergy against biofilms.

Proposed Mechanisms of Action

The antifungal effects of the BEH-FLC combination are linked to the disruption of cellular processes that govern virulence, not to the inhibition of drug efflux [1] [2]. The diagrams below illustrate the proposed mechanisms and experimental workflows.

mechanism cluster_0 Proposed Mechanisms of BEH-FLC Synergy BEH BEH Increased Intracellular Ca²⁺ Increased Intracellular Ca²⁺ BEH->Increased Intracellular Ca²⁺ Potential HK2 Inhibition Potential HK2 Inhibition BEH->Potential HK2 Inhibition FLC FLC Inhibits Ergosterol Synthesis Inhibits Ergosterol Synthesis FLC->Inhibits Ergosterol Synthesis Activates Metacaspase Activates Metacaspase Increased Intracellular Ca²⁺->Activates Metacaspase Reduced Virulence Reduced Virulence Activates Metacaspase->Reduced Virulence Inhibits Biofilm Formation Inhibits Biofilm Formation Reduced Virulence->Inhibits Biofilm Formation Enhanced Susceptibility Enhanced Susceptibility Inhibits Biofilm Formation->Enhanced Susceptibility Impairs Hyphal Growth Impairs Hyphal Growth Potential HK2 Inhibition->Impairs Hyphal Growth Reduced Pathogenicity Reduced Pathogenicity Impairs Hyphal Growth->Reduced Pathogenicity Damages Cell Membrane Damages Cell Membrane Inhibits Ergosterol Synthesis->Damages Cell Membrane Fungal Cell Death Fungal Cell Death Damages Cell Membrane->Fungal Cell Death

Troubleshooting Common Experimental Issues

Here are solutions to some specific problems you might encounter while working with the BEH-FLC combination.

  • Problem: Inconsistent FICI values between replicates.

    • Solution: Ensure the starting inoculum is standardized precisely to 2 × 10³ CFU/mL. Use a standardized growth medium (RPMI-1640) and confirm the incubation temperature is a stable 35°C [1] [2].
  • Problem: Weak or absent synergy against mature (24-hour) biofilms.

    • Solution: This is an expected finding. Focus anti-biofilm experiments on younger biofilms (4-8 hours old), as the study showed synergy is time-dependent and most effective within the first 8 hours of biofilm formation [1].
  • Problem: High variability in the XTT assay results.

    • Solution: Standardize the biofilm washing steps rigorously to avoid dislodging the biofilm. Include a negative control (wells without biofilm) to subtract background signal, and ensure the XTT reaction is performed in the dark [1] [2].
  • Problem: Need to predict clinical drug-drug interactions (DDIs) early in development.

    • Solution: Utilize Physiologically Based Pharmacokinetic (PBPK) modeling software like GastroPlus DDI Module or the Simcyp Simulator. These tools can mechanistically predict DDIs by simulating how BEH and FLC might affect each other's absorption and metabolism in a virtual human population, helping to de-risk the development process [3] [4].

References

generic versus innovator levodopa benserazide comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmaceutical Quality & Clinical Outcomes Comparison

The following tables summarize key findings from identified studies comparing original (Madopar/Prolopa) and generic levodopa/benserazide products.

Table 1: Pharmaceutical Quality Deviations in Generic Products (Laboratory Analysis) [1]

  • Reference Product: Madopar/Prolopa 125 (Roche). * Generic Products: Seven generic products (4 tablets, 3 capsules) marketed in Germany.
  • Testing Method: Standard physical and chemical laboratory tests developed and routinely practiced at Roche facilities, compared against Roche's shelf-life specifications.
Quality Parameter Specification Range (Reference Product) Generic Product Deviations

| Content of Active Ingredients | Levodopa: 95.0-105.0 mg (100 mg ± 5%) Benserazide HCl: 27.1-29.9 mg (28.5 mg ± 5%) | Two tablet formulations outside specifications: • Levodopa: -7.6% • Benserazide: +8.4% [1] | | Degradation Products | Specific limits for impurities (e.g., max 0.49% for capsules) | One capsule formulation showed impurities in marked excess (+26.5%) [1] | | Mass / Fill Mass | Tablet: 267–283 mg Capsule fill: 142.5-157.5 mg | Five of seven generic products exceeded upper mass limits; capsule fill mass was off by almost 200% in all three capsule formulations [1] | | Disintegration Time | Tablets: ≤15 min Capsules: ≤30 min | All seven generic products were within specification [1] | | Dissolution (at 30 min) | Tablets: ≥75% Capsules: ≥80% | All seven generic products were within specification, though some individual values were below (e.g., 16%, 25% for one capsule) [1] |

Table 2: Clinical Efficacy and Motor Complications (Patient Cohort Study) [2]

  • Study Design: Multicenter cohort study in Thailand (327 patients).
  • Comparison: Original Madopar vs. generic levodopa (Vopar or Levomet).
Parameter Original Levodopa Group Generic Levodopa Group P-value
Patient Response ("Good") ~80% ~80% >0.999 (Not Significant) [2]
Levodopa Equivalent Dose (LED) 199.97 ± 127.08 mg 305.58 ± 138.27 mg <0.001 [2]
Prevalence of Motor Complications Significantly greater Lower <0.05 [2]
Time to Motor Fluctuations 48.12 ± 33.20 months 62.10 ± 39.55 months 0.07 (Not Significant) [2]
Time to Dyskinesia 62.46 ± 37.72 months 83.52 ± 52.74 months 0.13 (Not Significant) [2]

Detailed Experimental Protocols

For reproducibility, here are the methodologies used in the cited studies.

1. Protocol: Pharmaceutical Quality Tests [1]

  • Tested Parameters: Colour, mass/fill mass, disintegration time, dissolution, content of active substances, and related impurities.
  • Disintegration Test: Conducted according to Ph. Eur. / USP. Tablets used apparatus A without discs in water at 37°C; capsules used apparatus A with discs in 0.1 M HCl at 37°C.
  • Dissolution Test: Used the Ph. Eur. rotating basket apparatus with 0.1 N HCl at 37°C as the dissolution medium. Samples were measured by UV-HPLC at 220 nm.
  • Content & Impurities Analysis: The content of active substances and degradation products was determined using High-Performance Liquid Chromatography (HPLC).

2. Protocol: Clinical Efficacy and Motor Complications Study [2]

  • Study Design & Subjects: A multicenter consecutive case cohort study of 327 patients with Parkinson's disease, categorized into original or generic levodopa groups.
  • Outcome Measures:
    • Efficacy: Subjective improvement rated by clinicians as "good" or "poor" response.
    • Motor Complications: Assessed for motor fluctuations (unpredictable benefits from a dose) and dyskinesia (levodopa-induced involuntary movements).
    • Dosage Calculation: Total Levodopa Equivalent Dose (LED) was calculated for each patient to standardize comparisons across different medications and adjunct therapies [2].

Signaling Pathway in Levodopa-Induced Dyskinesia

Research indicates that the method of drug delivery (intermittent vs. continuous) significantly impacts molecular pathways involved in Levodopa-Induced Dyskinesia (LID), which is relevant for formulation development.

The diagram below illustrates the key signaling pathway and the differential effects of intermittent versus continuous dopamine stimulation.

G Intermittent Intermittent L-dopa Stimulation D1R Increased Membrane D1 Receptor Intermittent->D1R Induces Continuous Continuous Dopamine Stimulation (CDS) NoChange No Change in Pathway Activation Continuous->NoChange Results in Shp2 Shp-2 Phosphorylation (Activation) D1R->Shp2 Activates Src Src Phosphorylation Shp2->Src Via cAMP/PKA DARPP32 DARPP-32 Phosphorylation Src->DARPP32 ERK ERK1/2 Phosphorylation DARPP32->ERK LID L-dopa Induced Dyskinesia (LID) ERK->LID Leads to NoChange->LID Prevents

This pathway is supported by animal studies where Continuous Dopamine Stimulation (CDS), achieved via levodopa/benserazide-loaded microspheres, prevented the over-expression of the D1R/Shp-2/ERK1/2 pathway and reduced LID, unlike standard intermittent administration [3] [4] [5].

Interpretation and Key Considerations for Researchers

  • Quality Control is Critical: The pharmaceutical quality study concludes that deviations in active ingredients and impurities in some generic products could have clinical consequences, especially when switching patients from original to generic therapy [1]. This underscores the importance of rigorous Chemistry, Manufacturing, and Controls (CMC) in generic drug development.
  • Clinical Outcomes are Multifactorial: The clinical study showed similar efficacy but different motor complication profiles. However, the significantly higher doses used in the generic group complicate direct comparison [2]. This highlights that therapeutic equivalence involves a complex interplay of pharmaceutical quality, bioavailability, and clinical dosing strategies.
  • Drug Delivery Influences Mechanisms: The signaling pathway research suggests that innovative delivery systems designed for continuous stimulation could lead to next-generation formulations with a better side-effect profile by preventing aberrant molecular signaling [3] [5].

References

benserazide hydrochloride antifungal synergy fluconazole validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Fluconazole Synergists

The table below summarizes key experimental findings for Benserazide Hydrochloride (BEH) and Berberine Hydrochloride (BBH) in combination with Fluconazole.

Synergist Synergy Assessment (FICI) MIC Reduction (Fold) Key Mechanistic Insights In Vivo Model Efficacy

| Benserazide HCl (BEH) [1] | FICI ≤ 0.5 (Synergistic vs. FLC-resistant strains) [1] | FLC MIC: >512 → 0.125-0.5 μg/mL (Resistant strains) [1] | • Increases intracellular Ca²⁺ [1] • Activates metacaspase (virulence reduction) [1] • Not related to drug efflux inhibition [1] | Effective in infected Galleria mellonella larvae model [1] | | Berberine HCl (BBH) [2] | FICI ≤ 0.5 (Synergistic vs. FLC-resistant isolates) [2] | FLC MIC: 32-512-fold reduction [2] | • Inhibits drug efflux (downregulates CDR1) [2] • Induces cytoplasmic Ca²⁺ influx [2] • Inhibits hyphal transformation & biofilm (downregulates ALS3, HWP1, ECE1) [2] | Data not available in search results |

Detailed Experimental Protocols

For researchers looking to validate these findings, here are the core methodologies used in the studies.

Checkerboard Microdilution Assay

This is the standard method for quantifying synergy between two drugs [1] [2].

  • Procedure: A 96-well microtiter plate is used. Serial dilutions of FLC and the synergist (BEH or BBH) are dispensed in a checkerboard pattern. Each well is inoculated with a standardized fungal suspension (e.g., (1-5 \times 10^3 ) CFU/mL of C. albicans) [1] [2].
  • Incubation & Reading: Plates are incubated at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that inhibits 80% of fungal growth compared to the drug-free control [1] [2].
  • Synergy Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Interpretation: FICI ≤ 0.5 indicates synergy; >0.5 to ≤4 indicates no interaction; and >4 indicates antagonism [1] [2].
Mechanism Investigation Assays
  • Intracellular Calcium Measurement: Fungal cells are loaded with a fluorescent calcium indicator like Fluo-3/AM. Changes in fluorescence intensity, measured via flow cytometry or a microplate reader, indicate fluctuations in intracellular Ca²⁺ levels [1].
  • Metacaspase Activity Assay: Apoptosis-like cell death is detected using a fluorescently labeled caspase inhibitor, FITC-VAD-FMK, which binds to active metacaspases. The fluorescence is then measured [1].
  • Drug Efflux Assay (Rh6G): Energy-depleted cells are loaded with a fluorescent substrate, Rhodamine 6G (Rh6G). After adding glucose to re-energize efflux pumps, the amount of Rh6G retained in the cells or extruded into the supernatant is measured. Decreased fluorescence retention suggests active efflux [2].
  • Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) is used to assess changes in the expression of resistance and virulence genes (e.g., CDR1, ALS3, HWP1) after drug treatment [2].

Mechanistic Pathways of Benserazide Synergy

The diagram below synthesizes the proposed antifungal mechanisms of Benserazide HCl (BEH), both alone and in combination with Fluconazole (FLC), based on the referenced study [1].

G BEH Benserazide HCl (BEH) Ca Increased Intracellular Ca²⁺ BEH->Ca Induces Mca Metacaspase Activation BEH->Mca Induces FLC Fluconazole (FLC) Outcome Fungal Growth Inhibition & Cell Death FLC->Outcome Ergosterol Synthesis Inhibition Combo BEH + FLC Combination Combo->Outcome Synergistic Effect Ca->Mca Promotes Ca->Outcome Virulence Reduced Virulence & Biofilm Formation Mca->Virulence Leads to Virulence->Outcome

This proposed mechanism, particularly the induction of metacaspase-mediated cell death, represents a promising approach to overcoming azole resistance that is worthy of further validation [1].

Research Implications and Future Directions

  • Advantage of a Novel Target: BEH's mechanism appears distinct from common efflux pump inhibitors, potentially making it effective against strains resistant to other synergists [1].
  • Combination Therapy is Key: BEH alone showed antifungal activity, but its primary value lies in restoring FLC's efficacy against resistant strains at significantly lower concentrations [1].
  • Validation and Screening: The provided experimental protocols offer a clear path for other labs to validate these findings and screen for next-generation antifungal sensitizers [1] [2].

References

benserazide hydrochloride PKM2 inhibition comparison other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PKM2 Inhibitors

The table below compares Benserazide with other documented PKM2 inhibitors, highlighting key differences in potency, specificity, and development status.

Inhibitor Name Reported IC₅₀ / Potency Key Characteristics Specificity Reported Experimental Evidence Development Status
Benserazide Hydrochloride Identified as an inhibitor; specific IC₅₀ value not provided in search results [1]. FDA-approved drug for Parkinson's disease; repurposed for melanoma [1]. Specific for PKM2; does not affect PKM1 enzyme activity [1]. In vitro: cell proliferation, colony formation, invasion, migration assays. In vivo: tumor growth inhibition in melanoma models, including BRAF inhibitor-resistant cells [1]. Investigational/Repurposed
Shikonin Potent inhibitor Natural product; poor solubility and toxicity may restrict clinical use [2]. Information not available in search results Cited as a potent inhibitor from literature [2]. Preclinical
Lapachol Potent inhibitor Natural product; poor solubility and toxicity may restrict clinical use [2]. Information not available in search results Cited as a potent inhibitor from literature [2]. Preclinical
Ellagic Acid, Curcumin, Resveratrol Inhibits PKM2 Natural phenolic compounds; bind to the active site, reducing glycolytic activity and tumor growth [2]. Information not available in search results Cited as inhibitors from literature [2]. Preclinical/Nutraceutical

Key Experimental Data for Benserazide

The following table details the experimental findings that establish Benserazide as a PKM2 inhibitor.

Experimental Aspect Findings for Benserazide
Initial Discovery Identified as a novel inhibitor of PKM2 through a screening process [1].
Binding & Enzymatic Activity Directly binds to PKM2 and blocks its enzyme activity [1].
Impact on Metabolism Inhibits aerobic glycolysis and concurrently up-regulates oxidative phosphorylation (OXPHOS) [1].
Cellular Phenotype Significantly inhibits melanoma cell proliferation, colony formation, invasion, and migration in vitro [1].
In Vivo Efficacy Inhibits tumor growth in mouse models of melanoma [1].
Specificity Validation (1) Suppressing PKM2 expression diminished Benserazide's efficacy. (2) Ectopic PKM2 expression in normal cells sensitized them to Benserazide [1].
Resistance Reversal BRAF inhibitor-resistant melanoma cells, which have upregulated PKM2 and glycolysis, show heightened sensitivity to Benserazide [1].

Experimental Protocols for PKM2 Inhibition Studies

For researchers looking to replicate or build upon these findings, here are outlines of key experimental methodologies used in the cited studies.

  • Enzyme Activity Assay

    • Purpose: To measure the direct impact of a compound on PKM2's catalytic function.
    • Methodology: The assay typically measures the conversion of phosphoenolpyruvate (PEP) to pyruvate. This reaction is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), and the decrease in NADH absorbance is monitored spectrophotometrically at 340 nm. Inhibitors like Benserazide reduce the rate of this reaction [1].
  • Cellular Proliferation and Viability Assays

    • Purpose: To determine the effect of PKM2 inhibition on cancer cell growth.
    • Methodology: Common assays include MTT, MTS, or CellTiter-Glo. Cells are treated with varying concentrations of the inhibitor (e.g., Benserazide) for a set duration, and metabolic activity or ATP content is measured as a proxy for cell viability [1].
  • Colony Formation Assay

    • Purpose: To assess long-term cell survival and proliferative capacity after drug treatment.
    • Methodology: A low number of cells are seeded and treated with the inhibitor. After a period (1-3 weeks), colonies are fixed, stained, and counted. A reduction in colony number indicates impaired long-term proliferation [1].
  • Invasion and Migration Assays

    • Purpose: To evaluate the anti-metastatic potential of the inhibitor.
    • Methodology:
      • Transwell Invasion Assay: Cells are seeded in a Matrigel-coated upper chamber with the inhibitor in the serum-free medium. A chemoattractant is placed in the lower chamber. Invaded cells on the lower surface are counted after a set time [1].
      • Wound Healing / Scratch Assay: A "wound" is created in a confluent cell monolayer. Cell migration into the scratched area is monitored and quantified over time in the presence of the inhibitor [1].
  • In Vivo Xenograft Models

    • Purpose: To validate the anti-tumor efficacy of the inhibitor in a living organism.
    • Methodology: Immunodeficient mice are implanted with human cancer cells. Once tumors are established, mice are treated with the inhibitor (e.g., Benserazide) or a vehicle control. Tumor volume and weight are measured regularly to assess the compound's effect on tumor growth [1].

PKM2 Signaling Pathway in Cancer

The diagram below illustrates the dual role of PKM2 in cancer cells, which was the basis for investigating Benserazide.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP PEP Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2 Tetramer (High Activity) Dimeric PKM2\n(Low Activity) Dimeric PKM2 (Low Activity) TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation Lactate Lactate Pyruvate->Lactate Warburg Effect (Aerobic Glycolysis) Biosynthesis Biosynthesis Lactate->Biosynthesis Nuclear Translocation Nuclear Translocation Dimeric PKM2\n(Low Activity)->Nuclear Translocation Gene Regulation Gene Regulation Nuclear Translocation->Gene Regulation Cell Proliferation, Metastasis Cell Proliferation, Metastasis Gene Regulation->Cell Proliferation, Metastasis

As shown, the active PKM2 tetramer promotes efficient energy production, while the less active dimer accumulates glycolytic intermediates for biosynthesis and can translocate to the nucleus to activate genes driving cancer progression [2] [3] [4]. Inhibitors like Benserazide primarily target the enzymatic activity of PKM2, thereby disrupting the metabolic rewiring that supports tumor growth [1].

Interpretation of the Data

  • Benserazide's Profile: The key advantage of Benserazide is its status as an FDA-approved drug with a known safety profile, which could potentially accelerate its repurposing for oncology. Its specific inhibition of PKM2 over PKM1 is a significant positive finding [1].
  • Comparative Standing: Direct, quantitative comparison of potency (e.g., IC₅₀ values) with other inhibitors like Shikonin is not possible with the available data. Many natural product inhibitors face challenges with solubility and toxicity, whereas Benserazide's existing clinical use might suggest a more tolerable profile, though this requires validation in an oncological context [2].
  • Research Implications: The finding that Benserazide is effective in BRAF inhibitor-resistant melanoma models is highly significant, pointing to its potential for overcoming drug resistance in a clinical subset with high unmet need [1].

References

benserazide hydrochloride PilB inhibitory potency IC50

Author: Smolecule Technical Support Team. Date: February 2026

PilB Inhibitory Potency Data

Compound Name IC₅₀ against PilB Experimental Organism / Enzyme Key Characteristics
Benserazide 3.68 - 3.69 μM [1] [2] Chloracidobacterium thermophilum PilB (CtPilB) [1] [2] FDA-approved drug; first-generation inhibitor [1]
Benserazide derivative 11c 0.58 μM (580 nM) [1] Chloracidobacterium thermophilum PilB (CtPilB) [1] Optimized analogue with improved potency & selectivity [1]
Levodopa Data from HTS (Specific IC₅₀ not detailed in results) [2] Chloracidobacterium thermophilum PilB (CtPilB) [2] Identified alongside benserazide in same HTS [2]

Experimental Protocol for IC₅₀ Determination

The primary data for benserazide and its derivatives were obtained using a well-established malachite green-based ATPase assay to measure the inhibition of PilB's enzymatic activity [1] [2]. The workflow and key steps of this process are as follows:

Start Start ATPase Assay Step1 Incubate CtPilB (3.3 nM) with ATP (1 mM) and inhibitor compound Start->Step1 Step2 Quench reaction with Trichloroacetic Acid (TCA) Step1->Step2 Step3 Add Malachite Green reagent Step2->Step3 Step4 Measure Absorbance at 620 nm Step3->Step4 Step5 Calculate % Inhibition and determine IC50 Step4->Step5

The core principle of this assay is that PilB hydrolyzes ATP, releasing inorganic phosphate (Pi). The malachite green reagent forms a green complex with this Pi, and the intensity of the color, measured by absorbance, is directly proportional to ATPase activity [1] [2]. A PilB inhibitor reduces the amount of Pi released, leading to a decrease in absorbance.

  • Key Assay Conditions:
    • Enzyme: 3.3 nM CtPilB [1].
    • Substrate: 1 mM ATP [1].
    • Incubation: 30 minutes at 54°C (the optimal temperature for CtPilB) [1].
    • Detection: Absorbance is measured at 620 nm after the reaction is quenched and the malachite green reagent is added [1].
  • Data Analysis: The percentage inhibition is calculated from the absorbance values. The IC50 value (the half-maximal inhibitory concentration) is then determined by analyzing the dose-response curve of the inhibitor [1] [3].

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry efforts have identified the key structural features of benserazide that are critical for PilB inhibition, leading to the development of more potent derivatives like compound 11c (IC50 = 580 nM) [1]. The following diagram illustrates the logic behind these structural optimizations.

A Benserazide Core Structure B Key Moieties for Improvement A->B C1 Bis-hydroxyl groups on ortho position of aryl ring B->C1 C2 Introduction of a rigid imine bond B->C2 C3 Exchange of serine for a thiol group B->C3 D Result: Potent Inhibitor 11c (IC50 = 580 nM) C1->D C2->D C3->D

The research concluded that the 2,6-dihydroxy substitution pattern on the phenyl ring is particularly favorable for activity. Furthermore, introducing conformational restriction and modifying the amino acid side chain were successful strategies for enhancing potency [1].

Biological Significance & Antivirulence Strategy

PilB is a bacterial enzyme essential for the assembly of the Type IV Pilus (T4P), a key virulence factor in many drug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa [1] [2]. Inhibiting PilB does not kill the bacteria but disarms it by preventing pilus-mediated functions such as adhesion, biofilm formation, and twitching motility. This "antivirulence" approach is promising for combating antibiotic-resistant infections without exerting the strong selective pressure that drives resistance development [1] [2].

References

comparative dissolution profiles generic benserazide products

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmaceutical Quality: Generic vs. Innovator

A 2013 study compared the pharmaceutical quality of seven generic Levodopa/Benserazide (100 mg/25 mg) products against the original Madopar/Prolopa. The table below summarizes key findings for easy comparison [1] [2].

Product Type Dissolution at 30 min (Levodopa) Dissolution at 30 min (Benserazide) Content of Active Ingredients Key Impurities / Degradation Products
Madopar (Innovator) Complied with spec (≥75-80%) [1] Complied with spec (≥75-80%) [1] Within specification (95-105%) [1] Within specification [1]
Generic Tablets (4 products) All within specification [1] All within specification [1] One product: Levodopa -7.6% (under) [1] Not specified by product; some had unspecified impurities outside spec [1]
Generic Capsules (3 products) All within specification (some single capsule outliers) [1] All within specification (some single capsule outliers) [1] One product: Benserazide +8.4% (over) [1] One product: Marked excess (+26.5%) of specific degradation products [1]

The study concluded that while major parameters like disintegration and dissolution were generally within specifications, every one of the seven generic products had one or two other quality parameters outside the accepted specifications [1] [2].

Experimental Protocols and Analytical Methods

The methodologies from the comparative study and other relevant analytical research are detailed below.

Standard Quality Control Tests

The 2013 study performed a battery of standard physical and chemical tests, with results compared to Roche's original "shelf-life" specifications for Madopar [1]:

  • Dissolution Test: Used the Ph. Eur. rotating basket apparatus with 0.1 N HCl at 37°C as the dissolution medium. Samples were measured by UV-HPLC at 220 nm. The specification was at least 75% dissolved for tablets and 80% for capsules after 30 minutes [1].
  • Disintegration Test: Conducted according to Ph. Eur./USP. For tablets, Apparatus A without discs in water at 37°C was used (spec: ≤15 min). For capsules, Apparatus A with discs in 0.1 M HCl at 37°C was used (spec: ≤30 min) [1].
  • Content and Impurity Analysis: The content of active substances (Levodopa and Benserazide) and degradation products was determined using High-Performance Liquid Chromatography (HPLC). The specifications for active ingredients were 95.0-105.0% of the declared amount [1].
Advanced Spectrophotometric Methods

A 2007 study developed and validated two sophisticated spectrophotometric methods for the simultaneous quantitative analysis and dissolution testing of levodopa and benserazide in tablets without a separation step [3]:

  • Continuous Wavelet Transform (CWT): The original absorption spectra of the drugs in USP simulated gastric juice were processed using the symlets wavelet family (SYM6-CWT). This was identified as an optimal signal processing method.
  • Derivative Spectrophotometry (DS): The first derivative transform with Δλ=10nm was another optimal method used.
  • Validation: Both methods were validated using synthetic mixtures, with mean recovery values between 99.1% and 104.7% for DS and 100% and 102.9% for CWT, demonstrating their accuracy [3].
Robust HPLC Method for Complex Matrices

A 2017 study developed a robust and efficient HPLC method for simultaneously quantifying Levodopa, Carbidopa, Benserazide, and Entacapone, suitable for dissolution testing in complex biorelevant media [4]:

  • Separation: A gradient elution method on an endcapped LiChrospher 100 RP-18 column (250 x 4.6 mm, 5 µm) at 35.0°C.
  • Flow Rate: 1.50 mL/min.
  • Detection Wavelengths: 280 nm and 210 nm.
  • Validation: The method was validated per ICH guidelines and was linear (r² > 0.999) for a concentration range of 1.25 - 125% of the label claim, proving its suitability for drug release screening [4].

Dissolution Testing Workflow

The following diagram illustrates the general workflow for conducting a dissolution test, integrating components from the methodologies described above.

G Start Start Dissolution Test Apparatus Select Apparatus (Ph. Eur. Rotating Basket) Start->Apparatus Medium Prepare Medium (0.1 N HCl at 37°C) Apparatus->Medium Sampling Withdraw Samples at Time Intervals Medium->Sampling Analysis Analyze Sample Sampling->Analysis HPLC HPLC-UV Analysis (220 nm) Analysis->HPLC Spectro Spectrophotometric Analysis (CWT or Derivative Transforms) Analysis->Spectro Data Calculate % Drug Dissolved HPLC->Data Spectro->Data Compare Compare with Specifications Data->Compare

Interpretation of Findings and Impact

For researchers and drug development professionals, the findings highlight several critical considerations:

  • Clinical Relevance of Quality Variations: The observed deviations in active ingredient content and impurity profiles are not just statistical findings. The study authors caution that switching from an original to a generic product during long-term therapy may have clinical consequences for Parkinson's patients. Furthermore, elevated degradation products raise potential safety concerns [1] [2].
  • Role of Formulation and Excipients: The fact that generics, which contain different excipients, showed variations in parameters like mass and had single capsules with low dissolution values underscores how formulation can impact drug product performance. This is crucial knowledge for formulation scientists [1].
  • Analytical Method Selection: The availability of multiple robust analytical methods, from standard HPLC to advanced spectrophotometric techniques, provides scientists with a toolkit for thorough product comparison and quality monitoring [3] [4].

References

benserazide hydrochloride content uniformity testing

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Content Uniformity

For drug development professionals, selecting the right analytical technique is crucial. The table below compares the main methods used for analyzing benserazide hydrochloride and related compounds, based on current research.

Technique Key Application & Findings Performance Data (LOD, time, etc.) Key Advantages
Near IR & LF Raman Imaging [1] Determined API distribution in combination tablets; found L-DOPA and benserazide were uniformly distributed. Qualitative distribution mapping; non-destructive. Non-destructive; provides spatial distribution of multiple components.

| Capillary Electrophoresis (CE-C4D) [2] [3] | Simultaneous determination of Levodopa, Carbidopa, and Benserazide. | LOD: 0.29 - 0.47 mg/L Analysis Time: ~10 min AGREE Score: 0.74 | Fast; green method; low reagent consumption. | | HPLC-DAD [2] [3] | Simultaneous determination of Levodopa, Carbidopa, and Benserazide. | LOD: 0.18 - 0.35 mg/L Analysis Time: ~15 min AGREE Score: 0.58 | Robust; well-established; slightly better sensitivity. | | Robust HPLC (Multi-API) [4] | Simultaneous quantification of Levodopa, Carbidopa, Benserazide, and Entacapone in complex matrices. | Linearity: r² > 0.999 Range: 1.25% - 125% of label claim. | Applicable to complex dissolution media; validates content uniformity. |

Detailed Experimental Protocols

Here are the detailed methodologies for the two primary chromatographic techniques cited in the research.

HPLC Method for Simultaneous Multi-API Quantification [4]

This method is validated for quantifying benserazide alongside other Parkinson's drugs in complex matrices, making it suitable for dissolution testing.

  • Method Parameters

    • Column: LiChrospher 100 RP-18 (250 x 4.6 mm, 5 µm) with a matching pre-column.
    • Mobile Phase: Gradient elution (specifics not detailed in search results).
    • Flow Rate: 1.50 mL/min.
    • Injection Volume: 30 µL.
    • Column Temperature: 35.0 °C.
    • Detection: Dual-wavelength UV at 280 nm and 210 nm.
    • Run Time: Not specified, but described as "fast."
  • Validation Summary

    • Linearity: Excellent (r² > 0.999) over a wide range of 1.25% to 125% of label claim.
    • Specificity: No interference from excipients or compendial/biorelevant dissolution media.
    • Other Parameters: All validation parameters met ICH guidelines.

This protocol's workflow can be summarized as follows:

G Start Start HPLC Analysis Prep Sample Preparation Start->Prep Col Column: LiChrospher 100 RP-18 (250 x 4.6 mm, 5 µm) Prep->Col MP Mobile Phase: Gradient Elution Col->MP Inj Inject 30 µL MP->Inj Cond Run Conditions: Flow: 1.50 mL/min Temp: 35.0 °C Inj->Cond Det UV Detection at 280 nm & 210 nm Cond->Det Data Data Analysis & Reporting Det->Data End End Data->End

Green CE-C4D Method for Simultaneous Determination [2] [3]

This method offers a faster, more environmentally friendly alternative to HPLC for determining benserazide, levodopa, and carbidopa.

  • Method Parameters

    • Background Electrolyte (BGE): 2.5 M Formic Acid (pH ~1.68).
    • Capillary: Fused silica, specifics on dimensions to be determined experimentally.
    • Voltage: 18 kV.
    • Detection: Capacitively Coupled Contactless Conductivity Detection (C4D).
    • Run Time: Approximately 10 minutes.
  • Optimization Note

    • The optimal conditions (2.5 M formic acid, 18 kV) were established using a Face-Centred Central Composite Design (CCD), considering BGE concentration and applied voltage as critical factors [2].

The workflow for this method is as follows:

G Start Start CE-C4D Analysis BGE Prepare BGE: 2.5 M Formic Acid Start->BGE Capillary Condition Capillary BGE->Capillary Sample Prepare Sample Solution Capillary->Sample Hydro Hydrodynamic Injection Sample->Hydro Sep Apply Voltage: 18 kV Hydro->Sep Detect C4D Detection Sep->Detect Data Data Analysis & Reporting Detect->Data End End Data->End

Key Considerations for Testing & Development

Beyond the choice of analytical method, the following points are critical for ensuring content uniformity in products containing this compound.

  • Impact of Formulation and Process: A study on generic levodopa/benserazide products found that while APIs were uniformly distributed, the ease of splitting tablets varied significantly due to differences in bisection line specifications and hardness [1]. This is a critical quality attribute for divided doses.
  • Stability is a Critical Factor: this compound is known to decompose slowly in aqueous solutions [5]. Its stability in a solid oral formulation can be improved by using specific manufacturing processes like vacuum drying during wet granulation, which minimizes exposure to moisture and heat [6].
  • Quality of Generic Products: A pharmaceutical quality comparison found that several generic levodopa/benserazide products had parameters outside the innovator's specifications, including deviations in API content and elevated levels of degradation products [5]. This highlights the need for rigorous quality control and testing.

Conclusion and Method Selection

For content uniformity testing of this compound:

  • HPLC-DAD is a robust, well-established workhorse suitable for a wide range of scenarios, especially when dealing with complex formulations or when superior sensitivity is required [4].
  • CE-C4D presents a modern, green alternative that is faster, uses less solvent, and provides comparable performance for simultaneous determination of key Parkinson's drugs, making it excellent for routine analysis [2] [3].
  • Imaging techniques like Near IR and LF Raman are invaluable for investigating the root cause of uniformity issues, as they provide visual confirmation of the API distribution within the tablet [1].

References

benserazide hydrochloride method validation ICH Q2 R1

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Guidelines and Relevant Studies

The table below summarizes the key documents that provide the regulatory framework and examples of validated methods for related compounds.

Document/Source Key Relevance Type of Information Notes
ICH Q2(R1) Guideline [1] Primary regulatory standard for analytical method validation. Defines validation parameters: accuracy, precision, specificity, LOD, LOQ, etc. [1]. Essential framework; does not contain product-specific data [1].
SOP on Analytical Method Validation [2] Detailed interpretation of ICH Q2(R1). Provides practical procedures, protocol outlines, and tables for re-validation scenarios [2]. Useful for planning and documentation.
Levodopa/Benserazide Quality Study (2013) [3] Application of quality tests to a combination drug containing Benserazide. Shows experimental data (content, impurities, dissolution) comparing originator and generic products [3]. Directly relevant; demonstrates application but is not a formal validation guide.
RP-HPLC Impurity Method for Levodopa/Benserazide (2024) [4] A modern, stability-indicating method for the drug combination. Developed and validated per ICH; details on specificity, linearity, accuracy, precision for impurities [4]. Highly relevant; can be adapted for Benserazide Hydrochloride method validation.

Proposed Workflow for Method Validation

Using the resources above, you can construct a robust method validation study. The following workflow outlines the key stages and parameters based on ICH Q2(R1).

Start Start Method Validation Step1 1. Define Analytical Method Objective Start->Step1 Step2 2. Plan & Develop Validation Protocol Step1->Step2 Step3 3. Execute Experimental Validation Step2->Step3 Step4 4. Document & Report Results Step3->Step4 Sub3_1 Specificity/Selectivity (Forced Degradation) Step3->Sub3_1 Sub3_2 Linearity & Range Step3->Sub3_2 Sub3_3 Accuracy Step3->Sub3_3 Sub3_4 Precision (Repeatability, Intermediate Precision) Step3->Sub3_4 Sub3_5 LOD & LOQ Step3->Sub3_5 Sub3_6 Robustness Step3->Sub3_6

Key Validation Parameters and Experimental Considerations

For each parameter in the workflow, specific experiments must be designed. The research on Levodopa/Benserazide provides a practical reference for how these can be applied [3] [4].

| Validation Parameter | Experimental Approach & Considerations | | :--- | :--- | | Specificity | Demonstrate that the method can unequivocally quantify Benserazide in the presence of excipients (placebo), known impurities, and degradation products. Forced degradation studies (under stress conditions like acid, base, oxidation, heat, and light) are required [4] [2]. | | Accuracy | Typically assessed by a recovery study. Spiking known concentrations of this compound into a placebo mixture at multiple levels (e.g., 50%, 100%, 150% of the target concentration) and calculating the percentage recovery [2]. | | Precision |

  • Repeatability: Multiple injections of a homogeneous sample by the same analyst under the same conditions.
  • Intermediate Precision: Varying conditions such as different analysts, different days, or different instruments within the same laboratory [2].
| | Linearity & Range | Prepare a series of standard solutions of this compound at different concentrations (e.g., 5-7 levels). The range should cover from below to above the expected test concentration. Plot response vs. concentration and calculate the correlation coefficient, which should be >0.995 [4] [2]. | | LOD & LOQ | Determine the lowest amount that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision. Can be based on the signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response [2]. | | Robustness | Deliberately introduce small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature, wavelength) to evaluate the method's reliability [4] [2]. |

How to Adapt Existing Research for Your Guide

  • Leverage the 2024 RP-HPLC Method: The study by Mehetre et al. provides a strong, contemporary foundation [4]. You can use their chromatographic conditions (Zorbax SB C18 column, 220 nm detection) as a starting point for developing and validating your own method specifically for this compound.
  • Incorporate Comparative Data: The 2013 quality comparison study [3] offers real-world experimental data on content and impurity levels. You can present this data in tables to objectively illustrate the performance differences between innovator and generic products, fulfilling your requirement for a "comparison guide."
  • Follow the SOP Structure: The SOP document [2] provides a clear template for structuring your own validation protocol and report, including when and how to perform partial or full re-validation.

References

comparative antifungal efficacy benserazide azoles

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy: Benserazide vs. Azoles

The table below summarizes the core quantitative data comparing the antifungal activity of Benserazide (BEH) and Fluconazole (FLC), both alone and in combination, against various strains of C. albicans [1] [2] [3].

Strain Type (Example Isolate) MIC of FLC Alone (μg/mL) MIC of BEH Alone (μg/mL) MIC of FLC in Combination (μg/mL) MIC of BEH in Combination (μg/mL) FICI Interpretation
FLC-Resistant (CA10) >512 32 0.125 8 0.25 Synergism [2]
FLC-Resistant (CA103) >512 16 0.25 4 0.25 Synergism [2]
FLC-Susceptible (CA4) 0.5 16 0.25 2 0.625 No Interaction [2]
FLC-Susceptible (CA20) 0.125 32 0.125 8 1.25 No Interaction [2]

Abbreviations: MIC (Minimum Inhibitory Concentration), FICI (Fractional Inhibitory Concentration Index). FICI ≤ 0.5 indicates synergism; >0.5 to 4 indicates no interaction [1] [2].

The data shows that the BEH-FLC combination is highly effective against resistant strains, reducing the MIC of fluconazole by over 2000-fold in some cases. In contrast, the combination shows no significant synergistic effect against strains that are already susceptible to fluconazole [2]. Furthermore, the combination was effective against preformed biofilms, but this synergistic activity was time-dependent, being most effective within the first 8 hours of biofilm formation [1].

Experimental Protocols and Workflows

The key findings are based on standardized and innovative experimental models. Here is the detailed methodology:

  • In Vitro Susceptibility Testing (Planktonic Cells): The study followed the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document with modifications [1] [2]. The broth microdilution method in 96-well plates was used. Briefly, fungal suspensions were exposed to serial dilutions of BEH and FLC, alone and in combination. After 24 hours, the MIC80 was determined as the lowest drug concentration that reduced fungal growth by 80% compared to the drug-free control. The interaction was interpreted using the FICI model [1] [2].

  • Biofilm Susceptibility Testing: Biofilms were formed in 96-well plates over different time periods (4, 8, 12, 24 hours) [1] [2]. After removing non-adherent cells, the mature biofilms were treated with drugs. The XTT reduction assay was then used to measure metabolic activity of the biofilms, with the sessile MIC (sMIC) defined as the lowest concentration that reduced metabolic activity by 80% [1] [2].

  • In Vivo Efficacy Model: The Galleria mellonella (wax moth) larvae infection model was used. Larvae were infected with a lethal dose of C. albicans and treated with PBS, FLC, BEH, or the BEH-FLC combination via injection into the last left proleg. Survival was monitored and recorded every 24 hours for 4 days [1].

The workflow for the overall study design and key assays is as follows:

G Start Study Initiation InVitro In Vitro Assays Start->InVitro Biofilm Biofilm Assay InVitro->Biofilm Planktonic Planktonic Cell Assay InVitro->Planktonic InVivo In Vivo Model Biofilm->InVivo Effective strains selected Planktonic->InVivo Effective strains selected Mech Mechanism Investigation InVivo->Mech Analysis Data Analysis & Conclusion Mech->Analysis

Mechanisms of Action: Benserazide vs. Azoles

Benserazide and azoles work through distinct mechanisms. Azoles, like fluconazole, primarily target the ergosterol biosynthesis pathway [4] [5] [6]. They inhibit the fungal enzyme lanosterol 14-α-demethylase (CYP51), depleting ergosterol in the cell membrane and causing membrane instability and permeability [4] [5].

In contrast, benserazide's antifungal action does not involve the classic azole target or drug efflux pumps [1] [3]. The proposed mechanisms include:

  • Increasing Intracellular Calcium: BEH was found to increase the concentration of calcium ions within fungal cells, disrupting cellular signaling and potentially triggering cell death pathways [1] [3].
  • Activating Metacaspase: BEH activates metacaspase, an enzyme involved in programmed cell death in fungi. This process can reduce the virulence of C. albicans [1] [3].
  • Inhibiting Virulence: The combined effect on calcium and metacaspase contributes to the observed reduction in biofilm formation and hyphal growth, two key virulence factors of C. albicans [1] [3].

The following diagram illustrates the distinct and synergistic pathways:

G BEH Benserazide (BEH) SubTarget1 Increases Intracellular Ca²⁺ BEH->SubTarget1 FLC Fluconazole (FLC) AzoleTarget Inhibits CYP51 (Ergosterol Synthesis) FLC->AzoleTarget SubTarget2 Activates Metacaspase SubTarget1->SubTarget2 SubTarget3 Reduces Virulence Factors (Biofilm/Hyphal Growth) SubTarget2->SubTarget3 Outcome Synergistic Cell Death SubTarget3->Outcome AzoleTarget->Outcome

Conclusion and Research Implications

The experimental data indicates that benserazide, particularly in combination with fluconazole, represents a promising strategy to combat fluconazole-resistant Candida albicans [1] [2] [3]. Its value lies not in being a more potent standalone drug than azoles, but in its ability to resensitize resistant strains to fluconazole through a novel, multi-targeted mechanism of action that differs from standard azoles [1] [3].

References

benserazide hydrochloride toxicity comparison carbidopa

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Benserazide and Carbidopa

The following table synthesizes the available information on the properties, mechanisms, and safety considerations for these two peripheral decarboxylase inhibitors.

Feature Benserazide Carbidopa
Drug Class Aromatic L-amino acid decarboxylase (AADC) inhibitor [1] [2] Aromatic L-amino acid decarboxylase (AADC) inhibitor [3] [4]
Primary Indication Management of Parkinson's disease in combination with levodopa (not approved in the US) [1] Management of Parkinson's disease in combination with levodopa [3] [4] [5]
Mechanism of Action Irreversibly inhibits peripheral AADC, preventing conversion of levodopa to dopamine outside the CNS [1]. Irreversibly inhibits peripheral AADC, preventing conversion of levodopa to dopamine outside the CNS [3] [4].
Blood-Brain Barrier (BBB) Penetration Considered peripherally acting, though animal studies suggest it may enter the brain at high doses [6] [7]. Considered peripherally acting and does not cross the BBB [3] [4].

| Key Safety & Toxicity Considerations | - Associated with dyskinesia and the on-off phenomenon [7].

  • Animal studies: skeletal changes and fatty liver degeneration at chronic high doses (>>100x clinical dose) [6]. | - Associated with wearing-off phenomenon [7].
  • Can deplete peripheral pyridoxal 5'-phosphate (PLP, active Vit. B6) [8].
  • May cause nutritional deficiencies in Vitamins B3 and B6 [3]. |

Comparison of Motor Complication Risks

A recent pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) database provided a quantitative comparison of motor complication signals associated with each drug. The table below shows the Reporting Odds Ratios (ROR), where a higher ROR indicates a stronger signal for that specific adverse event [7].

Motor Complication Benserazide (ROR with 95% CI) Carbidopa (ROR with 95% CI)
Dyskinesia (involuntary movements) 16.5 (14.76 - 18.45) [7] 13.81 (13.02 - 14.65) [7]
On-Off Phenomenon (sudden shifts between mobility/immobility) 170.74 (145.03 - 201.01) [7] 67.5 (59.46 - 76.63) [7]
Wearing-Off (medication effect ends before next dose) 3.03 (2.37 - 3.88) [7] 7.66 (7.08 - 8.28) [7]

This data suggests a differentiated risk profile:

  • Benserazide showed a more pronounced signal for dyskinesia and particularly the on-off phenomenon [7].
  • Carbidopa was associated with a higher risk of the wearing-off effect [7].

Mechanistic Pathways and Toxicity Considerations

The core mechanism of both drugs is to inhibit the peripheral AADC enzyme. However, this action is also linked to their primary toxicity considerations.

toxicity_mechanism Start Oral Administration of Levodopa + DCI (Benserazide/Carbidopa) A DCI inhibits peripheral Aromatic L-amino Acid Decarboxylase (AADC) Start->A B Increased Levodopa Bioavailability in CNS A->B D DCI irreversibly binds Pyridoxal 5'-Phosphate (PLP) A->D C Improved Motor Symptoms in Parkinson's Disease B->C G Altered Dopamine Receptor Stimulation in Brain B->G E Depletion of PLP (Active Vitamin B6) D->E F1 Potential disruption of >300 PLP-dependent enzymes E->F1 F2 Potential Nutritional Deficiencies (e.g., B6, B3) E->F2 H1 Motor Complications: Dyskinesia, On-Off Phenomenon G->H1 Associated with Benserazide H2 Motor Complications: Wearing-Off Phenomenon G->H2 Associated with Carbidopa

This diagram illustrates two key pathways:

  • Therapeutic Effect: Peripheral AADC inhibition increases levodopa delivery to the brain, improving motor symptoms [1] [3].
  • Toxicity Considerations:
    • Mechanism A (Nutritional): Both drugs can irreversibly bind to and deplete PLP, the active form of Vitamin B6. This can potentially disrupt hundreds of enzymatic reactions, though the clinical significance is a subject of scientific discussion [8].
    • Mechanism B (Neurological): The pulsatile, non-physiological stimulation of dopamine receptors in the brain by levodopa is the primary driver of long-term motor complications like dyskinesia and wearing-off. The differential risk profile between benserazide and carbidopa may be influenced by their distinct effects on levodopa's pharmacokinetics [7] [9].

Summary of Experimental Data & Protocols

The key comparative clinical data comes from a recent disproportionality analysis of the FAERS database.

  • Experimental Objective: To identify and assess signals of motor complications associated with benserazide and carbidopa in Parkinson's disease treatment [7].
  • Data Source: The U.S. FDA Adverse Event Reporting System (FAERS) database, spanning from Q1 2004 to Q2 2024 [7].
  • Methodology:
    • Data Extraction: Included only adverse event reports (AERs) related to the oral administration of drugs indicated for Parkinson's disease. Reports for benserazide/levodopa and carbidopa/levodopa were identified [7].
    • Event Classification: Focused on motor complications, defined using Preferred Terms (PTs) from the Medical Dictionary for Regulatory Activities (MedDRA). Specific terms like dyskinesia, on-off phenomenon, and wearing-off were analyzed [7].
    • Signal Detection: Disproportionality analysis was performed using the Reporting Odds Ratio (ROR) with a 95% confidence interval (CI). A signal was considered significant if the ROR was ≥3 and the lower bound of the 95% CI was greater than 1 [7].

References

benserazide hydrochloride impurity levels specification limits

Author: Smolecule Technical Support Team. Date: February 2026

Impurity Specifications from a Pharmaceutical Quality Study

A 2013 study in BMC Pharmacology and Toxicology compared the quality of seven generic Levodopa/Benserazide products against the original product (Madopar/Prolopa). The study used Roche's approved shelf-life specifications to evaluate the generics, providing a real-world benchmark for impurity limits [1].

The table below summarizes the key specification limits for impurities as defined for the original Madopar/Prolopa product:

Parameter Specification Limit for Tablets Specification Limit for Capsules
Specific Degradation Products (of Benserazide HCl, e.g., Ro 04-1419, Ro 08-1580) Not more than 3.49% [1] Not more than 0.49% [1]
Other Impurities (Any individual unknown impurity) Not more than 0.54% [1] Not more than 0.24% [1]
Total Other Impurities Not more than 1.04% [1] Not more than 0.54% [1]

The study found that one of the seven generic capsule products tested showed a significant deviation, with degradation products measured at 26.5% above the specification limit, which highlights a potential quality and safety concern [1].

Advanced Protocol for Impurity Analysis

A 2024 study published in the Journal of Analytical Chemistry developed a modern, stability-indicating method to quantify organic impurities in Levodopa and Benserazide Hydrochloride combination drugs. This method is validated per ICH guidelines and is crucial for ensuring product quality and bio-efficacy [2] [3].

Key Experimental Protocol:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Column: Zorbax SB C18 (4.6 × 250 mm, 5 μm).
  • Detection: UV at 220 nm.
  • Flow Rate: 1.0 mL/min.
  • Temperature: Ambient column temperature (25°C) and 5°C autosampler temperature.
  • Mode: Isocratic, using an ion-pair agent to enhance peak resolution.
  • Validation: The method demonstrated satisfactory accuracy, precision, and linearity (correlation coefficient >0.995) for known impurities [2].

Understanding Impurity Formation

This compound can decompose through hydrolysis and dimerization. The main degradation product, referred to as Ro 04-1419, can further react with another benserazide molecule to form a dimer, Ro 08-1580 [1]. The following diagram illustrates this degradation pathway.

G B This compound A Ro 04-1419 (Primary Hydrolysate) B->A Hydrolysis C Ro 08-1580 (Dimer) A->C Binds with another Benserazide molecule

References

validation benserazide hydrochloride antifungal mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Antifungal Activity & Mechanisms

The following tables summarize the key findings from the study, which investigated the effects of BEH alone and in combination with fluconazole (FLC) on fluconazole-resistant and susceptible strains of C. albicans [1] [2].

Table 1: Minimum Inhibitory Concentration (MIC) and Synergistic Effects This table shows the potency of BEH and its interaction with fluconazole. The Fractional Inhibitory Concentration Index (FICI) was used to determine synergism (FICI ≤0.5) or no interaction (NI) [1].

Strain Type FLC MIC Alone (μg/mL) BEH MIC Alone (μg/mL) FLC MIC in Combination (μg/mL) BEH MIC in Combination (μg/mL) FICI Interpretation
Resistant (R) >512 16-32 0.125-0.5 4-8 0.125-0.5 Synergism [1]
Susceptible (S) 0.125-1 8-32 0.125-0.5 1-8 0.562-1.25 No Interaction [1]

Table 2: Summary of Proposed Antifungal Mechanisms The study explored the underlying mechanisms for the observed antifungal effects, with the following findings [1] [2].

Mechanism Experimental Probe/Method Key Finding Proposed Role in Antifungal Effect
Intracellular Calcium Fluo-3/AM [1] [2] Increased concentration [1] [2] Contributes to cell stress or death [1]
Metacaspase Activity FITC-VAD-FMK [1] [2] Activation [1] [2] Reduces virulence and biofilm formation [1]
Drug Efflux Rhodamine 6G [1] [2] No change in efflux [1] [2] Rules out efflux pump inhibition as a mechanism [1]
Biofilm Inhibition XTT reduction assay [1] Synergism with FLC on preformed biofilms (within 8h) [1] Disrupts established fungal communities [1]

Detailed Experimental Protocols

The methodologies from the key study are outlined below for reproducibility [1].

  • In Vitro Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) for planktonic cells was determined using the broth microdilution method as per the CLSI M27-A3 guideline, with modifications. The MIC endpoint was defined as the lowest drug concentration that inhibited 80% of fungal growth compared to the drug-free control group. Synergism was evaluated using the FICI model [1].
  • Biofilm Susceptibility Testing (sMIC): Biofilms were formed on 96-well plates for different durations (4, 8, 12, 24h). After washing away planktonic cells, the biofilms were treated with BEH and FLC. The sessile MIC (sMIC), which inhibits 80% of the biofilm's metabolic activity, was measured using the XTT reduction assay [1].
  • Mechanism Probes:
    • Intracellular Calcium: Changes in intracellular calcium concentration were measured using the fluorescent probe Fluo-3/AM [1] [2].
    • Metacaspase Activity: Activation of metacaspase (an enzyme associated with programmed cell death in fungi) was detected using the fluorescent probe FITC-VAD-FMK [1] [2].
    • Drug Efflux: The activity of drug efflux pumps was assessed using the fluorescent substrate Rhodamine 6G [1] [2].
  • In Vivo Model: The antifungal effects were confirmed in a live model using infected Galleria mellonella (wax moth) larvae. Survival rates, fungal burden in the larvae, and tissue damage were evaluated [1] [2].

Proposed Mechanism of Action Workflow

The diagram below synthesizes the experimental findings into a proposed workflow for BEH's antifungal action, particularly when combined with fluconazole.

BEH BEH BEH + FLC\nCombination BEH + FLC Combination BEH->BEH + FLC\nCombination FLC FLC FLC->BEH + FLC\nCombination Synergistic\nEffect Synergistic Effect BEH + FLC\nCombination->Synergistic\nEffect Intracellular\nCalcium ↑ Intracellular Calcium ↑ Synergistic\nEffect->Intracellular\nCalcium ↑ Metacaspase\nActivation Metacaspase Activation Synergistic\nEffect->Metacaspase\nActivation No Efflux\nPump Involvement No Efflux Pump Involvement Synergistic\nEffect->No Efflux\nPump Involvement  Ruled Out Fungal Cell\nDeath Fungal Cell Death Intracellular\nCalcium ↑->Fungal Cell\nDeath Virulence & Biofilm\nReduction Virulence & Biofilm Reduction Metacaspase\nActivation->Virulence & Biofilm\nReduction Virulence & Biofilm\nReduction->Fungal Cell\nDeath

Interpretation and Research Context

  • Primary Use vs. New Discovery: It is crucial to distinguish that benserazide hydrochloride is primarily approved and used as a peripheral aromatic L-amino acid decarboxylase inhibitor for the treatment of Parkinson's disease in combination with levodopa [3] [4] [5]. Its antifungal activity represents a new, investigational application.
  • Strength of Evidence: The data presented here are compelling but originate largely from a single research paper [1] [2]. The authors of the study have also filed a patent (ZL202010782426.2) based on these findings [2]. This suggests the area is novel and would benefit from independent validation and further research.
  • Key Conclusion for Comparison: For your comparison guide, the most significant finding is that BEH acts as a potent sensitizer of fluconazole against resistant C. albicans strains. Its mechanism is linked to disrupting cellular ion balance and inducing a cell death pathway, rather than combating traditional drug resistance pathways like efflux pumps.

References

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Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

8

Exact Mass

293.0778483 Da

Monoisotopic Mass

293.0778483 Da

Heavy Atom Count

19

UNII

B66E5RK36Q

Related CAS

14046-64-1, 31796-68-6

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (43.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Lyases (EC4)
Carboxy-lyases [EC:4.1.1.-]
DDC [HSA:1644] [KO:K01593]

Pictograms

Irritant

Irritant

Other CAS

14919-77-8

Wikipedia

Benserazide hydrochloride

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 09-13-2023
1. Matheoud D, Cannon T, Voisin A, Penttinen AM, Ramet L, Fahmy AM, Ducrot C, Laplante A, Bourque MJ, Zhu L, Cayrol R, Le Campion A, McBride HM, Gruenheid S, Trudeau LE, Desjardins M. Intestinal infection triggers Parkinson's disease-like symptoms in Pink1-/- mice. Nature. 2019 Jul;571(7766):565-569. doi: 10.1038/s41586-019-1405-y. Epub 2019 Jul 17. PMID: 31316206.

2. Mango D, Bonito-Oliva A, Ledonne A, Cappellacci L, Petrelli R, Nisticò R, Berretta N, Fisone G, Mercuri NB. Adenosine A1 receptor stimulation reduces D1 receptor-mediated GABAergic transmission from striato-nigral terminals and attenuates l-DOPA-induced dyskinesia in dopamine-denervated mice. Exp Neurol. 2014 Nov;261:733-43. doi: 10.1016/j.expneurol.2014.08.022. Epub 2014 Aug 27. PMID: 25173217.

3. van Kessel SP, Frye AK, El-Gendy AO, Castejon M, Keshavarzian A, van Dijk G, El Aidy S. Gut bacterial tyrosine decarboxylases restrict levels of levodopa in the treatment of Parkinson's disease. Nat Commun. 2019 Jan 18;10(1):310. doi: 10.1038/s41467-019-08294-y. PMID: 30659181; PMCID: PMC6338741.

4. Dragicevic E, Poetschke C, Duda J, Schlaudraff F, Lammel S, Schiemann J, Fauler M, Hetzel A, Watanabe M, Lujan R, Malenka RC, Striessnig J, Liss B. Cav1.3 channels control D2-autoreceptor responses via NCS-1 in substantia nigra dopamine neurons. Brain. 2014 Aug;137(Pt 8):2287-302. doi: 10.1093/brain/awu131. Epub 2014 Jun 16. PMID: 24934288; PMCID: PMC4107734.

5. Ren Z, Yang N, Ji C, Zheng J, Wang T, Liu Y, Zuo P. Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology. 2015 Jun;93:209-18. doi: 10.1016/j.neuropharm.2015.01.030. Epub 2015 Feb 11. PMID: 25680233.

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